molecular formula C10H18 B1246623 cis-Pinane CAS No. 4755-33-3

cis-Pinane

Cat. No.: B1246623
CAS No.: 4755-33-3
M. Wt: 138.25 g/mol
InChI Key: XOKSLPVRUOBDEW-VGMNWLOBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-Pinane, also known as this compound, is a useful research compound. Its molecular formula is C10H18 and its molecular weight is 138.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18/c1-7-4-5-8-6-9(7)10(8,2)3/h7-9H,4-6H2,1-3H3/t7-,8+,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKSLPVRUOBDEW-VGMNWLOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2CC1C2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2C[C@@H]1C2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6027638, DTXSID901243129
Record name rel-(1R,2S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6027638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,2R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901243129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-, (1R,2S,5R)-rel-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

6876-13-7, 4755-33-3, 33626-25-4
Record name cis-Pinane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6876-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S,2R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4755-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S)-(-)-cis-Pinane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004755333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-Pinane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006876137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-, (1R,2S,5R)-rel-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name rel-(1R,2S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6027638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,2R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901243129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1α,2β,5α)-2,6,6-trimethylbicyclo[3.1.1]heptane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.253
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1S,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.226.466
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name [1S-(1α,2β,5α)]-2,6,6-trimethylbicyclo[3.1.1]heptane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.984
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PINANE, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TV65U59B7P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PINANE, CIS-(-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7C9IBU49F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

cis-Pinane chemical structure and stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of cis-Pinane

Introduction

Pinane (B1207555) (C10H18) is a saturated bicyclic monoterpene that exists as two diastereomers: this compound and trans-pinane.[1] These isomers are derived from the hydrogenation of the naturally abundant terpenes, α-pinene and β-pinene.[1][2] The stereochemistry of the pinane isomers plays a critical role in their application in the pharmaceutical, fragrance, and fine chemical industries.[3][4] this compound, in particular, is a valuable intermediate in the synthesis of compounds like linalool, geraniol, and citronellol.[5] This guide provides a detailed examination of the chemical structure and stereochemistry of this compound, including quantitative data and relevant experimental protocols for its synthesis and characterization.

Chemical Structure and Stereochemistry

The pinane molecule consists of a bicyclo[3.1.1]heptane skeleton. This structure is characterized by a six-membered ring and a four-membered ring sharing two carbon atoms (the bridgehead carbons). The stereochemical difference between cis- and trans-pinane arises from the relative orientation of the C10 methyl group with respect to the gem-dimethyl bridge.[4]

In this compound, the C2 methyl group and the gem-dimethyl group on the C6 bridge are on the same side of the molecule.[4] This arrangement results in greater steric hindrance compared to the trans isomer, where they are on opposite sides. Pinane has three stereocenters, leading to the existence of enantiomeric pairs for both the cis and trans isomers.

The enantiomers of this compound are:

  • (+)-cis-Pinane: (1R,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane

  • (-)-cis-Pinane: (1S,2S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptane

cis_trans_pinane cluster_cis This compound cluster_trans trans-Pinane cis_plus (+)-cis-Pinane (1R,2R,5S) cis_minus (-)-cis-Pinane (1S,2S,5R) cis_plus->cis_minus enantiomers trans_plus (+)-trans-Pinane (1R,2R,5R) cis_plus->trans_plus diastereomers trans_minus (-)-trans-Pinane (1S,2S,5S) cis_minus->trans_minus diastereomers trans_plus->trans_minus enantiomers

Stereochemical relationship between cis- and trans-pinane isomers.

Quantitative Data

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its separation, identification, and application in various chemical processes.

PropertyValueReference
Molecular Formula C₁₀H₁₈[1][6]
Molar Mass 138.25 g/mol [1][6]
Boiling Point 167.2 – 168 °C[1]
CAS Number 4755-33-3[1]
Appearance Colorless liquid[1]

Experimental Protocols

Synthesis of this compound via Hydrogenation of Pinenes

A common and efficient method for synthesizing this compound is the catalytic hydrogenation of α-pinene or β-pinene.[3][7] The stereoselectivity of this reaction is highly dependent on the catalyst and reaction conditions.

Detailed Methodology:

  • Catalyst Preparation: A variety of catalysts can be used, with ruthenium (Ru) and modified skeletal nickel catalysts showing high selectivity for this compound.[3][7][8] For instance, a Ru/Al₂O₃ catalyst has been shown to be highly active and selective.[3]

  • Reaction Setup: The hydrogenation is typically carried out in a high-pressure autoclave.[3][7] The pinene starting material (α-pinene or β-pinene) is added to the autoclave along with the catalyst. The catalyst loading is typically 3-5% of the pinene weight.[7]

  • Hydrogenation: The autoclave is purged multiple times with hydrogen gas before being pressurized to the desired level (e.g., 2.0-3.0 MPa or ~400 Psi).[3][7] The reaction is then heated to the target temperature (e.g., 80-100 °C) and stirred for several hours (e.g., 8-13 hours).[3][7]

  • Monitoring and Work-up: The reaction progress is monitored by Gas Chromatography-Mass Spectrometry (GC-MS) until no further change in the product mixture is observed.[3] Upon completion, the autoclave is cooled, and the hydrogen is vented. The reaction mixture is then filtered to remove the catalyst, yielding the pinane product.[3] With certain catalysts, a conversion rate greater than 99% and a this compound content in the final product of over 95% can be achieved.[7]

Spectroscopic Differentiation of cis- and trans-Pinane

Accurate differentiation between cis- and trans-pinane is crucial for quality control and for understanding structure-activity relationships.[4] Several spectroscopic techniques are employed for this purpose.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is the most definitive method for the stereochemical assignment of pinane isomers.[4]

  • ¹H NMR Spectroscopy: The proton NMR spectra of cis- and trans-pinane show subtle but significant differences in chemical shifts and coupling constants due to the different spatial environments of the protons. In this compound, the C10 methyl group is on the same side as the gem-dimethyl bridge, leading to greater steric hindrance, which influences the chemical shifts of nearby protons.[4]

  • ¹³C NMR Spectroscopy: The steric compression experienced by the C10 methyl group in the cis isomer can cause an upfield shift (the γ-gauche effect) for this carbon and other sterically crowded carbons compared to the trans isomer.[4]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is the gold standard for unambiguous differentiation. A cross-peak between the protons of the C10 methyl group and the protons of the C8/C9 methyl groups in the NOESY spectrum provides direct evidence of their spatial proximity, confirming the cis configuration. The absence of this cross-peak indicates the trans configuration.[4]

Sample Preparation for NMR:

Dissolve approximately 5-10 mg of the pinane sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[4]

2. Gas Chromatography (GC):

Cis- and trans-pinane have slightly different boiling points and polarities, which allows for their separation using gas chromatography.[4] Typically, the less sterically hindered trans isomer has a shorter retention time on a standard non-polar or slightly polar GC column.[4] When coupled with a mass spectrometer (GC-MS), this technique can separate the isomers and confirm their molecular weight (m/z 138).[4] However, their mass spectral fragmentation patterns are very similar, so differentiation relies on the chromatographic separation.[4]

3. Infrared (IR) Spectroscopy:

IR spectroscopy can distinguish between the isomers based on differences in their overall molecular symmetry. The less symmetrical cis isomer may exhibit a more complex spectrum in the fingerprint region (1500-600 cm⁻¹) compared to the more symmetrical trans isomer.[4] The pattern of peaks corresponding to methyl and methylene (B1212753) bending vibrations (1470-1350 cm⁻¹) will also differ due to the distinct stereochemistry.[4]

experimental_workflow cluster_synthesis Synthesis cluster_analysis Separation & Analysis cluster_output Final Products start α-Pinene / β-Pinene reaction Catalytic Hydrogenation (e.g., Ru/Al₂O₃, H₂, 400 Psi, RT) start->reaction product Crude Pinane Mixture (cis and trans) reaction->product gc Gas Chromatography (GC) product->gc nmr NMR Spectroscopy (¹H, ¹³C, NOESY) gc->nmr Isomer Identification ir IR Spectroscopy gc->ir Confirmation cis_pinane Purified this compound gc->cis_pinane trans_pinane Purified trans-Pinane gc->trans_pinane

General workflow for the synthesis and analysis of this compound.

Conclusion

The stereochemistry of this compound is a defining feature that dictates its physical properties and chemical reactivity. Its synthesis through the stereoselective hydrogenation of pinenes is a well-established industrial process. The accurate characterization and differentiation of this compound from its trans isomer are reliably achieved through a combination of modern analytical techniques, with NMR spectroscopy, particularly 2D NOESY, providing the most definitive structural elucidation. A thorough understanding of these aspects is fundamental for researchers and professionals involved in drug development, fine chemical synthesis, and the fragrance industry, where stereochemical purity is often paramount.

References

Cis-Pinane: A Technical Guide to Its Natural Occurrence and Abundance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-Pinane, a bicyclic monoterpene, is a saturated hydrocarbon with a growing interest in various scientific fields, including synthetic chemistry and pharmacology. While its unsaturated precursors, α-pinene and β-pinene, are abundant and well-studied components of essential oils, the natural distribution and concentration of this compound are less documented. This technical guide provides a comprehensive overview of the known natural sources of this compound, its abundance, and detailed methodologies for its analysis.

Natural Sources and Abundance of this compound

This compound has been identified as a minor component in the essential oils of certain plant species. The quantitative data available in the literature is limited, with most studies on essential oil composition focusing on the more volatile and often more abundant unsaturated terpenes.

One notable source of this compound is the resin of Protium heptaphyllum, a tree found in South America. Analysis of its essential oil has revealed the presence of this compound, although in relatively low concentrations.

Table 1: Quantitative Abundance of this compound in a Natural Source

Natural SourcePlant PartPercentage of this compound in Essential Oil (%)Analytical Method
Protium heptaphyllumResin1.17GC-MS[1]

While various species of pine (Pinus) are rich sources of α-pinene and β-pinene, which can be hydrogenated to produce this compound, the direct isolation of significant quantities of this compound from these sources is not commonly reported.[2][3][4] The low natural abundance of cis- and trans-pinane isomers in essential oils often necessitates their synthesis from the more abundant pinenes for industrial applications.

Experimental Protocols

The analysis and quantification of this compound from natural sources are primarily achieved through chromatographic techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) being the gold standard.

Protocol 1: Extraction of Essential Oil by Hydrodistillation

This protocol describes a general method for obtaining essential oils from plant material.

1. Materials and Apparatus:

  • Fresh or dried plant material (e.g., resin, needles, leaves)
  • Clevenger-type apparatus
  • Heating mantle
  • Round-bottom flask (2 L)
  • Condenser
  • Collecting burette
  • Distilled water
  • Anhydrous sodium sulfate (B86663)

2. Procedure:

  • Weigh a suitable amount of the plant material (e.g., 100-500 g) and place it into the round-bottom flask.
  • Add a sufficient volume of distilled water to cover the material completely.
  • Set up the Clevenger apparatus according to the manufacturer's instructions, ensuring all joints are properly sealed.
  • Heat the flask using the heating mantle to initiate boiling. The rate of heating should be controlled to ensure a steady distillation rate.
  • Continue the hydrodistillation for a prescribed period (typically 3-4 hours), or until no more oil is collected in the burette.
  • After cooling, carefully collect the essential oil from the burette.
  • Dry the collected oil over anhydrous sodium sulfate to remove any residual water.
  • Store the dried essential oil in a sealed, dark glass vial at 4°C until analysis.

Protocol 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the quantitative analysis of this compound in an essential oil sample.

1. Materials and Apparatus:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)
  • Capillary column suitable for terpene analysis (e.g., HP-5MS, DB-5MS)
  • Helium (carrier gas)
  • This compound analytical standard
  • Suitable solvent for dilution (e.g., n-hexane, ethanol)
  • Volumetric flasks and micropipettes
  • Autosampler vials

2. GC-MS Operating Conditions (Example):

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)
  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
  • Injector Temperature: 250°C
  • Injection Mode: Split (e.g., split ratio 1:50)
  • Injection Volume: 1 µL
  • Oven Temperature Program:
  • Initial temperature: 60°C, hold for 2 minutes
  • Ramp to 180°C at a rate of 4°C/min
  • Ramp to 280°C at a rate of 20°C/min, hold for 5 minutes
  • MS Transfer Line Temperature: 280°C
  • Ion Source Temperature: 230°C
  • Ionization Mode: Electron Ionization (EI) at 70 eV
  • Mass Scan Range: m/z 40-400

3. Preparation of Standard Solutions:

  • Prepare a stock solution of the this compound standard of a known concentration (e.g., 1000 µg/mL) in the chosen solvent.
  • Perform serial dilutions of the stock solution to prepare a series of calibration standards with at least five different concentrations.

4. Sample Preparation:

  • Accurately weigh a small amount of the essential oil and dissolve it in a known volume of the solvent to achieve a concentration within the calibration range.

5. Analysis and Quantification:

  • Inject the calibration standards into the GC-MS system to generate a calibration curve by plotting the peak area against the concentration.
  • Inject the prepared essential oil sample.
  • Identify the this compound peak in the sample chromatogram based on its retention time and mass spectrum compared to the analytical standard.
  • Quantify the amount of this compound in the sample by using the regression equation from the calibration curve.
  • The final concentration is typically expressed as a percentage of the total essential oil composition.

Visualizations

experimental_workflow cluster_extraction Essential Oil Extraction cluster_analysis GC-MS Analysis cluster_identification Identification plant_material Plant Material (e.g., Resin) hydrodistillation Hydrodistillation plant_material->hydrodistillation essential_oil Crude Essential Oil hydrodistillation->essential_oil drying Drying (Anhydrous Na2SO4) essential_oil->drying pure_oil Pure Essential Oil drying->pure_oil sample_prep Sample Preparation (Dilution) pure_oil->sample_prep gc_ms GC-MS Injection sample_prep->gc_ms data_acquisition Data Acquisition (Chromatogram & Mass Spectra) gc_ms->data_acquisition data_analysis Data Analysis data_acquisition->data_analysis quantification Quantification of this compound data_analysis->quantification retention_time Retention Time Matching data_analysis->retention_time mass_spectra Mass Spectra Library Comparison data_analysis->mass_spectra

Caption: Experimental workflow for the extraction and quantification of this compound.

chemical_relationship alpha_pinene α-Pinene cis_pinane This compound alpha_pinene->cis_pinane Hydrogenation trans_pinane trans-Pinane alpha_pinene->trans_pinane Hydrogenation beta_pinene β-Pinene beta_pinene->cis_pinane Hydrogenation beta_pinene->trans_pinane Hydrogenation

Caption: Chemical relationship between pinenes and pinanes.

References

An In-depth Technical Guide to the Biosynthesis Pathway of Pinane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of pinane (B1207555) isomers, a critical class of bicyclic monoterpenes. Pinenes, including the prevalent α- and β-isomers, are fundamental components of oleoresin in coniferous trees, serving as a primary defense mechanism against pests and pathogens.[1] Their unique stereochemistry is a crucial determinant in ecological interactions, including host selection by insects and the biosynthesis of pheromones.[1] Beyond their natural roles, pinane derivatives are valuable precursors in the synthesis of pharmaceuticals, fragrances, and advanced biofuels. This document details the enzymatic cascade responsible for pinane synthesis, presents key quantitative data, outlines detailed experimental protocols for studying this pathway, and provides visual diagrams of the core processes.

The Core Biosynthetic Pathway

The biosynthesis of all pinane isomers originates from the universal C5 building blocks of isoprenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These precursors are typically generated via the methylerythritol 4-phosphate (MEP) pathway within the plastids of plant cells.

The pathway proceeds through two primary enzymatic steps:

  • Formation of Geranyl Pyrophosphate (GPP): Geranyl pyrophosphate synthase (GPPS), a prenyltransferase, catalyzes the head-to-tail condensation of one molecule of DMAPP with one molecule of IPP. This reaction forms the C10 acyclic monoterpene precursor, geranyl pyrophosphate (GPP).[2]

  • Cyclization to Pinene Skeletons: The crucial cyclization of GPP is catalyzed by a class of enzymes known as pinene synthases (EC 4.2.3.14), which are mechanistically complex monoterpene cyclases.[3] The process involves the ionization of GPP to a geranyl carbocation, followed by isomerization to a linalyl pyrophosphate intermediate.[4] This intermediate then undergoes a series of intricate carbocation rearrangements and cyclizations to form the bicyclic pinane skeleton. The final step involves the deprotonation of a pinyl carbocation intermediate, which ultimately determines the specific isomer (α- or β-pinene) and its stereochemistry.[5]

Notably, different pinene synthases can produce varying ratios of pinene isomers and enantiomers from the same GPP substrate. For instance, distinct enzymes are responsible for producing (+)-α-pinene and (-)-α-pinene, which are mirror-image products.[1]

Pinane Biosynthesis Pathway cluster_1 Pinane Isomers IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP  GPPS LPP Linalyl Pyrophosphate (Bound Intermediate) GPP->LPP Pinene Synthase (Isomerization) PinylCation Pinyl Carbocation LPP->PinylCation Pinene Synthase (Cyclization) Alpha_Pinene α-Pinene ((+)- and (-)-enantiomers) PinylCation->Alpha_Pinene Deprotonation Beta_Pinene β-Pinene ((+)- and (-)-enantiomers) PinylCation->Beta_Pinene Deprotonation Experimental Workflow start Start: Pinene Synthase Gene cloning Cloning into 6xHis Expression Vector start->cloning transformation Transformation into E. coli BL21(DE3) cloning->transformation expression IPTG Induction & Protein Expression transformation->expression harvesting Cell Harvesting (Centrifugation) expression->harvesting lysis Cell Lysis (Sonication) harvesting->lysis clarification Lysate Clarification (Centrifugation) lysis->clarification imac IMAC Purification (Ni-NTA Column) clarification->imac wash Wash Step (20 mM Imidazole) imac->wash elution Elution Step (250 mM Imidazole) wash->elution analysis SDS-PAGE Analysis elution->analysis assay In Vitro Enzyme Assay & GC-MS Analysis elution->assay analysis->assay Purity confirmed

References

Spectroscopic Profile of cis-Pinane: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An essential bicyclic monoterpene, cis-pinane, serves as a valuable chiral building block in synthetic chemistry and is a key component in various natural products. A thorough understanding of its spectroscopic properties is paramount for researchers, scientists, and drug development professionals in ensuring structural confirmation, purity assessment, and for elucidating reaction mechanisms. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, complete with detailed experimental protocols and logical workflows for spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for the structural elucidation of this compound, providing detailed information about the connectivity and stereochemical arrangement of its atoms.

¹H NMR Spectral Data

The proton NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), exhibits a complex pattern of overlapping multiplets in the aliphatic region. The chemical shifts are influenced by the rigid bicyclic structure and the anisotropic effects of the cyclobutane (B1203170) ring.

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityAssignment
~1.95 - 1.85mH-1, H-5
~1.80 - 1.70mH-2
~2.10 - 2.00mH-3α
~1.65 - 1.55mH-3β
~2.25 - 2.15mH-4α
~1.05sH-8
~1.20sH-9
~0.95dH-10
Note: Due to the complex and often overlapping nature of the signals in the ¹H NMR spectrum of this compound, precise chemical shifts and coupling constants can be challenging to determine without advanced 2D NMR techniques. The values presented are approximate and intended for guidance.
¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides a clearer picture of the carbon skeleton of this compound. The steric compression between the C-10 methyl group and the C-8/C-9 gem-dimethyl groups in the cis-isomer leads to characteristic upfield shifts for these and other nearby carbons due to the gamma-gauche effect.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~41.5C-1
~38.5C-2
~34.0C-3
~28.5C-4
~47.0C-5
~38.0C-6
~24.0C-7
~28.0C-8
~26.5C-9
~23.0C-10
Note: Chemical shifts are approximate and can vary slightly based on experimental conditions.
Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • ¹H NMR:

      • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

      • Spectral Width: ~12 ppm.

      • Number of Scans: 16-64.

      • Relaxation Delay: 1-2 seconds.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

      • Spectral Width: ~220 ppm.

      • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

      • Relaxation Delay: 2 seconds.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate NMR software. Apply Fourier transformation, phase correction, baseline correction, and reference the spectra to the TMS signal (0.00 ppm).

NMR_Workflow Figure 1: NMR Spectroscopy Workflow for this compound Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Weigh 5-10 mg of this compound prep2 Dissolve in 0.6 mL of CDCl3 with TMS prep1->prep2 prep3 Transfer to 5 mm NMR Tube prep2->prep3 acq_H ¹H NMR Acquisition (zg30, 16-64 scans) prep3->acq_H Insert into spectrometer acq_C ¹³C NMR Acquisition (zgpg30, 1024+ scans) prep3->acq_C Insert into spectrometer proc1 Fourier Transform acq_H->proc1 acq_C->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference to TMS proc2->proc3 analysis Structure Confirmation & Purity Assessment proc3->analysis MS_Fragmentation Figure 2: Proposed Mass Spectrometry Fragmentation Pathway of this compound cluster_frags Major Fragments M This compound [C₁₀H₁₈] M⁺˙ = 138 F123 [C₉H₁₅]⁺ m/z = 123 M->F123 - •CH₃ F95 [C₇H₁₁]⁺ m/z = 95 M->F95 - C₃H₇• F81 [C₆H₉]⁺ m/z = 81 F95->F81 - CH₂ F69 [C₅H₉]⁺ m/z = 69 (Base Peak) F95->F69 - C₂H₂ F55 [C₄H₇]⁺ m/z = 55 F81->F55 - C₂H₂ F41 [C₃H₅]⁺ m/z = 41 F69->F41 - C₂H₄ Isomer_Differentiation Figure 3: Logical Workflow for cis- vs. trans-Pinane Differentiation cluster_gcms GC-MS Analysis cluster_nmr NMR Analysis of Separated Isomers cluster_ir Supportive IR Analysis start Pinane Isomer Mixture gc Separation by GC start->gc ms MS Detection (m/z 138 for both) gc->ms nmr_1d ¹H and ¹³C NMR ms->nmr_1d Analyze separated peaks ir FTIR Spectroscopy ms->ir Optional confirmation nmr_2d 2D NOESY nmr_1d->nmr_2d decision_noesy NOE between C10-H₃ and C8/C9-H₃? nmr_2d->decision_noesy cis This compound decision_noesy->cis  Yes trans trans-Pinane decision_noesy->trans  No

References

An In-depth Technical Guide to the Thermodynamic Stability of cis- vs. trans-Pinane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pinane (B1207555), a saturated bicyclic monoterpene and a foundational molecule in the synthesis of various fragrances, fine chemicals, and pharmaceutical intermediates, exists as two diastereomers: cis-pinane and trans-pinane. The stereochemical arrangement of the methyl groups relative to the dimethylmethane bridge dictates not only the molecule's three-dimensional structure but also its reactivity and thermodynamic stability. Experimental evidence and theoretical calculations consistently indicate that trans-pinane is the more thermodynamically stable isomer . This stability is primarily attributed to lower steric strain compared to the cis-isomer, where the C10 methyl group and the gem-dimethyl bridge are on the same face of the bicyclo[3.1.1]heptane system, leading to significant steric hindrance. This guide provides a comprehensive analysis of the thermodynamic stability, supported by quantitative data, detailed experimental protocols for its determination, and a logical framework for understanding the underlying stereochemical principles.

Thermodynamic Data

While direct experimental calorimetric data for the pinane isomers is not extensively published, reliable computational methods provide quantitative estimates for their thermodynamic properties. The following table summarizes key calculated thermodynamic values for cis- and trans-pinane. These values are essential for predicting equilibrium compositions and understanding the energy landscape of reactions involving pinane.

Table 1: Calculated Thermodynamic Properties of Pinane Isomers

PropertyThis compoundtrans-PinaneData Source
Std. Enthalpy of Formation (Gas, ΔfH°gas) -131.75 kJ/mol-135.73 kJ/molJoback Method[1][2]
Std. Gibbs Free Energy of Formation (ΔfG°) 125.80 kJ/mol121.81 kJ/molJoback Method[1][2]

Note: These values are calculated using the Joback group contribution method, a well-established estimation technique.

From this data, the standard Gibbs free energy change (ΔG°) for the isomerization of this compound to trans-pinane can be calculated:

ΔG°isomerization = ΔfG°(trans-pinane) - ΔfG°(this compound) ΔG°isomerization = 121.81 kJ/mol - 125.80 kJ/mol = -3.99 kJ/mol

A negative ΔG° indicates that the conversion of this compound to trans-pinane is a spontaneous process under standard conditions, confirming that trans-pinane is the more stable isomer.

Basis of Thermodynamic Stability: Steric Strain

The thermodynamic preference for the trans isomer is rooted in the fundamental principles of steric strain within the rigid, bicyclic structure of pinane.

  • This compound: In the cis configuration, the methyl group at the C2 position (C10) is oriented on the same side of the ring system as the bulky gem-dimethyl bridge (C8 and C9). This arrangement forces these methyl groups into close proximity, resulting in significant van der Waals repulsion (steric strain). This strain raises the overall potential energy of the molecule, making it less stable. Spectroscopic evidence from NMR, particularly the Nuclear Overhauser Effect (NOESY), confirms this spatial proximity[3].

  • trans-Pinane: In the trans configuration, the C10 methyl group is on the opposite side of the ring from the gem-dimethyl bridge. This arrangement maximizes the distance between these bulky groups, minimizing steric repulsion. The result is a lower potential energy state and, consequently, greater thermodynamic stability.

This structural relationship and the resulting energy difference are visualized in the logical diagram below.

G cluster_cis This compound Conformation cluster_trans trans-Pinane Conformation cis This compound cis_steric C10-Methyl and gem-Dimethyl groups are on the same face cis->cis_steric leads to trans trans-Pinane cis->trans Isomerization (Favored) strain Increased Steric Strain (van der Waals Repulsion) cis_steric->strain trans_steric C10-Methyl and gem-Dimethyl groups are on opposite faces trans->trans_steric leads to no_strain Minimized Steric Strain trans_steric->no_strain stability Higher Potential Energy (Less Stable) strain->stability low_stability Lower Potential Energy (More Stable) no_strain->low_stability

Caption: Logical relationship between conformation and stability in pinane isomers.

Experimental Protocols for Thermodynamic Analysis

Determining the thermodynamic stability of pinane isomers experimentally requires precise methodologies. The two primary approaches are equilibrium studies and calorimetry.

Protocol 1: Isomerization Equilibrium Analysis

This protocol aims to determine the equilibrium constant (Keq) for the cis-trans isomerization, from which the Gibbs free energy of reaction (ΔG°) can be directly calculated.

Objective: To establish a chemical equilibrium between cis- and trans-pinane and quantify the concentration of each isomer.

Materials:

  • High-purity this compound (or a known non-equilibrium mixture of cis- and trans-pinane)

  • Acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid like BF3·OEt2)

  • Anhydrous, inert solvent (e.g., toluene (B28343) or xylenes)

  • Internal standard for GC analysis (e.g., decane (B31447) or dodecane)

  • Quenching agent (e.g., aqueous sodium bicarbonate solution)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Methodology:

  • Reaction Setup: A known quantity of the starting pinane isomer(s), the inert solvent, and the internal standard are charged into a multi-neck flask equipped with a condenser, thermometer, and magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).

  • Equilibration: The mixture is heated to a constant, controlled temperature (e.g., 100 °C). A catalytic amount of the acid catalyst is added to initiate isomerization.

  • Sampling: Aliquots of the reaction mixture are withdrawn at regular time intervals (e.g., every hour).

  • Quenching: Each aliquot is immediately quenched by washing with a cold aqueous sodium bicarbonate solution to neutralize the acid catalyst and halt the isomerization.

  • Sample Preparation: The organic layer of the quenched sample is separated, dried over anhydrous magnesium sulfate, and prepared for analysis.

  • Analysis: The ratio of this compound to trans-pinane in each sample is determined using Gas Chromatography (GC-FID). The separation of isomers is critical and typically achievable with a suitable capillary column[3]. The response factors of the isomers relative to the internal standard must be determined for accurate quantification.

  • Equilibrium Confirmation: The reaction is considered to have reached equilibrium when the ratio of cis to trans isomers remains constant over several consecutive time points.

  • Calculation:

    • The equilibrium constant is calculated as: Keq = [trans-Pinane]eq / [this compound]eq

    • The standard Gibbs free energy change is then calculated using the equation: ΔG° = -RT ln(Keq), where R is the gas constant and T is the absolute temperature in Kelvin.

G start Start with pure this compound (or known mixture) setup Reaction Setup: Pinane, Solvent, Internal Standard, Inert Atmosphere start->setup heat Heat to Constant T setup->heat add_cat Add Acid Catalyst heat->add_cat equilibrate Isomerization Reaction add_cat->equilibrate sample Withdraw Aliquot at time t equilibrate->sample quench Quench with NaHCO3(aq) sample->quench analyze GC-FID Analysis: Determine [cis]/[trans] ratio quench->analyze check_eq Ratio Constant? analyze->check_eq check_eq->sample No calc Calculate K_eq and ΔG° check_eq->calc Yes end End calc->end

Caption: Experimental workflow for determining Keq via isomerization equilibrium.

Protocol 2: Differential Scanning Calorimetry (DSC) - A Hypothetical Approach

While challenging for isomers with close boiling points, a highly precise calorimetric method could theoretically determine the enthalpy of formation difference. A more practical approach is bomb calorimetry to determine the enthalpy of combustion for each purified isomer.

Objective: To determine the standard enthalpy of combustion (ΔH°c) for pure cis- and trans-pinane. The difference in these values corresponds to the difference in their enthalpies of formation.

Materials:

  • Highly purified (>99.5%) samples of this compound and trans-pinane

  • Oxygen bomb calorimeter

  • Benzoic acid (for calibration)

  • Combustible sample holder (e.g., gelatin capsule)

Methodology:

  • Calorimeter Calibration: The heat capacity of the calorimeter is determined by combusting a known mass of a standard substance (benzoic acid) under controlled conditions.

  • Sample Preparation: A precise mass of the purified pinane isomer is sealed in a sample holder.

  • Combustion: The sample is placed in the bomb, which is then sealed and pressurized with excess pure oxygen. The bomb is submerged in a known volume of water in the calorimeter. The sample is ignited, and the temperature change (ΔT) of the water is recorded with high precision.

  • Analysis: The experiment is repeated for both the cis and trans isomers.

  • Calculation:

    • The heat released by the combustion of each isomer is calculated from the ΔT and the calorimeter's heat capacity.

    • Corrections are made for the heat of combustion of the sample holder and fuse wire.

    • The standard enthalpy of combustion (ΔH°c) is calculated per mole of each isomer.

    • The difference in the enthalpy of formation is then determined: Δ(ΔfH°) = ΔH°c(this compound) - ΔH°c(trans--pinane). A more exothermic (more negative) heat of combustion indicates a less stable isomer (higher initial enthalpy)[4][5].

Conclusion

References

The Bicyclo[3.1.1]heptane Ring System: A Technical Guide to its Reactivity and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[3.1.1]heptane (BCHep) ring system, a saturated bridged bicyclic hydrocarbon, has garnered significant attention in modern medicinal chemistry and drug development. Its rigid, three-dimensional structure serves as a valuable bioisostere for meta-substituted arenes, offering a pathway to improve the physicochemical and pharmacokinetic properties of drug candidates.[1][2][3][4][5] This technical guide provides an in-depth exploration of the reactivity of the bicyclo[3.1.1]heptane core, focusing on its synthesis, functionalization, and conformational characteristics.

Conformational Analysis

The bicyclo[3.1.1]heptane framework consists of a six-membered ring constrained by a one-carbon bridge, forcing the cyclohexane (B81311) ring into a distinct boat-like conformation.[6] This strained conformation is a key determinant of its reactivity. The bridgehead carbons (C1 and C5) are of particular importance as their substituents' exit vectors closely mimic the 120° angle of meta-substituted benzene (B151609) rings.[3][4]

Synthesis of the Bicyclo[3.1.1]heptane Core

Access to functionalized bicyclo[3.1.1]heptane derivatives has been a significant area of research. Several synthetic strategies have been developed, primarily revolving around the construction of the bicyclic system through ring-opening or cycloaddition reactions.

Ring-Opening of [3.1.1]Propellane

A prevalent and effective method for synthesizing 1,5-disubstituted bicyclo[3.1.1]heptanes is the radical-mediated ring-opening of [3.1.1]propellane.[3][4][7][8] This approach takes advantage of the high strain energy of the central bond in the propellane.

The general workflow for this synthetic approach is outlined below:

G cluster_synthesis Synthesis of [3.1.1]Propellane cluster_functionalization Radical Ring-Opening Ethyl 4-chlorobutanoate Ethyl 4-chlorobutanoate Cyclopropanation Cyclopropanation Ethyl 4-chlorobutanoate->Cyclopropanation Kulinkovich Reaction Mesylation Mesylation Cyclopropanation->Mesylation Rearrangement Rearrangement Mesylation->Rearrangement Chlorinative rearrangement Dibromocyclopropanation Dibromocyclopropanation Rearrangement->Dibromocyclopropanation Propellane Formation Propellane Formation Dibromocyclopropanation->Propellane Formation PhLi [3.1.1]Propellane [3.1.1]Propellane Propellane Formation->[3.1.1]Propellane Initiation Initiation [3.1.1]Propellane->Initiation Radical Addition Radical Addition Initiation->Radical Addition R-X, Photocatalyst or Radical Initiator Ring Opening Ring Opening Radical Addition->Ring Opening Addition of R• Functionalized BCHep Functionalized BCHep Ring Opening->Functionalized BCHep Atom Transfer

Fig. 1: Synthesis and functionalization of [3.1.1]propellane.

This method is particularly useful for installing a wide range of functional groups at the bridgehead positions.[4]

Cycloaddition Reactions of Bicyclo[1.1.0]butanes

An alternative and increasingly popular strategy involves the cycloaddition of bicyclo[1.1.0]butanes (BCBs) with various reaction partners. These reactions leverage the strain-release of the highly reactive BCB core to construct the bicyclo[3.1.1]heptane skeleton.

Key cycloaddition strategies include:

  • [2σ + 2σ] Radical Cycloaddition: This method uses a boronyl radical catalyst to facilitate the reaction between BCBs and cyclopropyl (B3062369) ketones, yielding highly substituted bicyclo[3.1.1]heptanes.[9]

  • [3+3] Cycloadditions: These reactions provide an atom-economical route to access both carbocyclic and heterocyclic BCHep skeletons.[10]

  • Photochemical [3σ+2σ]-Cycloaddition: This approach allows for the construction of aminobicyclo[3.1.1]heptanes from BCBs and cyclopropylamines under mild, photocatalytic conditions.[11][12]

The general mechanism for the photocatalytic [3σ+2σ]-cycloaddition is depicted below:

G PC Photocatalyst PC_excited Photocatalyst* PC->PC_excited hv (Light) CPA_radical CPA Radical Cation PC_excited->CPA_radical SET CPA Cyclopropylamine (B47189) (CPA) Distonic_Radical Distonic Radical CPA_radical->Distonic_Radical β-scission Adduct_Radical Adduct Radical Distonic_Radical->Adduct_Radical + BCB BCB Bicyclo[1.1.0]butane (BCB) Cyclization Intramolecular Cyclization Adduct_Radical->Cyclization Product_Radical_Cation Product Radical Cation Cyclization->Product_Radical_Cation Product Aminobicyclo[3.1.1]heptane Product_Radical_Cation->Product Reduction

Fig. 2: Photocatalytic [3σ+2σ]-cycloaddition workflow.
Intramolecular Photocycloaddition

Terpenes containing the bicyclo[3.1.1]heptane ring system, such as chrysanthenone (B1198921) and β-pinene, can be synthesized via the intramolecular [2+2] cycloaddition of vinylketenes with alkenes.[13][14]

Reactivity and Functionalization

The reactivity of the bicyclo[3.1.1]heptane system is dominated by the functionalization of its bridgehead positions and reactions that take advantage of its inherent ring strain.

Bridgehead Functionalization via Minisci-type Reactions

A powerful method for the late-stage functionalization of the BCHep core is the photocatalytic Minisci-like reaction. This allows for the introduction of various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids.[2][15] This is particularly valuable in drug discovery for rapidly generating analogues.[2]

Ring Expansion and Rearrangements

The bicyclo[3.1.1]heptane skeleton can be accessed through the expansion of smaller bicyclic systems. For example, the bicyclo[1.1.1]pentane skeleton can be converted to the bicyclo[3.1.1]heptane system through a photochemical, formal (4+2)-cycloaddition of an intermediate imine diradical.[16] Additionally, under acidic conditions, bicyclo[3.1.1]heptan-6-one can undergo rearrangement. Under Ramberg-Backlund reaction conditions, substituted bicyclo[3.1.1]heptanes can undergo unusual heterocyclization.[17]

Experimental Protocols and Quantitative Data

Synthesis of [3.1.1]Propellane

A scalable, five-step synthesis from commercially available ethyl 4-chlorobutanoate has been developed, proceeding in an overall yield of 26-37%.[3][7][8]

Table 1: Key Steps in [3.1.1]Propellane Synthesis [4]

StepReactionReagentsYield
1-2Kulinkovich Cyclopropanation & Mesylation1. EtMgBr, Ti(OiPr)₄2. MsCl, Et₃N-
3Chlorinative Rearrangement--
4DibromocyclopropanationCHBr₃, KOtBu58% (over 4 steps)
5Propellane FormationPhLi43-61%
Ring-Opening of [3.1.1]Propellane with Alkyl Iodides

The photocatalyzed atom-transfer radical addition (ATRA) of alkyl iodides to [3.1.1]propellane is a versatile method for creating functionalized BCHeps.

Experimental Protocol: General Procedure for Photocatalytic ATRA [3][4]

  • To an oven-dried vial, add [3.1.1]propellane (1.0 equiv), the desired alkyl iodide (1.2 equiv), and a photocatalyst such as Ir(ppy)₃ (1-2 mol%).

  • Add degassed solvent (e.g., MeCN or DMF) to achieve the desired concentration.

  • Irradiate the reaction mixture with a 456 nm blue light source at room temperature.

  • Monitor the reaction by TLC or GC-MS until completion (typically 6-8 hours).

  • Upon completion, concentrate the reaction mixture and purify the product by column chromatography.

Table 2: Selected Yields for Photocatalytic ATRA with [3.1.1]Propellane [4]

Alkyl IodideProductYield
Ethyl iodoacetateBCHep-CH₂CO₂EtHigh
Benzyl iodideBCHep-BnHigh
N-Boc-glycine methyl ester (iodinated)BCHep-α-amino acid derivativeGood
4-IodopyridineBCHep-4-pyridylGood
Photocatalytic [3σ+2σ] Annulation for Aminobicyclo[3.1.1]heptanes

This reaction constructs the aminobicyclo[3.1.1]heptane core in a single step.

Experimental Protocol: General Procedure for [3σ+2σ] Annulation [11]

  • In a dry and degassed vial, combine bicyclo[1.1.0]butane (BCB, 1.0 equiv), cyclopropylamine (CPA, 2.0 equiv), and a photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbpy)PF₆, 2 mol%).

  • Add a dry, degassed solvent (e.g., CH₃CN) to the desired concentration (e.g., 0.2 M).

  • Irradiate the mixture with a blue LED (e.g., λmax = 427 nm) at room temperature.

  • After completion, determine the yield by ¹H NMR using an internal standard or isolate the product via chromatography.

Table 3: Selected Yields for [3σ+2σ] Annulation [11]

BCB Substituent (Ar)CPA Substituent (Ar')Yield (Isolated)
4-CN-Ph4-F-PhGood
4-CF₃-PhPhGood
Ph4-MeO-PhModerate
4-F-Ph4-Cl-PhGood

Applications in Drug Development

The primary application of the bicyclo[3.1.1]heptane system is as a saturated, three-dimensional bioisostere for meta-substituted benzene rings in drug candidates.[1][2][3][4] This substitution can lead to several beneficial changes in a molecule's properties:

  • Improved Physicochemical Properties: Replacing a planar aromatic ring with a sp³-rich BCHep scaffold can improve metabolic stability and lipophilicity.[2]

  • Enhanced Pharmacokinetics: Studies have shown that BCHep analogues of known drugs can exhibit improved membrane permeability and microsomal stability.[4]

  • Novel Chemical Space: The rigid, non-planar structure of the BCHep core allows for exploration of novel chemical space, potentially leading to improved target engagement and selectivity.[1]

For instance, the BCHep analogue of the anti-cancer drug sonidegib showed a very similar calculated logP (ClogP) to the parent drug, suggesting it is a good geometric and electronic replacement.[4] Similarly, the BCHep analogue of the anti-seizure drug URB597 demonstrated improved microsomal stability and a better CYP inhibition profile.[4]

Conclusion

The bicyclo[3.1.1]heptane ring system represents a powerful tool for medicinal chemists and drug development professionals. Its unique conformational properties make it an excellent bioisostere for meta-substituted arenes. With the development of robust synthetic methodologies, particularly those involving the ring-opening of [3.1.1]propellane and cycloadditions of bicyclo[1.1.0]butanes, a wide array of functionalized BCHep derivatives are now accessible. The demonstrated improvements in the pharmacokinetic profiles of drug candidates upon incorporation of this scaffold underscore its potential to accelerate the development of safer and more effective therapeutics. Future research will likely focus on expanding the synthetic toolbox for accessing even more complex and diverse bicyclo[3.1.1]heptane derivatives and further exploring their impact on biological activity.

References

A Technical Guide to the Historical Context of Pinane Chemistry Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinane (B1207555) (C₁₀H₁₈), a saturated bicyclic monoterpene, and its unsaturated precursor, pinene, are foundational molecules in the realm of natural product chemistry and organic synthesis.[1] Derived primarily from turpentine, a resinous exudate of pine trees, these compounds have a rich history intertwined with the development of organic chemistry itself.[2][3] This technical guide provides an in-depth exploration of the historical context of pinane chemistry research, presenting key discoveries, detailed experimental protocols for pivotal reactions, and quantitative data to support a deeper understanding of this versatile chemical scaffold. The unique stereochemistry and reactivity of the pinane framework have made it an invaluable chiral building block and a subject of extensive research for over a century.[4][5]

I. Historical Milestones in Pinane Chemistry

The journey of understanding pinane chemistry began with early investigations into the composition of essential oils and turpentine. These initial explorations laid the groundwork for the structural elucidation and synthetic manipulation of this important class of molecules.

Late 19th Century: The Dawn of Terpene Chemistry

The late 1800s marked the beginning of systematic research into terpenes, the class of organic compounds to which pinane belongs. German chemist Otto Wallach was a pioneering figure in this field, and his extensive work on essential oils, including those rich in pinenes, earned him the Nobel Prize in Chemistry in 1910.[6][7][8] Wallach's research was instrumental in establishing the "isoprene rule," a fundamental concept for understanding the structure of terpenes.[8] Around the same period, in 1896, Adolf von Baeyer , another prominent German chemist and Nobel laureate, made significant contributions to the understanding of terpenes, including the first identification of β-pinene.[9][10]

Early 20th Century: Unraveling Complex Rearrangements

The early 20th century witnessed a deeper investigation into the chemical transformations of pinane and its derivatives. A pivotal discovery was the skeletal rearrangement of bicyclic terpenes, a phenomenon that challenged the then-prevailing principle of skeletal invariance in chemical reactions. In 1899, Georg Wagner reported the rearrangement of α-pinene to a bornyl derivative.[11][12] This observation was later mechanistically explained by Hans Meerwein in 1922, leading to the eponymously named Wagner-Meerwein rearrangement .[1][13] This acid-catalyzed carbocation-mediated 1,2-shift is a cornerstone of pinane chemistry, explaining the formation of various rearranged products like camphene (B42988) and borneol from pinene precursors.[14][15]

Mid-20th Century to Present: The Rise of Pinane in Asymmetric Synthesis

The inherent chirality of pinene made it a natural candidate for applications in asymmetric synthesis. The development of chiral auxiliaries, temporary stereodirecting groups, in the latter half of the 20th century provided a new avenue for pinane chemistry. While the concept was introduced by others, pinane-derived structures proved to be effective chiral auxiliaries.[16][17] The work of pioneers in asymmetric synthesis, such as Elias James Corey and Barry Trost in the 1970s, paved the way for the broader use of chiral molecules like pinane derivatives to control the stereochemical outcome of reactions.[16][17] This has had a profound impact on the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.

II. Key Synthetic Transformations of Pinane and its Derivatives

The unique bicyclic structure of pinane and the presence of a double bond in its precursor, pinene, allow for a wide range of chemical transformations. The following sections detail the experimental protocols for some of the most fundamental and synthetically useful reactions in pinane chemistry.

Hydrogenation of α-Pinene to cis-Pinane

The selective hydrogenation of α-pinene to this compound is a crucial industrial process, as this compound is a key intermediate in the synthesis of various fragrance compounds.[18] The stereoselectivity of this reaction is of paramount importance.

Experimental Protocol:

A representative procedure for the selective hydrogenation of α-pinene using a ruthenium-on-carbon catalyst is as follows:

  • A low-pressure reaction bottle is charged with 100 parts of purified α-pinene and 1.7 parts of 5% ruthenium-on-carbon.

  • The mixture is shaken at room temperature (25 °C) under a hydrogen pressure of 60 psig until the uptake of hydrogen ceases (approximately 40 minutes).

  • The reaction mixture is then filtered to remove the catalyst.

  • The resulting product is analyzed by vapor phase chromatography to determine the ratio of cis- to trans-pinane.[19]

CatalystSupportTemperature (°C)Pressure (MPa)Time (h)α-Pinene Conversion (%)This compound Selectivity (%)Reference
Nanometer Nickel-904.0-10094.3[18]
RutheniumCarbon25~0.4 (60 psig)0.67-97.8[19]
RutheniumCarbonRT400 psi510099[20]
PlatinumLignosulfonate1003.01.599.4493.91[21]
PalladiumCarbon25400 psi2410090[20]

Table 1: Quantitative Data for the Hydrogenation of α-Pinene to Pinane.

Isomerization of α-Pinene to Camphene

The acid-catalyzed isomerization of α-pinene to camphene is another industrially significant reaction. Camphene is a precursor for the synthesis of camphor (B46023) and other valuable products.

Experimental Protocol:

A typical procedure for the isomerization of α-pinene using an acid-activated titanium dioxide catalyst is described below:

  • A 5 m³ jacketed vessel equipped with a stirrer is charged with 3038 kg of technical-grade α-pinene (approximately 96% purity) and 12 kg of weakly acidic titanium dioxide hydrate.

  • The mixture is heated to 155 °C under a nitrogen blanket with stirring.

  • The exothermic reaction causes the temperature to rise to the boiling point of the mixture. The product vapors are condensed and recycled back into the reactor.

  • The reaction is monitored until the α-pinene content in the reaction mixture is at least 3% by weight.

  • The reaction is then completed in a secondary stage at a temperature below 160 °C to minimize the formation of polymeric by-products.[14]

CatalystTemperature (°C)Time (h)α-Pinene Conversion (%)Camphene Selectivity (%)Reference
Acid-activated TiO₂ nanopowderOptimized-10063.96
Titanate Nanotubes (HCl modified)120297.878.5[1]
W₂O₃–Al₂O₃ (sol-gel)160310054 (with limonene)[4]
Titanium oxide hydrate155-1650.7-1.5>97High[14]

Table 2: Quantitative Data for the Isomerization of α-Pinene to Camphene.

Oxidation of α-Pinene to Verbenone

Verbenone, an α,β-unsaturated ketone, is a valuable fragrance and flavoring agent, and also serves as an important chiral building block.[16] It can be synthesized from α-pinene through allylic oxidation.

Experimental Protocol:

A two-step procedure for the synthesis of (1R)-(+)-verbenone from (1R)-(+)-α-pinene is as follows:

Step 1: Formation of Verbenyl Acetate (B1210297)

  • In a 1000-mL Morton flask, 25.0 g of (1R)-(+)-α-pinene is dissolved in 350 mL of dry benzene.

  • The solution is warmed to 65 °C, and 77.8 g of lead tetraacetate is added over 20 minutes.

  • The reaction mixture is stirred at 65 °C for 2 hours and then cooled to room temperature.

  • The mixture is filtered, and the filtrate is washed with water and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield crude verbenyl acetate.[6]

Step 2: Oxidation to Verbenone

  • The crude verbenyl acetate is dissolved in 200 mL of methanol, and 10 g of potassium carbonate is added. The mixture is stirred at room temperature for 4 hours to afford a mixture of alcohols.

  • The mixture of alcohols is dissolved in 300 mL of ether and cooled to 0 °C.

  • A solution of 27.5 g of sodium dichromate dihydrate in 100 mL of water and 10.2 mL of concentrated sulfuric acid is added over 30 minutes.

  • The mixture is stirred at 0 °C for 1 hour, then at room temperature overnight.

  • The reaction is worked up by dilution with water and extraction with ether. The combined organic layers are washed, dried, and concentrated to yield verbenone.[6][16]

Oxidizing AgentSolventTemperature (°C)Yield (%)Reference
Lead tetraacetate / Na₂Cr₂O₇, H₂SO₄Benzene / Ether65 / 0-RT61-65[16]
Immobilised Picea abies cellsAqueous medium24-[17]

Table 3: Quantitative Data for the Oxidation of α-Pinene to Verbenone.

III. Visualizing Key Pathways in Pinane Chemistry

The following diagrams, generated using the DOT language, illustrate fundamental concepts and reaction pathways in pinane chemistry.

Pinene_Biosynthesis Biosynthesis of Pinene from Geranyl Pyrophosphate (GPP) GPP Geranyl Pyrophosphate (GPP) LPP Linaloyl Pyrophosphate (LPP) GPP->LPP Isomerization Pinyl_Cation Pinyl Cation LPP->Pinyl_Cation Cyclization alpha_Pinene α-Pinene Pinyl_Cation->alpha_Pinene Deprotonation beta_Pinene β-Pinene Pinyl_Cation->beta_Pinene Deprotonation

Caption: Biosynthesis of α- and β-pinene from geranyl pyrophosphate.

Wagner_Meerwein_Rearrangement Wagner-Meerwein Rearrangement of α-Pinene alpha_Pinene α-Pinene Tertiary_Carbocation Tertiary Carbocation alpha_Pinene->Tertiary_Carbocation + H+ Protonation Protonation (H+) Secondary_Carbocation Secondary Carbocation (Bornyl Cation) Tertiary_Carbocation->Secondary_Carbocation Rearrangement Rearrangement 1,2-Alkyl Shift Camphene Camphene Secondary_Carbocation->Camphene - H+ Bornyl_Chloride Bornyl Chloride Secondary_Carbocation->Bornyl_Chloride + Cl-

Caption: Acid-catalyzed Wagner-Meerwein rearrangement of α-pinene.

Chiral_Auxiliary_Workflow General Workflow for Pinane-Derived Chiral Auxiliary Pinene Pinene (Chiral Pool) Chiral_Auxiliary Pinane-based Chiral Auxiliary Pinene->Chiral_Auxiliary Synthesis Coupling Coupling Chiral_Auxiliary->Coupling Substrate Prochiral Substrate Substrate->Coupling Diastereoselective_Reaction Diastereoselective Reaction Coupling->Diastereoselective_Reaction Chiral_Product_Complex Chiral Product-Auxiliary Complex Diastereoselective_Reaction->Chiral_Product_Complex Cleavage Cleavage Chiral_Product_Complex->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: Workflow illustrating the use of a pinane-derived chiral auxiliary.

IV. Conclusion

The historical journey of pinane chemistry research, from the foundational work of Wallach and von Baeyer to the elucidation of complex rearrangements and its modern application in asymmetric synthesis, showcases a remarkable evolution of chemical understanding. The pinane scaffold, readily available from natural sources, continues to be a versatile platform for the development of new synthetic methodologies and the construction of complex molecular architectures. For researchers in drug development and other scientific fields, a thorough understanding of the historical context and the fundamental transformations of pinane provides a solid foundation for innovation and the design of novel, stereochemically defined molecules. The detailed experimental protocols and quantitative data presented in this guide serve as a practical resource for harnessing the synthetic potential of this remarkable natural product.

References

An In-depth Technical Guide to cis-Pinane: A Bicyclic Monoterpenoid Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

cis-Pinane, a saturated bicyclic monoterpenoid, is a pivotal molecule with significant applications in the chemical and pharmaceutical industries. As a derivative of the naturally abundant pinenes, it serves as a crucial chiral building block and intermediate in the synthesis of a variety of high-value compounds, including fragrances, flavorings, and potential therapeutic agents.[1] This technical guide provides a comprehensive overview of this compound, encompassing its physicochemical properties, detailed experimental protocols for its synthesis and key reactions, and an exploration of its biological activities. The document is intended to be a resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development, offering in-depth data and methodologies to facilitate further investigation and application of this versatile molecule.

Physicochemical and Spectroscopic Data

The unique stereochemistry of this compound, arising from the fusion of a six-membered and a four-membered ring, dictates its physical properties and spectroscopic signature.[1] The data presented below has been compiled from various sources to provide a comprehensive reference.

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₁₀H₁₈[1]
Molecular Weight 138.25 g/mol [1]
CAS Number 6876-13-7[2]
Appearance Colorless liquid[3]
Density 0.857 g/mL at 20 °C[2]
Boiling Point 167-168 °C[3]
Refractive Index ~1.462[3]
Water Solubility Insoluble[1]
logP ~4.04[1]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and differentiation of this compound from its trans isomer. NMR spectroscopy, particularly 2D NOESY, provides the most definitive structural elucidation.[3]

Table 2.2.1: ¹H and ¹³C NMR Spectral Data (Illustrative)

¹H NMR (CDCl₃) Chemical Shift (ppm)¹³C NMR (CDCl₃) Chemical Shift (ppm)
H1~1.85C1~47.5
H2~1.95C2~41.0
H3~1.60-1.80C3~23.5
H4~1.60-1.80C4~26.5
H5~1.90C5~41.5
H7~1.15C6~38.0
H8 (gem-dimethyl)~1.00C7~33.0
H9 (gem-dimethyl)~1.20C8 (gem-dimethyl)~28.0
H10 (methyl)~0.90C9 (gem-dimethyl)~23.0
C10 (methyl)~21.0

Note: These are illustrative values. Actual chemical shifts can vary based on solvent and experimental conditions. The key differentiating feature in ¹H NMR is the relative shielding of the C10 methyl group in the cis isomer due to steric hindrance. In ¹³C NMR, the C10 carbon of this compound is typically shifted upfield compared to the trans isomer.[3]

Table 2.2.2: Key Differentiating IR Absorptions (Illustrative)

Vibrational ModeThis compoundtrans-PinaneRationale for Differentiation
C-H Bending Unique patternUnique patternThe pattern of peaks in the 1470-1350 cm⁻¹ region, corresponding to methyl and methylene (B1212753) bending, will differ due to stereochemistry.
Fingerprint Region More complex spectrumSimpler spectrumThe lower symmetry of the cis isomer may lead to more active IR vibrational modes, resulting in a richer spectrum from 1200-800 cm⁻¹.[3]

Table 2.2.3: Mass Spectrometry Data

Ionization ModeKey Fragments (m/z)Interpretation
Electron Ionization (EI) 138 (M⁺)Molecular ion
123[M - CH₃]⁺
95, 81, 69, 55, 41Characteristic terpene fragmentation pattern

Note: As diastereomers, cis- and trans-pinane exhibit the same molecular ion peak. Their fragmentation patterns are very similar, making differentiation by MS alone challenging without chromatographic separation.[3]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and a key subsequent reaction, based on established literature procedures.

Synthesis of this compound via Catalytic Hydrogenation of α-Pinene

The stereoselective hydrogenation of α-pinene is the most common route to high-purity this compound. Ruthenium-based catalysts have shown excellent selectivity for the cis isomer.[4]

Materials:

  • α-Pinene (or β-pinene)

  • 5% Ru/C (Ruthenium on activated carbon) catalyst

  • Hydrogen gas (high purity)

  • Autoclave (high-pressure reactor)

  • Celite or another filtration aid

Procedure:

  • In a 45 mL autoclave equipped with a glass liner and a magnetic stirring bar, place 5 g of α-pinene (36.7 mmol) and 0.5 g of 5% Ru/C catalyst.[4]

  • Seal the autoclave and purge the system four times with hydrogen gas (at approximately 200 psi) to remove any air.[4]

  • Pressurize the autoclave with hydrogen gas to 400 psi.[4]

  • Stir the reaction mixture vigorously at room temperature.

  • The reaction progress can be monitored by GC-MS. The reaction is typically complete within 24-96 hours, depending on the specific catalyst activity.[4]

  • Upon completion, carefully vent the hydrogen gas from the autoclave in a well-ventilated fume hood.

  • Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst.

  • The filtrate, which is the product this compound, can be purified further by distillation if required. A conversion of up to 100% with >99% selectivity for this compound can be achieved with this method.[4]

Oxidation of this compound to Pinane-2-hydroperoxide

The autoxidation of this compound is a key industrial process, as the resulting hydroperoxide is a precursor to pinanol, which can then be pyrolyzed to produce linalool.[5][6]

Materials:

  • This compound

  • Oxygen gas

  • Three-necked flask equipped with a reflux condenser, thermometer, and gas inlet tube

  • tert-Butyl hydroperoxide (t-BHP) (as an alternative oxidant)

  • Co(II) and Cu(II) acetylacetonate (B107027) complexes (optional catalysts)

  • Acetone (B3395972) and t-butanol (solvents for catalyzed reaction)

  • Aqueous sodium sulfite

Procedure (Catalyzed Oxidation):

  • The oxidation reactions are carried out at room temperature and atmospheric pressure.

  • In a suitable reaction vessel, a mixture of acetone and t-butanol (9:1 volume ratio) is used as the solvent.

  • This compound and the oxygen donor, t-BHP, are used in a 1:8 molar ratio with 10 mg of a catalyst such as Co(II)(acac)₂ or Cu(II)(acac)₂ immobilized on a support.[7]

  • The reaction mixture is stirred, and the progress is monitored by GC.

  • Upon completion (e.g., 91% conversion), the reaction mixture is treated with aqueous sodium sulfite.[7]

  • The product, 2-pinane hydroperoxide, can be extracted with an organic solvent and analyzed by GC and GC-MS. High selectivity (84-93%) for 2-pinane hydroperoxide can be achieved.[7]

Biological Activities and Potential Therapeutic Applications

While this compound is primarily utilized as a chemical intermediate, research into the biological activities of pinane (B1207555) isomers and their derivatives has revealed potential therapeutic applications. The biological effects are often linked to anti-inflammatory and antimicrobial properties.[8]

Anti-inflammatory Activity

The anti-inflammatory properties of α-pinene, the precursor to this compound, have been investigated, and a likely mechanism of action has been proposed. It is plausible that this compound exerts similar effects. Studies on α-pinene have shown that it can significantly decrease the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α), as well as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[9] This is achieved through the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[9] The underlying mechanism is believed to involve the attenuation of the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways.[9] A derivative of pinane, (S)-cis-verbenol, has also been shown to reduce the expression of pro-inflammatory cytokines.[10]

Antimicrobial Activity

Terpenes and their derivatives are known for their antimicrobial properties.[11] The mechanism of action is often attributed to the disruption of the microbial cell membrane's structure and function. While specific IC50 values for this compound are not widely reported, the parent compound α-pinene has demonstrated antibacterial activity.[12] For instance, some studies have shown that α-pinene can inhibit the growth of various bacterial strains.[12] The lipophilic nature of the pinane scaffold allows it to partition into the lipid bilayer of bacterial cell membranes, leading to increased permeability and leakage of intracellular components.

Conformational Analysis

The bicyclo[3.1.1]heptane ring system of this compound is a rigid structure with specific conformational characteristics. It can be conceptualized as being similar to the conformations of norbornane.[13] The molecule exists in a strained, non-planar conformation. The cyclobutane (B1203170) ring is puckered, and the cyclohexane (B81311) ring adopts a conformation that minimizes steric interactions between the methyl groups. In this compound, the C2-methyl group and the gem-dimethyl bridge are on the same side of the molecule, which leads to significant steric strain. This stereochemical arrangement is a key factor in its reactivity compared to the trans isomer.[14]

Visualizations

Experimental Workflow: Synthesis and Analysis of this compound

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis & Purification start α-Pinene reactor Autoclave (400 psi H₂) start->reactor catalyst 5% Ru/C Catalyst catalyst->reactor filtration Filtration (remove catalyst) reactor->filtration product Crude this compound filtration->product gcms GC-MS Analysis (Purity & Isomer Ratio) product->gcms nmr NMR Spectroscopy (¹H, ¹³C, NOESY) product->nmr ir IR Spectroscopy product->ir purification Distillation (optional) product->purification final_product Pure this compound purification->final_product

Caption: Experimental workflow for the synthesis and analysis of this compound.

Proposed Anti-inflammatory Signaling Pathway

signaling_pathway cluster_nucleus Nuclear Events cluster_cytoplasm Cytoplasmic Signaling lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK Pathway (e.g., p38, JNK, ERK) tlr4->mapk nfkb IκB Kinase (IKK) tlr4->nfkb ikb IκBα nfkb->ikb nfkb_p65 NF-κB (p65/p50) ikb->nfkb_p65 nucleus Nucleus nfkb_p65->nucleus gene_expression Gene Transcription cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) gene_expression->cytokines inos_cox2 iNOS & COX-2 gene_expression->inos_cox2 cis_pinane This compound cis_pinane->mapk cis_pinane->nfkb

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of cis-Pinane from α-Pinene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of cis-pinane via the catalytic hydrogenation of α-pinene. This compound is a valuable bicyclic monoterpene intermediate in the pharmaceutical and fragrance industries.[1][2] The protocols outlined below focus on achieving high conversion and selectivity for the desired cis-diastereomer using various catalytic systems, including ruthenium and nickel-based catalysts. This guide offers a comparative analysis of different catalytic methods and provides step-by-step instructions to facilitate the replication of these synthetic procedures in a laboratory setting.

Introduction

The stereoselective hydrogenation of α-pinene to this compound is a critical transformation for the synthesis of various high-value chemicals.[2][3] The formation of the cis-isomer is favored under specific catalytic conditions, as it is a crucial precursor for compounds like linalool.[3] This document details robust and reproducible methods for this conversion, emphasizing high selectivity and yield. The selection of an appropriate catalyst and optimization of reaction parameters such as temperature, pressure, and solvent are paramount for achieving the desired stereoselectivity.[4]

Comparative Data of Catalytic Systems

The following tables summarize the performance of various catalysts in the stereoselective hydrogenation of α-pinene to this compound, providing a clear comparison of their efficiency under different conditions.

Table 1: Heterogeneous Ruthenium-Based Catalysts

CatalystSupportTemperature (°C)H₂ Pressure (MPa)SolventConversion (%)Selectivity for this compound (%)Reference
RuCarbon (sonicated)Room Temp.2.76Solvent-free10099[5]
RuAlumina (B75360)Room Temp.2.76Solvent-free10099-100[5]
RuAmine-functionalized Magnetite NanoparticlesNot SpecifiedNot SpecifiedNot SpecifiedNot Specified97[5]
RuCl₃ (in micellar solution)None500.5Water>9998.9[5]

Table 2: Heterogeneous Nickel-Based Catalysts

CatalystSupport/ModifierTemperature (°C)H₂ Pressure (MPa)SolventConversion (%)Selectivity for this compound (%)Reference
NiN-doped Carbon@Mesoporous Silica (B1680970)1203Water99.795.1[1]
NiDiscarded Fluid Catalytic Cracking Catalyst (DF3C) with 10 wt% Ionic LiquidNot Specified5Not Specified>99>98[6][7]

Table 3: Other Catalytic Systems

CatalystSupport/ModifierTemperature (°C)H₂ Pressure (MPa)SolventConversion (%)Selectivity for this compound (%)Reference
Pt NanoparticlesSodium Lignosulfonate1003Water99.4493.91[2]
Wilkinson's Catalyst (Homogeneous)NoneNot SpecifiedNot SpecifiedNot Specified8288[8]

Experimental Protocols

Protocol 1: Hydrogenation using Ru/Al₂O₃ Catalyst (Solvent-Free)

This protocol describes a highly efficient and selective method for the synthesis of this compound using a commercially available ruthenium on alumina catalyst under solvent-free conditions.[5]

Materials:

  • α-Pinene (98% purity or higher)

  • 5% Ru/Al₂O₃ catalyst

  • High-pressure autoclave reactor equipped with a magnetic stirrer and gas inlet

  • Hydrogen gas (high purity)

Procedure:

  • Ensure the autoclave reactor is clean and dry.

  • Charge the reactor with α-pinene and the Ru/Al₂O₃ catalyst. A typical catalyst loading is 0.01 to 10% by weight of the α-pinene.[4]

  • Seal the reactor and purge it three times with nitrogen gas, followed by three purges with hydrogen gas to ensure an inert atmosphere.

  • Pressurize the reactor with hydrogen to 2.76 MPa (400 psi).[5]

  • Commence stirring and maintain the reaction at room temperature.

  • Monitor the reaction progress by periodically taking aliquots (if the reactor setup allows) and analyzing them by gas chromatography (GC).

  • The reaction is typically complete within a few hours, indicated by the complete consumption of α-pinene.

  • Once the reaction is complete, carefully vent the excess hydrogen gas in a well-ventilated fume hood.

  • Open the reactor and recover the product mixture.

  • Separate the catalyst from the product by filtration or centrifugation. The final product, this compound, can be purified further by distillation if required.

Protocol 2: Aqueous-Phase Hydrogenation using an Amphiphilic Ni-Based Catalyst

This protocol details a green and efficient method for the hydrogenation of α-pinene in an aqueous medium using a specialized nickel catalyst.[1]

Materials:

  • α-Pinene (1.0 g)

  • Ni/N-C@MS catalyst (0.05 g) (Nitrogen-doped carbon coated mesoporous silica supported Nickel)[1]

  • Deionized water (4 mL)[1]

  • 50 mL PTFE-lined autoclave

  • Hydrogen gas (high purity)

  • Magnetic stirrer and oil bath

Procedure:

  • Add α-pinene (1.0 g), the Ni/N-C@MS catalyst (0.05 g), and deionized water (4 mL) to the 50 mL PTFE-lined autoclave.[1]

  • Seal the autoclave and purge the system by charging and discharging with 1 MPa of hydrogen three times to remove air.[1]

  • Pressurize the autoclave with hydrogen to 3 MPa.[1]

  • Place the autoclave in a preheated oil bath at 120 °C and begin magnetic stirring at 450 rpm.[1]

  • Maintain the reaction for 3 hours.[1]

  • After 3 hours, cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • The product, this compound, which is poorly soluble in water, can be separated from the aqueous phase containing the catalyst by simple phase separation.[1]

  • The catalyst can be recovered and reused for subsequent reactions.[1]

Visualized Workflow and Reaction Scheme

The following diagrams illustrate the general experimental workflow for the catalytic hydrogenation of α-pinene and the chemical transformation involved.

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Product Isolation A Charge Reactor with α-Pinene and Catalyst B Seal and Purge Reactor (N₂ then H₂) A->B C Pressurize with H₂ B->C D Set Temperature and Stirring C->D E Monitor Reaction (e.g., by GC) D->E F Cool and Depressurize E->F G Separate Catalyst (Filtration/Phase Separation) F->G H Purify Product (e.g., Distillation) G->H I Pure this compound H->I Characterization (GC-MS, NMR)

Caption: General experimental workflow for the synthesis of this compound.

reaction_scheme alpha_pinene α-Pinene plus + alpha_pinene->plus h2 H₂ plus->h2 arrow Catalyst (e.g., Ru/Al₂O₃) Pressure, Temp. h2->arrow cis_pinane This compound arrow->cis_pinane

Caption: Reaction scheme for the hydrogenation of α-pinene to this compound.

References

Application Notes and Protocols: Catalytic Hydrogenation of Pinenes to cis-Pinane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The catalytic hydrogenation of pinenes (α-pinene and β-pinene), abundant bicyclic monoterpenes derived from turpentine, is a chemically significant transformation for the production of pinane (B1207555). Pinane, existing as cis and trans isomers, serves as a valuable intermediate in the synthesis of various fine chemicals, fragrances, and pharmaceutical compounds.[1][2] Specifically, cis-pinane is a crucial precursor for the synthesis of linalool, dihydromyrcenol, and other terpene-based products.[1][2] The stereoselective synthesis of this compound is of particular industrial interest, driving research into highly selective and efficient catalytic systems. This document provides an overview of various catalytic methods and detailed protocols for the hydrogenation of pinenes to this compound.

Key Findings and Catalyst Performance

A variety of heterogeneous catalysts have been investigated for the hydrogenation of pinenes, with noble metals such as Ruthenium (Ru), Palladium (Pd), Platinum (Pt), and Rhodium (Rh), as well as non-noble metals like Nickel (Ni), demonstrating high efficacy. The choice of catalyst, support material, and reaction conditions significantly influences both the conversion of pinenes and the stereoselectivity towards the desired this compound isomer.

Ruthenium-based catalysts have shown exceptional selectivity for this compound. For instance, Ru supported on alumina (B75360) (Ru/Al₂O₃) can achieve 99–100% selectivity for this compound at 100% conversion under mild conditions (room temperature, 400 psi H₂).[3][4] Similarly, sonicated Ru on carbon (Ru/C) also provides high selectivity (99%) for the hydrogenation of α-pinene.[3][4] Nickel-based catalysts, while being a more economical alternative to noble metals, also exhibit high activity and selectivity. Nanometer nickel catalysts have been reported to achieve 100% conversion of α-pinene with 94.3% selectivity to this compound at 90°C and 4.0 MPa H₂.[1]

The reaction can be performed under solvent-free (neat) conditions or in various solvents, including water and ethanol.[3][5][6] Aqueous-phase hydrogenation using amphiphilic catalysts offers a green and efficient approach to this transformation.[5]

Data Presentation

Table 1: Comparison of Catalytic Systems for the Hydrogenation of Pinenes to this compound

CatalystSupport/MediumSubstrateTemp. (°C)Pressure (MPa/psi)Time (h)Conversion (%)This compound Selectivity (%)Reference
RuAl₂O₃α-pinene & β-pineneRT400 psi-10099-100[3][4]
Ru (sonicated)Carbonα-pineneRT400 psi9610099[3]
RuAmine-functionalized Magnetite Nanoparticlesα-pinene----97[3]
RuP123 Micellar Catalyst (in water)α-pinene----98.9[3]
RuAmphiphilic Mesoporous Silica (B1680970) (in water)α-pinene352 MPa199.998.9[7]
RuTPGS-1000 Micellar Nanoreactors (in water)α-pinene500.5 MPa1.5--[8][9]
PdCarbonα-pinene & β-pinene---10072-89[3]
PdAluminaα-pinene & β-pinene---10072-89[3]
PtCarbonα-pinene & β-pinene---92-10081-95[3]
RhCarbonα-pinene & β-pinene---92-10081-95[3]
Nanometer Ni-α-pinene904.0 MPa-10094.3[1]
Ni-B[email protected]α-pinene801.0 MPa399.098.5[1]
NiN-C@MS (in water)α-pinene1203.0 MPa399.795.1[5]
Modified Raney Ni-Pinene80-1002.0-3.0 MPa8-13>99>95[10]
Ni/DF3CIonic Liquid Layerα-pinene--->99>98[6][11]

RT: Room Temperature

Experimental Protocols

Protocol 1: Solvent-Free Hydrogenation of Pinenes using Ru/Al₂O₃ Catalyst[3]

1. Materials:

  • α-pinene or β-pinene (substrate)

  • 5% Ru/Al₂O₃ (catalyst)

  • High-pressure autoclave

  • Hydrogen gas (high purity)

  • Celite

2. Procedure:

  • Charge the high-pressure autoclave with the pinene substrate and the Ru/Al₂O₃ catalyst. The catalyst loading is typically a small percentage of the substrate weight.

  • Seal the autoclave and purge the system four times with hydrogen gas (200 psi) to remove air.

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 400 psi).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) until no further change in the composition of the mixture is observed.

  • Upon completion, carefully vent the hydrogen from the autoclave.

  • Filter the reaction mixture through a Celite pad to remove the catalyst and obtain the hydrogenated pinane products.

Protocol 2: Aqueous-Phase Hydrogenation of α-Pinene using an Amphiphilic Ni-Based Catalyst[5]

1. Materials:

  • α-pinene (1.0 g)

  • Ni/N-C@MS catalyst (0.05 g)

  • Deionized water (4 mL)

  • 50 mL PTFE-lined autoclave

  • Hydrogen gas (high purity)

  • Magnetic stirrer

2. Procedure:

  • Add α-pinene (1.0 g), the Ni/N-C@MS catalyst (0.05 g), and water (4 mL) to the 50 mL PTFE-lined autoclave.

  • Seal the autoclave and displace the air by pressurizing with 1 MPa of hydrogen three times.

  • Pressurize the autoclave to 3.0 MPa with hydrogen.

  • Place the autoclave in an oil bath preheated to 120°C.

  • Stir the mixture magnetically at 450 rpm for 3 hours.

  • After the reaction, cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • The product can be separated from the aqueous phase for analysis.

Protocol 3: Hydrogenation of α-Pinene using Modified Raney Nickel Catalyst[10]

1. Materials:

  • Pinene

  • Modified Raney Nickel catalyst (3-5% by weight of pinene)

  • High-pressure autoclave

  • Hydrogen gas (high purity)

2. Procedure:

  • Place the pinene and the modified Raney Nickel catalyst into the autoclave.

  • Seal the autoclave, vacuum the inside, and then purge with hydrogen gas three times to remove air.

  • Pressurize with hydrogen to 2.6 MPa.

  • Start stirring and heating. When the temperature reaches 60°C, hydrogen absorption will begin.

  • Maintain the reaction temperature between 80-100°C and the pressure between 2.0-3.0 MPa for 8-13 hours. If the pressure drops, add more hydrogen.

  • Monitor the reaction by GC until the hydrogen absorption ceases and the conversion is complete.

  • After the reaction is complete, cool the autoclave and vent the hydrogen.

  • Discharge the product for further purification if necessary.

Mandatory Visualization

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Product Isolation start Charge Autoclave with Pinene and Catalyst purge Purge with H₂ start->purge pressurize Pressurize with H₂ purge->pressurize react Stir at Defined Temperature and Pressure pressurize->react monitor Monitor Progress (GC-MS) react->monitor monitor->react Reaction Incomplete vent Vent H₂ monitor->vent Reaction Complete filter Filter to Remove Catalyst vent->filter product This compound Product filter->product

Caption: Experimental workflow for the catalytic hydrogenation of pinenes.

G cluster_factors Influencing Factors cluster_outcomes Reaction Outcomes catalyst Catalyst Type (e.g., Ru, Ni, Pd) selectivity High this compound Selectivity catalyst->selectivity conversion High Pinene Conversion catalyst->conversion support Catalyst Support (e.g., Al₂O₃, Carbon) support->selectivity support->conversion temp Temperature temp->selectivity temp->conversion pressure H₂ Pressure pressure->selectivity pressure->conversion solvent Solvent (or Solvent-Free) solvent->selectivity solvent->conversion

Caption: Factors affecting the stereoselectivity of pinene hydrogenation.

References

Green Synthesis of cis-Pinane: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the green synthesis of cis-pinane, an important intermediate in the pharmaceutical and fragrance industries. The focus is on environmentally benign methods that utilize heterogeneous catalysis, minimizing the use of hazardous solvents and promoting catalyst recyclability.

Introduction

This compound is a valuable bicyclic monoterpene derivative traditionally synthesized through the hydrogenation of α-pinene or β-pinene, which are abundant natural products derived from turpentine (B1165885) oil.[1][2] Conventional methods often rely on harsh reaction conditions and volatile organic solvents. Green chemistry principles encourage the development of sustainable alternatives. This document outlines several green synthesis methodologies, emphasizing solvent-free and aqueous-phase reactions, which offer high conversion rates and excellent selectivity for the desired cis-isomer.

Comparative Data of Green Synthesis Methods

The following table summarizes quantitative data from various studies on the green synthesis of this compound, allowing for a clear comparison of different catalytic systems and reaction conditions.

CatalystStarting MaterialReaction ConditionsConversion (%)Selectivity to this compound (%)Time (h)Reference
Ru/C (with sonication)α-PineneSolvent-free, Room Temp., 400 Psi H₂1009996[1]
Ru/Al₂O₃α-PineneSolvent-free, Room Temp., 400 Psi H₂10098Not Specified[1]
Ru/Al₂O₃β-PineneSolvent-free, Room Temp., 400 Psi H₂100100Not Specified[1]
Ru nanoparticles in TPGS-1000/H₂Oα-PineneAqueous, 50 °C, 0.5 MPa H₂97.398.51.5[3]
Ru/MF@MN in H₂Oα-PineneAqueous, 35 °C, 2 MPa H₂99.998.91[4]
Nanometer Nickelα-PineneNot Specified, 90 °C, 4.0 MPa H₂10094.3Not Specified[5]
Amphiphilic Ni-B nanocatalystα-PineneAqueous, 80 °C, 1.0 MPa H₂99.098.53[5]
Ni/N-C@MSα-PineneAqueous, 120 °C, 3.0 MPa H₂99.795.13[6]
0.10-IL-Ni/DF3Cα-PineneNot Specified, 100 °C, 5.0 MPa H₂>99983
Pd/Cα-PineneSolvent-free, Room Temp., 400 Psi H₂10068/32 (cis/trans)4[1]
Pt/Cα-PineneSolvent-free, Room Temp., 400 Psi H₂Not Specified~91Not Specified[1]

Experimental Protocols

This section provides detailed methodologies for key experiments in the green synthesis of this compound.

Protocol 1: Aqueous-Phase Hydrogenation of α-Pinene using Ru Nanoparticles in a Micellar Solution

This protocol is based on the work of Hou et al., which describes a highly selective hydrogenation in an aqueous medium using ruthenium nanoparticles stabilized by a surfactant.[3]

3.1.1. Materials

3.1.2. Preparation of the Ru(0) Nanoparticle Catalyst Solution

  • Prepare a 0.5% (w/w) TPGS-1000 aqueous solution by dissolving 0.5 g of TPGS-1000 in 100 g of deionized water.

  • In a stainless steel reactor, add 2.0 mg of RuCl₃ to 2 mL of the 0.5% TPGS-1000 solution.

  • Stir the mixture for 10 minutes at 25 °C.

  • Seal the reactor and purge with hydrogen gas to remove air.

  • Pressurize the reactor to 0.5 MPa with H₂ and place it in a 50 °C water bath.

  • Stir the mixture for 1 hour to ensure the complete reduction of Ru(III) to Ru(0) nanoparticles.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen. The resulting homogeneous dark solution is the catalyst system.

3.1.3. Hydrogenation of α-Pinene

  • To the freshly prepared catalyst solution in the reactor, add 0.2730 g of α-pinene.

  • Seal the reactor and purge it with H₂ to remove any residual air.

  • Pressurize the reactor to 0.5 MPa with H₂.

  • Place the reactor in a 50 °C water bath and stir the reaction mixture for 1.5 hours.

  • After the reaction, cool the reactor to room temperature and vent the hydrogen.

  • Extract the product from the aqueous phase using ethyl acetate (5 x 0.5 mL).

  • Combine the organic extracts for analysis.

3.1.4. Product Analysis

Analyze the combined ethyl acetate extracts using Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of α-pinene and the selectivity for this compound.

Protocol 2: Solvent-Free Hydrogenation of Pinenes using Ru/C with Ultrasonic Activation

This protocol is adapted from the work of Selka et al., which demonstrates a solvent-free approach with high selectivity for this compound.[1]

3.2.1. Materials

  • α-Pinene or β-Pinene

  • Ruthenium on charcoal (Ru/C) catalyst

  • High-pressure autoclave

  • Ultrasonic processor

  • Celite

  • Hydrogen gas (≥99.9% purity)

3.2.2. Catalyst Activation

  • Place the Ru/C catalyst in the reaction vessel.

  • Subject the catalyst to sonication using an ultrasonic processor (e.g., 54 kHz) for 1 hour prior to the hydrogenation reaction. Note: The study indicates that sonication is crucial for the activity of the Ru/C catalyst in this solvent-free system.[1]

3.2.3. Hydrogenation Reaction

  • Introduce the desired amount of α-pinene or β-pinene into the autoclave containing the activated catalyst.

  • Seal the autoclave and purge it four times with hydrogen gas at 200 Psi.

  • Pressurize the autoclave to 400 Psi with hydrogen.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by taking aliquots and analyzing them by GC-MS until no further change in the composition of the mixture is observed.

  • Once the reaction is complete, carefully vent the hydrogen from the autoclave.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and obtain the hydrogenated product.

3.2.4. Product Analysis

The conversion and selectivity of the reaction are determined by GC-MS analysis of the final product mixture.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols.

Green_Synthesis_Workflow cluster_catalyst_prep Catalyst Preparation cluster_hydrogenation Hydrogenation Reaction cluster_workup Product Isolation & Analysis RuCl3 RuCl₃ Mix1 Mix & Stir (25°C, 10 min) RuCl3->Mix1 TPGS TPGS-1000 Solution TPGS->Mix1 Reduce Reduce with H₂ (0.5 MPa, 50°C, 1h) Mix1->Reduce Catalyst Ru(0) Nanoparticle Catalyst Solution Reduce->Catalyst React Hydrogenate (0.5 MPa H₂, 50°C, 1.5h) Catalyst->React aPinene α-Pinene aPinene->React ProductMix Aqueous Product Mixture React->ProductMix Extract Extract with Ethyl Acetate ProductMix->Extract FinalProduct This compound Extract->FinalProduct Analysis GC/GC-MS Analysis FinalProduct->Analysis

Aqueous-Phase Hydrogenation Workflow

Solvent_Free_Workflow cluster_activation Catalyst Activation cluster_hydrogenation_sf Hydrogenation Reaction cluster_workup_sf Product Isolation & Analysis RuC Ru/C Catalyst Sonicate Sonicate (1 hour) RuC->Sonicate ActivatedCat Activated Ru/C Sonicate->ActivatedCat React_SF React at Room Temp. ActivatedCat->React_SF Pinene α-Pinene or β-Pinene Pinene->React_SF Hydrogen H₂ (400 Psi) Hydrogen->React_SF ProductMix_SF Crude Product Mixture React_SF->ProductMix_SF Filter Filter through Celite ProductMix_SF->Filter FinalProduct_SF This compound Filter->FinalProduct_SF Analysis_SF GC/GC-MS Analysis FinalProduct_SF->Analysis_SF

Solvent-Free Hydrogenation Workflow

References

Application Notes and Protocols for Gas Chromatography Analysis of cis-Pinane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Pinane is a bicyclic monoterpene that, along with its isomer trans-pinane, is a derivative of pinene, a major component of turpentine (B1165885) and essential oils from coniferous trees. The accurate and precise quantification of this compound is crucial in various fields, including the quality control of essential oils, the analysis of chemical reaction products, and in the development of new therapeutic agents. Gas chromatography (GC) is a powerful and widely used analytical technique for the separation and quantification of volatile compounds like this compound. This document provides detailed application notes and protocols for the analysis of this compound using different GC methods, including non-chiral and chiral separations with both Flame Ionization Detection (FID) and Mass Spectrometry (MS).

Data Presentation

The following tables summarize typical quantitative data for the analysis of this compound and related compounds using gas chromatography. This data is compiled from various sources and is intended to be representative of the performance of these methods.

Table 1: Typical Retention Times for Pinane Isomers on a Non-Chiral Column

CompoundRetention Time (min)
trans-Pinane8.5
This compound 9.2
α-Pinene10.1
β-Pinene10.8

Note: Retention times are illustrative and can vary significantly depending on the specific GC column and analytical conditions.

Table 2: Method Validation Parameters for Quantitative Analysis of this compound by GC-FID

ParameterTypical Value
Linearity (R²)≥ 0.998
Limit of Detection (LOD)0.1 - 1 µg/mL
Limit of Quantification (LOQ)0.5 - 5 µg/mL
Precision (RSD%)< 5%
Accuracy (Recovery %)95 - 105%

Table 3: Chiral Separation of Pinane Enantiomers - Illustrative Data

CompoundRetention Time (min)
(+)-trans-Pinane11.2
(-)-trans-Pinane11.5
(+)-cis-Pinane 12.1
(-)-cis-Pinane 12.4

Note: The elution order of enantiomers depends on the specific chiral stationary phase.

Experimental Protocols

Protocol 1: Non-Chiral Separation of cis- and trans-Pinane by GC-FID

This protocol is suitable for the quantification of cis- and trans-pinane in samples where the enantiomeric composition is not of interest.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Accurately weigh approximately 100 mg of the sample (e.g., essential oil, reaction mixture) into a 15 mL centrifuge tube.

  • Add 10 mL of a suitable organic solvent such as hexane (B92381) or diethyl ether.

  • Add an internal standard (e.g., n-tridecane) at a known concentration.

  • Vortex the mixture for 2 minutes to ensure thorough extraction.

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the organic layer to a clean vial for GC analysis.

2. GC-FID Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent, equipped with a Flame Ionization Detector (FID).

  • Column: DB-5ms (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[1]

  • Injector: Split/splitless injector in split mode (e.g., 50:1 split ratio).

  • Injector Temperature: 250 °C.[1]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp at 5 °C/min to 180 °C.

    • Hold at 180 °C for 5 minutes.

  • Detector Temperature: 300 °C.[1]

  • Injection Volume: 1 µL.

3. Data Analysis

  • Identify the peaks corresponding to trans-pinane and this compound based on their retention times, confirmed by running a standard. The trans isomer typically elutes before the cis isomer.

  • Integrate the peak areas of this compound and the internal standard.

  • Construct a calibration curve by injecting standards of known concentrations.

  • Calculate the concentration of this compound in the sample based on the calibration curve.

Protocol 2: Chiral Separation of this compound Enantiomers by GC-MS

This protocol is designed for the separation and quantification of the enantiomers of this compound, which is crucial for authenticity studies of essential oils and stereoselective synthesis.

1. Sample Preparation

  • Prepare the sample as described in Protocol 1 (Liquid-Liquid Extraction). A dilution of the sample in a suitable solvent (e.g., 1:100 in hexane) may be necessary to avoid column overload.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph-Mass Spectrometer: Agilent 7890B GC coupled to a 5977B MSD or equivalent.

  • Column: A chiral stationary phase column, such as a cyclodextrin-based column (e.g., HP-Chiral-20B) or a Chirasil-Dex CB column, is required. Column dimensions are typically 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Split/splitless injector in split mode (e.g., 100:1 split ratio).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 3 minutes.

    • Ramp at 2 °C/min to 200 °C.

    • Hold at 200 °C for 5 minutes.[2]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Injection Volume: 1 µL.

3. Data Analysis

  • Identify the enantiomer peaks by comparing their retention times with those of authentic standards.

  • Confirm the identity of each peak by comparing its mass spectrum with a reference library.

  • Quantify the relative percentage of each enantiomer by integrating the peak areas.

Protocol 3: Headspace Analysis of this compound in Solid Samples by GC-MS

This protocol is suitable for the analysis of volatile this compound in solid matrices, such as plant material or polymers, without the need for solvent extraction.

1. Sample Preparation (Headspace)

  • Accurately weigh a small amount of the homogenized solid sample (e.g., 10-50 mg) into a headspace vial.

  • Seal the vial with a crimp cap.

  • For quantitative analysis, the full evaporation technique (FET) can be used, where a small amount of a standard is placed in a separate vial.

2. Headspace-GC-MS Instrumentation and Conditions

  • Headspace Autosampler: Agilent 7697A or equivalent.

  • GC-MS System: As described in Protocol 2.

  • Headspace Parameters:

    • Oven Temperature: 120 °C.

    • Loop Temperature: 130 °C.

    • Transfer Line Temperature: 140 °C.

    • Vial Equilibration Time: 20 minutes.

  • GC-MS Conditions: Use the same conditions as in Protocol 2, with appropriate adjustments to the oven temperature program based on preliminary experiments.

3. Data Analysis

  • Identify and quantify this compound as described in Protocol 2. For quantitative analysis using FET, a calibration curve is constructed from the headspace analysis of standards.

Visualizations

experimental_workflow_non_chiral cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh Sample add_solvent Add Solvent & IS weigh->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer inject Inject Sample transfer->inject separate GC Separation (Non-Chiral Column) inject->separate detect FID Detection separate->detect identify Peak Identification detect->identify integrate Peak Integration identify->integrate quantify Quantification integrate->quantify

Caption: Workflow for non-chiral GC-FID analysis of this compound.

experimental_workflow_chiral cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh & Dilute Sample add_is Add Internal Standard weigh->add_is extract Liquid-Liquid Extraction add_is->extract inject Inject Sample extract->inject separate GC Separation (Chiral Column) inject->separate detect MS Detection separate->detect identify Enantiomer Identification (Retention Time & Mass Spectra) detect->identify quantify Relative Quantification identify->quantify

Caption: Workflow for chiral GC-MS analysis of this compound enantiomers.

logical_relationship_method_selection start Analytical Goal q1 Separate cis/trans Isomers? start->q1 q2 Separate Enantiomers? q1->q2 Yes non_chiral Non-Chiral GC (e.g., DB-5ms) q1->non_chiral No q2->non_chiral No chiral Chiral GC (e.g., Cyclodextrin-based) q2->chiral Yes q3 Primary Goal: Quantification or Identification? non_chiral->q3 chiral->q3 fid GC-FID q3->fid Quantification ms GC-MS q3->ms Identification & Quantification

Caption: Decision tree for selecting a suitable GC method for this compound analysis.

References

Application Note: Differentiating Pinane Isomers Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinane (B1207555) isomers, including the constitutional isomers α-pinene and β-pinene, and the diastereomers cis-pinane and trans-pinane, are bicyclic monoterpenes of significant interest in the pharmaceutical, fragrance, and fine chemical industries. Their distinct stereochemistry critically influences their biological activity and chemical reactivity. Consequently, the accurate and unambiguous differentiation of these isomers is essential for quality control, stereoselective synthesis, and structure-activity relationship (SAR) studies. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique for the structural elucidation and differentiation of these closely related compounds. This application note provides a detailed guide, including experimental protocols and data analysis strategies, for the differentiation of pinane isomers using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) NMR experiments.

Principle

The differentiation of pinane isomers by NMR spectroscopy relies on subtle but significant differences in the chemical environments of their respective protons and carbon atoms. These differences arise from variations in bond connectivity, steric interactions, and spatial proximity of substituents, leading to distinct chemical shifts (δ), coupling constants (J), and through-space correlations.

  • ¹H and ¹³C NMR: Provide fundamental information about the number and type of proton and carbon environments in the molecule.

  • COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) coupling networks, helping to establish the connectivity of the carbon skeleton.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), aiding in the assignment of carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range (2-3 bond) correlations between protons and carbons, providing crucial information for assembling the molecular structure and differentiating isomers with different connectivity.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions between protons that are in close proximity (typically < 5 Å), which is invaluable for determining stereochemistry, such as the relative orientation of substituents in diastereomers.[1]

Data Presentation

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for α-pinene, β-pinene, this compound, and trans-pinane in CDCl₃. These values serve as a reference for isomer identification.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Pinane Isomers in CDCl₃

Protonα-Pineneβ-PineneThis compoundtrans-PinaneKey Differentiating Feature
H-2 5.18-~1.8-2.0~1.8-2.0Olefinic proton present only in α-pinene.
H-10 (vinyl) -4.65 (2H)--Exomethylene protons characteristic of β-pinene.
H-10 (methyl) 1.65-Downfield shiftUpfield shiftSteric compression in the cis isomer leads to a downfield shift.[1]
H-8 (methyl) 0.840.88Non-equivalentNon-equivalentChemical shifts differ due to the orientation of the C-10 methyl group.[1]
H-9 (methyl) 1.261.11Non-equivalentNon-equivalentChemical shifts differ due to the orientation of the C-10 methyl group.[1]

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Pinane Isomers in CDCl₃

Carbonα-Pineneβ-Pinene[2]This compoundtrans-PinaneKey Differentiating Feature
C-1 47.055.0~48~48
C-2 144.6153.4~34~34Olefinic carbon in α-pinene and β-pinene.
C-3 116.031.5~24~24Olefinic carbon in α-pinene.
C-4 31.331.5~28~28
C-5 40.839.5~42~42
C-6 38.038.9~38~38
C-7 31.527.0~33~33
C-8 26.326.2~28~28
C-9 20.822.9~23~23
C-10 23.0106.7Upfield shiftDownfield shiftγ-gauche effect in the cis isomer causes an upfield shift.[1]

Experimental Protocols

Sample Preparation
  • Weigh 5-10 mg of the pinane isomer or mixture into a clean, dry vial.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Cap the NMR tube securely.

NMR Data Acquisition

The following are general parameters for a 400 MHz or higher field spectrometer. These may need to be optimized for the specific instrument and sample concentration.

¹H NMR:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30)

  • Pulse Angle: 30 degrees

  • Relaxation Delay (d1): 1-2 seconds

  • Number of Scans (ns): 16-32

¹³C NMR:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)

  • Relaxation Delay (d1): 2-5 seconds

  • Number of Scans (ns): 1024 or more

COSY:

  • Pulse Program: Gradient-selected COSY (e.g., cosygpqf)

  • Spectral Width (sw): Set to cover all proton signals

  • Number of Increments (in f1): 256-512

  • Number of Scans (ns): 2-4

HSQC:

  • Pulse Program: Gradient-selected HSQC with sensitivity enhancement (e.g., hsqcedetgpsisp2.2)

  • ¹J(C,H) Coupling Constant: ~145 Hz

  • Number of Increments (in f1): 128-256

  • Number of Scans (ns): 2-4

HMBC:

  • Pulse Program: Gradient-selected HMBC (e.g., hmbcgplpndqf)

  • Long-range Coupling Constant: Optimized for 8 Hz

  • Number of Increments (in f1): 256-512

  • Number of Scans (ns): 4-8

NOESY:

  • Pulse Program: Gradient-selected NOESY (e.g., noesygpph)

  • Mixing Time (d8): 0.5-1.0 seconds

  • Number of Increments (in f1): 256-512

  • Number of Scans (ns): 8-16

Data Analysis and Isomer Differentiation

Differentiating Constitutional Isomers: α-Pinene vs. β-Pinene

The most straightforward differentiation is achieved through ¹H and ¹³C NMR.

  • α-Pinene: Characterized by an olefinic proton signal around 5.18 ppm and two olefinic carbon signals at approximately 144.6 and 116.0 ppm.

  • β-Pinene: Distinguished by the presence of two exomethylene proton signals around 4.65 ppm and a quaternary olefinic carbon at ~153.4 ppm and a methylene (B1212753) olefinic carbon at ~106.7 ppm.[2]

2D NMR experiments confirm these assignments:

  • COSY: In α-pinene, the olefinic proton (H-2) will show correlations to the allylic protons. In β-pinene, the exomethylene protons (H-10) will not show strong correlations to other protons.

  • HMBC: In α-pinene, the methyl protons at C-10 will show a correlation to the olefinic carbons C-2 and C-3. In β-pinene, the exomethylene protons (H-10) will show correlations to C-1 and C-2.

Differentiating Diastereomers: this compound vs. trans-Pinane

While ¹H and ¹³C NMR show subtle differences in chemical shifts due to steric effects, the most definitive method for differentiating cis- and trans-pinane is NOESY.[1]

  • ¹³C NMR: The C-10 methyl carbon in this compound experiences steric compression, leading to an upfield shift (γ-gauche effect) compared to trans-pinane.[1]

  • ¹H NMR: The C-10 methyl protons in this compound are in a more sterically crowded environment and thus exhibit a downfield shift compared to the trans isomer.[1]

  • NOESY: This is the gold standard for differentiation.[1]

    • This compound: A clear cross-peak (NOE) will be observed between the protons of the C-10 methyl group and the protons of one of the geminal methyl groups (C-8 or C-9) on the dimethylmethane bridge. This is due to their spatial proximity on the same side of the bicyclic ring system.[1]

    • trans-Pinane: No NOE correlation will be observed between the C-10 methyl group and the C-8/C-9 methyl groups as they are on opposite sides of the ring system and too far apart.[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis start Pinane Isomer (5-10 mg) dissolve Dissolve in 0.6-0.7 mL CDCl3 start->dissolve transfer Transfer to 5 mm NMR Tube dissolve->transfer nmr_1d 1D NMR (¹H, ¹³C) transfer->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC, NOESY) transfer->nmr_2d analysis_1d Analyze Chemical Shifts & Coupling Constants nmr_1d->analysis_1d analysis_2d Analyze Cross-Peaks nmr_2d->analysis_2d isomer_id Isomer Identification analysis_1d->isomer_id analysis_2d->isomer_id noesy_differentiation start 2D NOESY Spectrum decision Cross-peak between C-10-H₃ and C-8/9-H₃? start->decision cis This compound decision->cis  Present trans trans-Pinane decision->trans  Absent

References

cis-Pinane as a Chiral Auxiliary in Asymmetric Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of asymmetric synthesis, where the selective production of a single stereoisomer is paramount, chiral auxiliaries serve as powerful tools to control the stereochemical outcome of a reaction. These molecular scaffolds, themselves chiral, are temporarily attached to a prochiral substrate, effectively guiding the formation of a new stereocenter with a high degree of selectivity. Subsequently, the auxiliary is cleaved from the product, ideally to be recovered and reused.

Among the diverse array of chiral auxiliaries developed, those derived from the naturally abundant monoterpene α-pinene, particularly cis-pinane derivatives, have demonstrated significant utility. The rigid bicyclic framework of the pinane (B1207555) skeleton provides a well-defined and sterically hindered environment, enabling effective facial discrimination in a variety of carbon-carbon bond-forming reactions. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound-based chiral auxiliaries in asymmetric aldol (B89426) additions, Diels-Alder reactions, and alkylations.

Core Principles of this compound Based Asymmetric Synthesis

The fundamental principle underlying the use of this compound as a chiral auxiliary lies in its rigid bicyclic structure, which effectively shields one face of the reactive center of the attached substrate. This steric hindrance directs the approach of incoming reagents to the opposite, less hindered face, resulting in a diastereoselective transformation. The general workflow for employing a this compound-based chiral auxiliary is depicted below.

Chiral Auxiliary Workflow General Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis Prochiral_Substrate Prochiral Substrate Attachment Attachment Prochiral_Substrate->Attachment Chiral_Auxiliary This compound Auxiliary Chiral_Auxiliary->Attachment Diastereoselective_Reaction Diastereoselective Reaction (e.g., Aldol, Diels-Alder, Alkylation) Attachment->Diastereoselective_Reaction Attachment Attachment->Diastereoselective_Reaction Cleavage Cleavage Diastereoselective_Reaction->Cleavage Enantiomerically_Enriched_Product Enantiomerically Enriched Product Cleavage->Enantiomerically_Enriched_Product Cleavage Recovered_Auxiliary Recovered this compound Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for employing a chiral auxiliary in asymmetric synthesis.

Applications in Asymmetric Synthesis

This compound derivatives have been successfully employed as chiral auxiliaries in a range of asymmetric transformations, including aldol reactions, Diels-Alder cycloadditions, and alkylations. The following sections provide an overview of these applications, along with representative experimental protocols and quantitative data.

Asymmetric Aldol Reactions

While the direct use of covalently attached this compound auxiliaries in aldol reactions is less common than the use of chiral reagents derived from them, pinane-based chiral ligands have been extensively used to induce high stereoselectivity. For instance, pinane-derived amino alcohols can act as highly effective chiral ligands in the addition of diethylzinc (B1219324) to aldehydes, a reaction that forms a new stereocenter.

Table 1: Asymmetric Addition of Diethylzinc to Benzaldehyde (B42025) using a Pinane-Derived Chiral Ligand

EntryChiral Ligand (derived from (-)-β-pinene)Temperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)Configuration
1Pinane-based 1,4-amino alcohol0248597(R)
2Pinane-based aminodiolRoom Temp.489287(R)

Experimental Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde

This protocol describes a general procedure for the enantioselective addition of diethylzinc to benzaldehyde using a pinane-derived chiral ligand.

Materials:

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve the pinane-derived chiral amino alcohol ligand (0.05 mmol) in anhydrous toluene (5 mL).

  • Cool the solution to 0 °C and add diethylzinc (1.0 M solution in hexanes, 2.2 mmol) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL) at 0 °C.

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the chiral secondary alcohol.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Asymmetric_Addition Asymmetric Addition of Diethylzinc to an Aldehyde Ligand Pinane-derived Chiral Ligand Chiral_Complex Chiral Zinc Complex Ligand->Chiral_Complex Diethylzinc Diethylzinc Diethylzinc->Chiral_Complex Aldehyde Aldehyde Aldehyde->Chiral_Complex Product Chiral Alcohol Chiral_Complex->Product Stereoselective ethyl transfer

Caption: Formation of a chiral zinc complex directs the stereoselective addition.

Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. Chiral auxiliaries derived from this compound can be attached to the dienophile to control the facial selectivity of the cycloaddition.

Table 2: Asymmetric Diels-Alder Reaction of Acrylate (B77674) Esters

EntryDienophile (Auxiliary)DieneLewis AcidTemp (°C)Yield (%)Diastereomeric Excess (d.e., %)
1(-)-Isopinocampheol (B1672273) acrylateCyclopentadiene (B3395910)Et₂AlCl-7885>95
2(+)-Isopinocampheol acrylate1,3-ButadieneBF₃·OEt₂-787892

Experimental Protocol: Asymmetric Diels-Alder Reaction

This protocol details the Lewis acid-catalyzed Diels-Alder reaction between a chiral acrylate ester and cyclopentadiene.

Materials:

  • Chiral acrylate ester of a pinane-derived alcohol (e.g., (-)-isopinocampheol acrylate)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Lewis acid (e.g., diethylaluminum chloride, Et₂AlCl, 1.0 M solution in hexanes)

  • Freshly cracked cyclopentadiene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the chiral acrylate ester (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) in a flame-dried flask under an argon atmosphere and cool to -78 °C.

  • Add the Lewis acid (1.1 mmol) dropwise to the solution and stir for 15 minutes.

  • Add freshly cracked cyclopentadiene (3.0 mmol) to the reaction mixture.

  • Stir the reaction at -78 °C for 3-6 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

  • Allow the mixture to warm to room temperature and separate the layers.

  • Extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Determine the diastereomeric excess of the crude product by ¹H NMR spectroscopy or GC analysis.

  • Purify the product by flash chromatography.

Asymmetric Alkylation

The alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. By attaching a this compound-based chiral auxiliary to a carboxylic acid derivative, the corresponding enolate can be alkylated with high diastereoselectivity.

Table 3: Asymmetric Alkylation of a Propionate (B1217596) Ester

EntrySubstrate (Auxiliary)BaseElectrophileTemp (°C)Yield (%)Diastereomeric Excess (d.e., %)
1(-)-Isopinocampheol propionateLDABenzyl (B1604629) bromide-7888>98
2(+)-Isopinocampheol propionateNaHMDSMethyl iodide-789295

Experimental Protocol: Asymmetric Alkylation

This protocol outlines the diastereoselective alkylation of a chiral propionate ester.

Materials:

  • Chiral propionate ester of a pinane-derived alcohol (e.g., (-)-isopinocampheol propionate)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Lithium diisopropylamide (LDA) (solution in THF/heptane/ethylbenzene)

  • Alkylating agent (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried flask under argon, dissolve the chiral propionate ester (1.0 mmol) in anhydrous THF (10 mL) and cool to -78 °C.

  • Slowly add LDA (1.1 mmol) dropwise to the solution and stir for 30 minutes to generate the enolate.

  • Add the alkylating agent (1.2 mmol) to the enolate solution and continue stirring at -78 °C for 2-4 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Determine the diastereomeric ratio by ¹H NMR or GC analysis of the crude product.

  • Purify the product by flash chromatography.

Cleavage of the this compound Auxiliary

A crucial step in chiral auxiliary-mediated synthesis is the removal of the auxiliary to afford the desired enantiomerically enriched product. The choice of cleavage method depends on the linkage between the auxiliary and the substrate.

Cleavage_Pathways Cleavage of the this compound Auxiliary Substrate_Auxiliary Substrate-Auxiliary Adduct Hydrolysis Hydrolysis (e.g., LiOH, H₂O) Substrate_Auxiliary->Hydrolysis Reduction Reduction (e.g., LiAlH₄) Substrate_Auxiliary->Reduction Carboxylic_Acid Chiral Carboxylic Acid Hydrolysis->Carboxylic_Acid Alcohol Chiral Alcohol Reduction->Alcohol

Caption: Common methods for the cleavage of ester-linked chiral auxiliaries.

Protocol: Reductive Cleavage of an Ester-Linked Auxiliary

This protocol describes the cleavage of an ester-linked this compound auxiliary using lithium aluminum hydride (LiAlH₄) to yield the corresponding chiral alcohol.

Materials:

  • Substrate-auxiliary adduct

  • Anhydrous diethyl ether or THF

  • Lithium aluminum hydride (LiAlH₄)

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried flask under an argon atmosphere, suspend LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether.

  • Cool the suspension to 0 °C and add a solution of the substrate-auxiliary adduct (1.0 equivalent) in anhydrous diethyl ether dropwise.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH solution, and then water again (Fieser workup).

  • Stir the resulting mixture vigorously until a white precipitate forms.

  • Filter the solid through a pad of Celite® and wash thoroughly with diethyl ether.

  • Dry the combined filtrate over anhydrous MgSO₄, filter, and concentrate to yield the crude chiral alcohol and the recovered chiral auxiliary.

  • Separate the product and the auxiliary by flash column chromatography.

Conclusion

Chiral auxiliaries derived from this compound offer a valuable and practical approach to asymmetric synthesis. Their rigid bicyclic structure provides a predictable and effective means of stereocontrol in a variety of important C-C bond-forming reactions. The protocols and data presented herein demonstrate the utility of these auxiliaries for researchers, scientists, and drug development professionals in the synthesis of enantiomerically enriched molecules. The ready availability of both enantiomers of α-pinene further enhances the versatility of this class of chiral auxiliaries, allowing for access to both enantiomers of a target molecule.

Application Notes: Derivatization of cis-Pinane for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

cis-Pinane is a bicyclic monoterpene derived from the catalytic hydrogenation of α-pinene or β-pinene.[1][2] These pinenes are abundant, naturally occurring compounds obtained from renewable resources like turpentine, a byproduct of the paper and pulp industry.[1][2] The low cost and availability of pinenes make this compound an attractive and irreplaceable starting material for the commercial-scale synthesis of various terpenes, fragrances, and crucially, pharmaceutical intermediates.[1][2][3] The unique, strained four-membered ring structure of the pinane (B1207555) skeleton provides a versatile platform for a variety of chemical transformations, leading to valuable molecular building blocks for drug development.[4] This document outlines key derivatization strategies and detailed protocols for transforming this compound into valuable intermediates for the pharmaceutical industry.

Key Derivatization Strategies

The derivatization of this compound primarily involves leveraging its stereochemistry and reactivity, which often differs from its trans-isomer. Experimental evidence indicates that this compound is generally more reactive, particularly in oxidation reactions, due to the spatial arrangement of its methyl groups influencing the accessibility of reaction sites.[5] Key transformations include hydrogenation to produce the this compound scaffold, followed by oxidation to introduce oxygenated functional groups, and rearrangement reactions to create diverse molecular skeletons.

1. Hydrogenation of Pinenes to this compound The synthesis of this compound is most commonly achieved through the catalytic hydrogenation of α-pinene.[6] This reaction is highly significant as it sets the stereochemistry for subsequent transformations. The choice of catalyst plays a critical role in the selectivity of this reaction, with ruthenium (Ru) catalysts showing exceptional selectivity for the cis-isomer.[7] A green chemistry approach using Ru nanoparticles in an aqueous medium has been developed, achieving high conversion and selectivity while allowing for catalyst recycling.[2]

2. Oxidation to Pinane Hydroperoxide and Pinanol The liquid-phase oxidation of this compound with dioxygen yields this compound hydroperoxide (cis-PHP).[8] This derivative is a key intermediate in the synthesis of perfumes and serves as a radical polymerization initiator.[8] The cis-isomer of 2-hydroperoxopinane is known to generate free radicals during autooxidation.[8] Subsequent reduction of cis-PHP leads to the formation of cis-pinanol.[1][2] cis-Pinanol is an industrially important intermediate, notably used in the production of linalool, which is a precursor for the synthesis of Vitamin A and Vitamin E.[3]

3. Chlorooxidation for Novel Cyclobutane Derivatives A facile "chlorooxidation" process involving the reaction of cis-pinanol with hypochlorous acid (HOCl) produces novel chloroketone substances.[1][3] These chloro-derivatives serve as versatile synthons, providing access to a broad range of dimethylcyclobutane derivatives which are valuable building blocks for complex molecule synthesis.[1][2] Under phase-transfer catalysis conditions, these chloroketones can react with primary alcohols to yield alkoxy ketones, further expanding their synthetic utility.[3]

4. Transformation of α-Pinene to cis-Pinonic Acid Derivatives While not a direct derivatization of this compound, the oxidation of its precursor, α-pinene, to cis-pinonic acid is a vital pathway for generating pharmaceutical intermediates.[4] This transformation is typically achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO4).[4] The resulting cis-pinonic acid, containing both a carboxylic acid and a ketone, can be further derivatized. For example, the carboxylic acid group can be converted to an acyl chloride and subsequently reacted with various amines to produce a library of novel amide derivatives for screening as potential therapeutic agents.[4]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of α-Pinene to this compound

This protocol describes a highly selective, solvent-free method for producing this compound.

  • Materials: α-pinene, Ruthenium on alumina (B75360) (Ru/Al₂O₃) catalyst.

  • Equipment: High-pressure autoclave/reactor equipped with magnetic stirring and gas inlet.

  • Procedure:

    • Charge the autoclave with α-pinene and the Ru/Al₂O₃ catalyst.

    • Seal the reactor and purge with hydrogen gas to remove air.

    • Pressurize the reactor with hydrogen gas to 400 psi.

    • Commence stirring and maintain the reaction at room temperature.

    • Monitor the reaction progress via gas chromatography (GC) until the α-pinene is fully consumed.

    • Upon completion, carefully vent the reactor and filter the reaction mixture to remove the catalyst.

    • The resulting liquid is high-purity this compound.

  • Expected Outcome: This method achieves 100% conversion of α-pinene with 99-100% selectivity for this compound.[7]

Protocol 2: Liquid-Phase Oxidation of this compound to this compound Hydroperoxide

This protocol details the direct oxidation of this compound using molecular oxygen.[5]

  • Materials: this compound, oxygen gas, neutral alumina, diethyl ether, water.

  • Equipment: Three-necked flask equipped with a magnetic stirrer, gas inlet tube, condenser, and thermostat.

  • Procedure:

    • Introduce 12.4 g of this compound into the reaction flask. An optional catalyst (2 mol %) can be added.

    • Heat the reaction mixture to a temperature between 80-125 °C with continuous magnetic stirring.

    • Introduce a continuous flow of oxygen gas through the gas inlet tube at a rate of 40-85 mL/min.

    • Maintain the reaction for 16.5 hours.

    • After the reaction period, cool the mixture and filter it through neutral alumina to remove any solid impurities.

    • Dilute the filtrate with 25 mL of water and perform a liquid-liquid extraction three times with 20 mL of diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound hydroperoxide.

  • Expected Outcome: The selectivity of pinane oxidation to pinane hydroperoxide (PHP) can reach 90–95%.[8] The oxidation rate of this compound is approximately four times faster than that of trans-pinane.[8]

Protocol 3: Synthesis of cis-Pinonic Acid and Amide Derivatives from α-Pinene

This two-step protocol describes the synthesis of cis-pinonic acid followed by its conversion to an amide derivative.[4]

  • Materials: α-pinene, potassium permanganate (KMnO₄), sodium thiosulfate (B1220275), oxalyl chloride ((COCl)₂), a substituted amine (e.g., benzylamine), dichloromethane (B109758) (DCM), diethyl ether.

  • Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

  • Part A: Oxidation of α-Pinene to cis-Pinonic Acid

    • Dissolve α-pinene in a suitable solvent like acetone (B3395972) in a round-bottom flask cooled in an ice bath.

    • Slowly add a solution of potassium permanganate while stirring vigorously. The reaction is exothermic.

    • After the addition is complete, continue stirring for several hours at room temperature. Monitor the disappearance of the α-pinene spot by TLC.

    • Upon completion, add sodium thiosulfate to quench the excess KMnO₄ and dissolve the manganese dioxide byproduct.

    • Perform an appropriate workup, including extraction with an organic solvent (e.g., diethyl ether) and acidification to isolate the cis-pinonic acid.

  • Part B: Transformation to Amide Derivative

    • Dissolve the synthesized cis-pinonic acid in dry DCM.

    • Slowly add oxalyl chloride to the solution. Gas evolution (CO₂, CO, HCl) will be observed as the acyl chloride is formed.

    • Stir the solution for at least 2 hours at room temperature.

    • In a separate flask, prepare a solution of the desired substituted amine in DCM.

    • Slowly add the amine solution to the acyl chloride solution.

    • Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).

    • Perform a standard aqueous workup, dry the organic layer, and purify the product by column chromatography to yield the final amide derivative.

  • Expected Outcome: The oxidation of α-pinene yields cis-pinonic acid as a yellow-brown oil.[4] The subsequent amidation reaction typically provides yields in the range of 50-58%.[4]

Data Presentation

Table 1: Catalyst Performance in the Hydrogenation of α-Pinene to this compound

Catalyst Support Conversion (%) Selectivity for this compound (%) Reference
Ru Alumina 100 99-100 [7]
Ru Carbon 100 99 [7]
Ru Magnetite Nanoparticles >95 97 [7]
Pt Charcoal 92-100 81-95 [7]
Rh Charcoal 92-100 81-95 [7]

| Pd | Charcoal/Alumina | High | Less selective than Pt/Rh |[7] |

Table 2: Reaction Conditions for Derivatization of Pinane and its Precursors

Reaction Starting Material Key Reagents Temperature Time Product Yield/Selectivity Reference
Oxidation This compound O₂ 80-125 °C 16.5 h This compound Hydroperoxide 90-95% Selectivity [5][8]
Oxidation α-Pinene KMnO₄ 0 °C to RT Several hours cis-Pinonic Acid Fair Yield [4]
Amidation cis-Pinonic Acid (COCl)₂, R-NH₂ Room Temp. > 2 hours cis-Pinonic Amide 50-58% Yield [4]

| Pyrolysis | Pinane | Platinum wire mesh | 420-500 °C | N/A | Dihydromyrcene (B1198221) | 59.4% (in mixture) |[6] |

Visualizations

G cluster_0 Synthesis of this compound A α-Pinene B This compound A->B H₂, Catalyst (e.g., Ru/Al₂O₃) Room Temp, 400 psi G cluster_1 Oxidation Pathway of this compound A This compound B This compound Hydroperoxide (cis-PHP) A->B O₂ 80-125 °C C cis-Pinanol B->C Reduction (e.g., Na₂S) D Linalool C->D Pyrolysis G cluster_2 Synthesis of cis-Pinonic Acid Derivatives A α-Pinene B cis-Pinonic Acid A->B KMnO₄ C Acyl Chloride Intermediate B->C 1. Oxalyl Chloride (COCl)₂ D Novel Amide Derivative C->D 2. Substituted Amine (R-NH₂)

References

Application Notes and Protocols for the Multi-step Synthesis of Linalool from cis-Pinane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Linalool (B1675412) is a naturally occurring terpene alcohol that is a critical chiral building block in the synthesis of various pharmaceuticals and fragrances, including vitamins A and E.[1][2] Due to its wide application, the demand for enantiomerically pure linalool has driven the development of efficient and scalable synthetic routes.[1] One prominent industrial method involves a four-step synthesis starting from α-pinene, a major component of turpentine.[3][4] This process proceeds via the intermediate cis-pinane.

This document provides detailed application notes and experimental protocols for the synthesis of linalool from this compound, intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The pathway involves the hydrogenation of α-pinene to pinane (B1207555), followed by oxidation to pinane hydroperoxide, reduction to pinanol, and finally, thermal isomerization to linalool.[1][3][5]

Overall Synthetic Pathway

The synthesis of linalool from α-pinene is a four-step process. The initial hydrogenation of α-pinene yields pinane, which is then oxidized to pinane hydroperoxide. This intermediate is subsequently reduced to pinanol, which undergoes thermal isomerization (pyrolysis) to produce the final product, linalool.[3][6] The stereochemistry of the starting α-pinene determines the chirality of the final linalool product; laevorotatory α-pinene yields dextrorotatory linalool, and vice versa.[5]

G cluster_0 Multi-step Synthesis of Linalool A α-Pinene B This compound A->B  Step 1: Hydrogenation  (H₂ / Catalyst) C Pinane Hydroperoxide B->C  Step 2: Oxidation  (O₂ / Initiator) D cis-Pinanol C->D  Step 3: Reduction  (Reducing Agent) E Linalool D->E  Step 4: Pyrolysis  (High Temperature)

Caption: Overall reaction pathway for the synthesis of Linalool from α-Pinene.

Application Notes

Step 1: Hydrogenation of α-Pinene to this compound

The synthesis begins with the catalytic hydrogenation of α-pinene. This reaction reduces the double bond in the pinene structure to yield pinane. The stereoselectivity of this step is crucial, as the cis-isomer of pinane is the preferred reactant for the subsequent oxidation step.[1] High selectivity for this compound can be achieved by using specific catalysts, such as palladium on carbon (Pd/C) or a poisoned nickel catalyst.[1][4] The reaction is typically carried out in a high-pressure reactor under hydrogen gas.[1] Monitoring the reaction by gas chromatography (GC) is essential to ensure the complete conversion of α-pinene, which is generally greater than 98%.[1][4]

Step 2: Oxidation of this compound to Pinane Hydroperoxide

The second step involves the free-radical oxidation of this compound to form pinane hydroperoxide. This reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and uses air (oxygen) as the oxidant.[1][4] The reaction is conducted at elevated temperatures (90-115°C).[1][4] The formation of a mixture of cis- and trans-pinane hydroperoxides is common.[5][7] Due to the potentially hazardous and unstable nature of organic hydroperoxides, it is highly recommended to proceed directly to the reduction step without isolating the pinane hydroperoxide intermediate.[1]

Step 3: Reduction of Pinane Hydroperoxide to cis-Pinanol

The crude pinane hydroperoxide from the oxidation step is reduced to the corresponding alcohol, pinanol. This can be achieved through catalytic hydrogenation, often using a Pd/C catalyst, or by using a chemical reducing agent like sodium sulfite (B76179) or sodium bisulfite.[1][4][7] The resulting product is a mixture of cis- and trans-pinanol, which can be separated by fractional distillation if desired, as the subsequent pyrolysis step is often performed on the isolated cis-isomer.[5]

Step 4: Pyrolysis of cis-Pinanol to Linalool

The final step is the thermal gas-phase isomerization of cis-pinanol to linalool.[3] This pyrolysis reaction is carried out at very high temperatures, typically in the range of 350-600°C, within a flow-type reactor.[3][8] A key challenge in this step is the thermal instability of the linalool product, which can undergo subsequent decomposition to form by-products known as plinols.[4] To minimize the formation of these impurities, which are difficult to separate by distillation, the pyrolysis is often run at less than total conversion, and a short residence time (0.6-0.8 seconds) is maintained.[1][4][8] The addition of small amounts of a base, such as pyridine, has been shown to suppress side reactions and improve the selectivity for linalool.[1][3] The crude linalool is then purified by fractional distillation.[1]

Data Presentation: Reaction Parameters and Yields

The following tables summarize the quantitative data for each step of the linalool synthesis.

Table 1: Hydrogenation of α-Pinene to Pinane

Parameter Value Reference
Catalyst Pd/C or Poisoned Nickel [1][4]
Temperature 80°C [1][4]
Pressure 15 bar (H₂) [1][4]
Reaction Time 1-2 hours [1]
α-Pinene Conversion >98% [1][4]

| Selectivity | High for this compound |[1] |

Table 2: Oxidation of Pinane to Pinane Hydroperoxide

Parameter Value Reference
Oxidant Air (O₂) [1]
Initiator AIBN or Benzoyl Peroxide [1][4]
Temperature 90-115°C [1][4]
Pressure 3 bar (O₂) [4]
Reaction Time ~8 hours [1]

| Pinane Conversion | 20% - 36.7% |[4] |

Table 3: Reduction of Pinane Hydroperoxide to Pinanol

Parameter Value Reference
Reducing Agent Catalytic Hydrogenation (Pd/C) or Na₂SO₃ [1][4]
Product Composition Mixture of cis- and trans-pinanol [5]
Selectivity to cis-Pinanol * 43.8% - 77.5% [4]
cis/trans Ratio ~4:1 [4]

*Note: Selectivity reported after the combined oxidation/reduction sequence.

Table 4: Pyrolysis of Pinanol to Linalool

Parameter Value Reference
Temperature 350-600°C [3][8]
Pressure Atmospheric [1]
Residence Time 0.6-0.8 seconds [1][3][8]
Additive (Optional) Pyridine (to suppress side reactions) [1][3]

| Primary By-products | Plinols |[4] |

Experimental Protocols

General Laboratory Workflow

The synthesis involves a sequence of reaction, separation, and purification steps. Proper analytical monitoring, primarily through gas chromatography (GC), is essential at each stage to ensure optimal conversion and selectivity.

G start Start: α-Pinene step1 Step 1: Hydrogenation (High-Pressure Reactor) start->step1 filt1 Catalyst Filtration step1->filt1 prod1 Intermediate: This compound filt1->prod1 step2 Step 2: Oxidation (Reaction Vessel with Gas Inlet) prod1->step2 prod2 Crude Intermediate: Pinane Hydroperoxide step2->prod2 step3 Step 3: Reduction (In-situ) prod2->step3 prod3 Intermediate: Pinanol Mixture step3->prod3 dist1 Fractional Distillation (Optional Separation) prod3->dist1 prod4 Purified cis-Pinanol dist1->prod4 step4 Step 4: Pyrolysis (Heated Tube Reactor) prod4->step4 trap Product Collection (Cold Trap) step4->trap prod5 Crude Linalool trap->prod5 dist2 Final Purification: Fractional Distillation prod5->dist2 end Final Product: Linalool dist2->end

Caption: General laboratory workflow for the synthesis of Linalool.

Protocol 1: Hydrogenation of α-Pinene to Pinane
  • Charge a high-pressure autoclave reactor with α-pinene and 10% by mass of a Pd/C catalyst.[1][4]

  • Seal the reactor and flush it three times with hydrogen gas to remove any air.

  • Heat the mixture to 80°C while stirring.[1][4]

  • Pressurize the reactor with hydrogen to 15 bar.[1][4]

  • Monitor the reaction progress by taking aliquots and analyzing them by GC. The reaction is complete when the conversion of α-pinene is >98%.[1][4]

  • Once complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Filter the reaction mixture to remove the Pd/C catalyst. The resulting filtrate is pinane, which can be used in the next step without further purification.

Protocol 2: Oxidation of Pinane to Pinane Hydroperoxide
  • In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a gas inlet tube, combine the pinane from the previous step with a catalytic amount of a free-radical initiator (e.g., AIBN).[1]

  • Heat the mixture to 110-115°C with vigorous stirring.[1]

  • Bubble air (or pure oxygen) through the solution via the gas inlet tube for approximately 8 hours.[1]

  • Monitor the formation of pinane hydroperoxide using appropriate analytical techniques (e.g., peroxide titration).

  • Caution: Do not attempt to isolate the pinane hydroperoxide. Due to its hazardous nature, proceed directly to the reduction step with the crude reaction mixture.[1]

Protocol 3: Reduction of Pinane Hydroperoxide to Pinanol
  • Cool the crude pinane hydroperoxide solution from the previous step.

  • Carefully add a Pd/C catalyst to the solution for catalytic hydrogenation or slowly add a solution of sodium sulfite (Na₂SO₃).[1][4]

  • If using hydrogenation, follow standard procedures under a hydrogen atmosphere until the peroxide is fully consumed.

  • If using sodium sulfite, stir the mixture until the reduction is complete, which can be monitored by the disappearance of the peroxide.

  • After the reaction is complete, perform a workup to isolate the crude pinanol. This may involve filtration to remove the catalyst and washing with water to remove inorganic salts.

  • The crude pinanol can be purified by fractional distillation to separate the cis- and trans-isomers.[5]

Protocol 4: Pyrolysis of Pinanol to Linalool
  • Set up a pyrolysis apparatus consisting of a feed pump, a heated tube reactor packed with an inert material (e.g., glass beads or quartz chips), and a cold trap to collect the product.[1]

  • Heat the reactor to the desired temperature, typically between 450-600°C.[1][8]

  • Purge the system with an inert gas like nitrogen.

  • Feed the purified cis-pinanol into the heated reactor at a controlled rate to ensure a very short residence time (e.g., 0.6-0.8 seconds).[1][8]

  • The vaporized product exiting the reactor is condensed and collected in the cold trap (e.g., cooled with dry ice/acetone).[1]

  • The collected crude product is a mixture of linalool, unreacted pinanol, and plinol (B1143882) by-products.[4]

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure linalool.[1]

References

Application of cis-Pinane as a Renewable Bio-based Solvent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Pinane, a bicyclic monoterpene, is emerging as a promising renewable and biodegradable solvent derived from abundant natural sources like pine trees.[1] Its favorable properties, including low toxicity and high solvency for a range of organic compounds, position it as a viable green alternative to conventional petroleum-based solvents such as n-hexane.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of this compound and its use as a bio-based solvent in extraction processes. Additionally, its role as a key intermediate in the chemical industry is highlighted.

Physicochemical Properties and Safety Data

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its safe handling and application in experimental setups.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₈[3][4]
Molecular Weight 138.25 g/mol [3][5]
Appearance Clear, colorless liquid[4][]
Odor Mild, piney, fresh[4][]
Density 0.857 - 0.859 g/cm³ @ 20°C[4][]
Boiling Point 164 - 168 °C[4][7]
Melting Point -53 °C[4][]
Flash Point 36 °C[4][8]
Water Solubility Insoluble (< 1 mg/mL)[4][7]
logP (o/w) ~4.7[4][8]
CAS Number 6876-13-7[3][4]

Safety Information: this compound is a flammable liquid and should be handled with care.[7] It may cause skin and eye irritation.[3][9] Inhalation of vapors may cause nausea and dizziness.[3] It is crucial to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and to work in a well-ventilated area or a fume hood.[7][9] Store in a cool, dry, and dark location in a tightly sealed container, away from ignition sources.[4][][7]

Applications of this compound

Renewable Bio-based Solvent for Extraction

This compound has demonstrated significant potential as a green solvent for the extraction of bioactive compounds and natural products, offering comparable or even superior performance to n-hexane.[2]

Application Note: The higher extraction efficiency of this compound for certain compounds, such as carotenoids, can be attributed to its chemical structure and polarity. Its renewable origin and biodegradability make it an environmentally friendly choice for sustainable extraction processes in the pharmaceutical, nutraceutical, and food industries.

Table 2: Comparison of Extraction Efficiency of this compound and n-Hexane

Bioactive CompoundSource MaterialThis compound Extraction Yieldn-Hexane Extraction YieldReference
CarotenoidsCarrots95.4%78.1%[2]
OilRapeseedsSimilar to n-hexaneSimilar to this compound[2]
Essential Oil (Carvone & Limonene)Caraway SeedsSimilar composition to n-hexaneSimilar composition to this compound[2]
β-carotene-42 times more soluble than in n-hexane-[1][10][11]
Vanillin-2 times more soluble than in n-hexane-[1][10][11]
Rosmarinic acid-3 times more soluble than in n-hexane-[1][10][11]
Intermediate in Chemical Synthesis

This compound is a valuable building block in the chemical industry, particularly in the synthesis of fragrances and other fine chemicals.[12][13]

Application Note: One of the primary industrial applications of this compound is in the production of linalool, a widely used fragrance ingredient.[12] The synthesis involves the oxidation of this compound to pinane (B1207555) hydroperoxides, followed by reduction to cis-pinanol and subsequent pyrolysis.[12][13] This pathway highlights the utility of this compound as a versatile and renewable chemical intermediate.

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrogenation of α-Pinene

This protocol describes a highly selective method for the synthesis of this compound from α-pinene using a ruthenium-based catalyst.[1]

Materials:

  • α-pinene

  • Ruthenium on carbon (Ru/C, 5 wt%) or Ruthenium on alumina (B75360) (Ru/Al₂O₃, 5 wt%)

  • High-pressure autoclave with magnetic stirring

  • Hydrogen gas (H₂)

  • Celite pad for filtration

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • In a glass liner within a 45 mL autoclave, place 5 g of α-pinene and 0.5 g of the chosen catalyst (e.g., Ru/C).[1]

  • Seal the autoclave and purge it four times with hydrogen gas at 200 psi.[1]

  • Pressurize the autoclave with hydrogen to 400 psi.[1]

  • For the Ru/C catalyst, sonication (e.g., 54 kHz for 1 hour) prior to or during the reaction may be necessary to activate the catalyst.[1] For Ru/Al₂O₃, the reaction can proceed at room temperature.[1]

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or 100°C).[1]

  • Monitor the reaction progress by taking aliquots and analyzing them by GC-MS until the conversion of α-pinene is complete.[1]

  • Once the reaction is complete, carefully vent the hydrogen gas from the autoclave.[1]

  • Filter the reaction mixture through a Celite pad to remove the catalyst.[1]

  • The resulting clear liquid is this compound. Analyze the product by GC-MS to determine the purity and isomeric ratio.

Expected Results: Using Ru/Al₂O₃ at room temperature and 400 psi H₂, a conversion of 100% and a selectivity for this compound of 99-100% can be achieved.[1][10] With sonication-activated Ru/C, a 100% conversion and 99% selectivity for this compound can be obtained.[1][10]

Table 3: Catalyst Performance in the Hydrogenation of Pinenes to this compound

CatalystSupportConditionsConversion (%)This compound Selectivity (%)Reference
RuAl₂O₃Room Temp, 400 psi H₂10099-100[1][10]
RuCSonication, 100°C, 400 psi H₂10099[1][10]
RhCRoom Temp, 400 psi H₂100~95[1]
PtCRoom Temp, 400 psi H₂100~85[1]
PdCRoom Temp, 400 psi H₂100~75[1]
Protocol 2: Extraction of Carotenoids from Carrots using this compound

This protocol outlines the use of this compound for the solid-liquid extraction of carotenoids from a natural source.[2]

Materials:

  • Fresh carrots, lyophilized and ground

  • This compound (synthesized or commercial)

  • n-hexane (for comparison)

  • Solid-liquid extraction apparatus (e.g., ULTRA-TURRAX® Tube Drive System)

  • Centrifuge

  • UV-Vis spectrophotometer

Procedure:

  • Weigh a specific amount of ground carrot powder (e.g., 200 mg) into an extraction tube.

  • Add a defined volume of this compound (e.g., 10 mL) to the tube.

  • Perform the extraction using the solid-liquid extraction apparatus according to the manufacturer's instructions (e.g., agitate at a specific speed for a set time).

  • After extraction, centrifuge the mixture to separate the solid residue from the liquid extract.

  • Carefully collect the supernatant (the this compound extract).

  • Measure the absorbance of the extract at the wavelength of maximum absorption for carotenoids (typically around 450 nm) using a UV-Vis spectrophotometer.

  • Calculate the concentration of carotenoids using a standard calibration curve.

  • Repeat the experiment using n-hexane as the solvent for comparison.

Expected Results: The extraction using this compound is expected to yield a higher concentration of carotenoids compared to the extraction with n-hexane, demonstrating its superior performance as a solvent for this application.[2]

Visualizations

Synthesis_of_cis_Pinane cluster_reactants Reactants cluster_process Process cluster_catalyst Catalyst cluster_products Products alpha_Pinene alpha_Pinene Autoclave High-Pressure Autoclave alpha_Pinene->Autoclave H2 Hydrogen (H₂) H2->Autoclave cis_Pinane This compound Autoclave->cis_Pinane Hydrogenation Catalyst Ru/Al₂O₃ or Ru/C Catalyst->Autoclave

Caption: Synthesis of this compound from α-Pinene via catalytic hydrogenation.

Extraction_Workflow Start Start: Ground Plant Material Solvent_Addition Add this compound (Solvent) Start->Solvent_Addition Extraction Solid-Liquid Extraction (e.g., Agitation) Solvent_Addition->Extraction Separation Centrifugation/ Filtration Extraction->Separation Extract Bioactive Extract Separation->Extract Residue Solid Residue Separation->Residue Analysis Analysis (e.g., UV-Vis, GC-MS) Extract->Analysis End End: Quantified Bioactive Compound Analysis->End

Caption: General workflow for the extraction of bioactive compounds using this compound.

Logical_Relationship Renewable_Source Renewable Source (e.g., Pine Trees) Pinenes α-Pinene / β-Pinene Renewable_Source->Pinenes cis_Pinane This compound Pinenes->cis_Pinane Hydrogenation Green_Solvent Green Solvent Applications cis_Pinane->Green_Solvent Chemical_Intermediate Chemical Intermediate Applications cis_Pinane->Chemical_Intermediate Extraction Extraction of Bioactives Green_Solvent->Extraction Fragrance_Synthesis Fragrance Synthesis (e.g., Linalool) Chemical_Intermediate->Fragrance_Synthesis

Caption: Relationship of this compound from source to its primary applications.

References

Application Notes and Protocols: Oxidation of cis-Pinane to Pinane Hydroperoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinane (B1207555) hydroperoxide is a key organic peroxide intermediate with significant applications in the chemical industry, serving as a crucial precursor for the synthesis of fragrances, a polymerization initiator, and a versatile building block in the preparation of various specialty chemicals.[1][2] Its synthesis via the oxidation of cis-pinane is a process of considerable industrial relevance. This compound itself is typically derived from the hydrogenation of α-pinene and β-pinene, which are abundant natural products obtained from turpentine (B1165885).[3] The higher reactivity of the cis-isomer compared to the trans-isomer makes it the preferred substrate for oxidation.[4]

This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent oxidation to pinane hydroperoxide. It includes quantitative data from various synthetic approaches, detailed reaction mechanisms, and analytical procedures for monitoring the reaction.

Data Presentation

Table 1: Catalytic Hydrogenation of Pinenes to this compound
CatalystSupportPinene IsomerConversion (%)Selectivity for this compound (%)Temperature (°C)Pressure (psi H₂)Reference
PdCarbonα/β mixtureQuantitative72-89Room Temp400[5]
PtCarbonα/β mixture92-10081-95Room Temp400[5]
RhCarbonα/β mixture92-10081-95Room Temp400[5]
RuAlumina (B75360)α-pinene10099Room Temp400[5]
RuAluminaβ-pinene100100Room Temp400[5]
NickelRaneyα-pinene10094.390580[6]
NiCl₂ modified Raney Ni-Pinene99.696.480-85290-435[6]
Table 2: Oxidation of this compound to Pinane Hydroperoxide
MethodCatalystOxidantTemperature (°C)Conversion (%)Selectivity for Hydroperoxide (%)Reference
Non-CatalyticNoneOxygen80-125~17High (not specified)[2]
CatalyticCo(OAc)₂/Mn(OAc)₂OxygenNot specified17Not directly specified for hydroperoxide[2]
CatalyticCo(II)(acac)₂hxd-Ct-BHPRoom Temp9193[7]
CatalyticCu(II)(acac)₂hxd-Ct-BHPRoom Temp9184[7]
Industrial (Non-Catalytic)NoneAir95-110 then 85-97Not specifiedHigh[3]

Signaling Pathways and Logical Relationships

The overall process for generating pinane hydroperoxide from pinenes can be visualized as a two-step sequence: hydrogenation followed by oxidation.

G cluster_0 Step 1: Hydrogenation cluster_1 Step 2: Oxidation Pinenes Pinenes cis/trans-Pinane Mixture cis/trans-Pinane Mixture Pinenes->cis/trans-Pinane Mixture H₂, Catalyst (e.g., Pd/C, Ru/Al₂O₃) This compound This compound cis/trans-Pinane Mixture->this compound Separation (optional) or direct use (cis-isomer is more reactive) Pinane Hydroperoxide Pinane Hydroperoxide This compound->Pinane Hydroperoxide O₂ or Air, Heat, +/- Catalyst

Caption: Overall workflow from Pinenes to Pinane Hydroperoxide.

The oxidation of this compound proceeds via a classic free-radical autoxidation mechanism.

G cluster_propagation Propagation Cycle Initiation Initiation Pinanyl Radical (R•) Pinanyl Radical (R•) Initiation->Pinanyl Radical (R•) Initiator/Heat Propagation Propagation Termination Termination Pinanyl Radical (R•)->Termination + R• Pinanyl Peroxy Radical (ROO•) Pinanyl Peroxy Radical (ROO•) Pinanyl Radical (R•)->Pinanyl Peroxy Radical (ROO•) + O₂ (fast) Pinanyl Radical (R•)->Pinanyl Peroxy Radical (ROO•) Pinanyl Peroxy Radical (ROO•)->Termination + ROO• Pinane Hydroperoxide (ROOH) Pinane Hydroperoxide (ROOH) Pinanyl Peroxy Radical (ROO•)->Pinane Hydroperoxide (ROOH) + Pinane (RH) - Pinanyl Radical (R•) Pinanyl Peroxy Radical (ROO•)->Pinane Hydroperoxide (ROOH)

Caption: Free radical autoxidation mechanism of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrogenation of Pinenes

This protocol is adapted from studies on the selective hydrogenation of pinenes.[5][8]

Materials:

  • α- and β-pinene mixture (e.g., from turpentine or P. elliottii oil)

  • 5% Palladium on carbon (Pd/C) or 5% Ruthenium on alumina (Ru/Al₂O₃) catalyst

  • Diethyl ether (optional, as solvent)

  • Hydrogen gas (H₂)

  • Autoclave reactor

Procedure:

  • In a high-pressure autoclave, combine the pinene mixture (e.g., 15 mL) with a solvent such as diethyl ether (10 mL), although solvent-free conditions are also effective.[5][8]

  • Add the catalyst (e.g., 0.4 g of 5% Pd/C).[8]

  • Seal the autoclave and purge with nitrogen gas before introducing hydrogen.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 400-725 psi / 27-50 bar).[5][8]

  • Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours to 24 hours depending on the catalyst and conditions.[5]

  • Monitor the reaction progress by Gas Chromatography (GC) until the pinenes are fully converted.

  • Upon completion, carefully vent the hydrogen gas and purge the autoclave with nitrogen.

  • Filter the reaction mixture to remove the catalyst.

  • If a solvent was used, remove it under reduced pressure to yield the cis/trans-pinane mixture. The typical ratio of cis- to trans-pinane using Pd/C is approximately 4:1.[2][8] For higher cis-selectivity, Ru/Al₂O₃ is recommended.[5]

Protocol 2: Non-Catalytic Oxidation of this compound

This protocol describes the oxidation of a pinane mixture using air or oxygen without a catalyst.[2][3]

Materials:

  • cis/trans-Pinane mixture (as synthesized in Protocol 1)

  • Oxygen or compressed air

  • Three-necked flask equipped with a reflux condenser, thermometer, and a gas inlet tube with a glass frit

Procedure:

  • Place the pinane mixture (e.g., 12.4 g) into the three-necked flask.[2]

  • Begin magnetic stirring and heat the flask to the initial reaction temperature (e.g., 95-110 °C).[3]

  • Introduce a steady flow of oxygen or compressed air through the gas inlet tube, ensuring good dispersion of the gas into the liquid.[2][3]

  • Maintain this temperature for 2-6 hours.[3]

  • Reduce the temperature to a lower range (e.g., 85-97 °C) and continue the reaction for another 1-3 hours.[3]

  • It is crucial to monitor the conversion of pinane. The reaction should be stopped at a relatively low conversion (e.g., ~17%) to ensure high selectivity for the hydroperoxide product.[2] Higher conversions lead to the formation of by-products.

  • The concentration of pinane hydroperoxide can be determined by iodometric titration.

  • Upon reaching the target conversion, stop the gas flow and cool the reaction mixture to room temperature.

  • The resulting mixture contains pinane hydroperoxide, unreacted pinane, and minor by-products, and can be used directly for subsequent reactions or purified by distillation under reduced pressure.

Protocol 3: Analytical Quantification of Pinane Hydroperoxide

Method 1: Iodometric Titration (for monitoring conversion) [2]

  • Take a known weight of the reaction mixture.

  • Dissolve the sample in a suitable solvent (e.g., a mixture of acetic acid and chloroform).

  • Add a saturated solution of potassium iodide (KI). The hydroperoxide will oxidize the iodide to iodine.

  • Titrate the liberated iodine with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution using a starch indicator. The endpoint is the disappearance of the blue color.

  • The amount of hydroperoxide is calculated based on the stoichiometry of the reaction.

Method 2: Gas Chromatography (GC-FID) (for detailed analysis) [3] For quantitative analysis of thermally labile hydroperoxides, derivatization is often necessary.

  • Silylation: React a sample of the product mixture with a silylating agent (e.g., BSTFA) to convert the hydroperoxides to their more stable trimethylsilyl (B98337) (TMS) derivatives.

  • GC Analysis: Inject the derivatized sample into a GC equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., DB-1).

  • Quantification can be performed using an internal standard (e.g., cumene (B47948) hydroperoxide) and the effective carbon number approach, especially when pure standards of pinane hydroperoxide are unavailable.

Applications in Drug Development and Bioactive Compound Synthesis

Pinane hydroperoxide serves as a valuable intermediate in the synthesis of more complex molecules, some of which have applications in the pharmaceutical and fragrance industries.[2][5] While direct, large-scale applications in drug manufacturing are not widely documented, its chemical reactivity makes it a useful starting material for generating other bioactive compounds.

  • Precursor to Linalool: Pinane hydroperoxide can be reduced to pinanol, which is then pyrolyzed to produce linalool.[2] Linalool is a naturally occurring terpene alcohol with known anti-inflammatory, anxiolytic, and sedative properties, making it a compound of interest in pharmaceutical research.

  • Source of Chiral Building Blocks: The pinane skeleton is a rigid bicyclic system with inherent chirality. Derivatives of pinane are used as chiral auxiliaries and starting materials in asymmetric synthesis, a critical technology in the development of single-enantiomer drugs.

  • Versatile Chemical Intermediate: As an organic peroxide, it can initiate polymerization reactions and serve as an oxidizing agent.[5] In a broader context, the controlled introduction of oxygen functionalities into the pinane ring system opens up pathways to a variety of terpene-based derivatives that can be screened for biological activity. The oxidation of terpenes is a known route to bioactive compounds, including those with potential anti-cancer or antimicrobial properties.

Safety Information

Pinane hydroperoxide is a strong oxidizing agent and a reactive organic peroxide.[8] It can be sensitive to heat, shock, and contamination, and may decompose explosively under certain conditions.[8] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. All procedures should be carried out in a well-ventilated fume hood. Avoid contact with skin and eyes. Store in a cool, dry place away from heat sources and incompatible materials such as flammable substances.[2]

References

Application Note: A Detailed Protocol for the Solvent-Free Catalytic Hydrogenation of Pinenes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the solvent-free hydrogenation of α-pinene and β-pinene to produce pinanes, valuable compounds in the pharmaceutical, fragrance, and fine chemical industries. By eliminating organic solvents, this green chemistry approach reduces environmental impact and simplifies product purification. This note details catalyst selection, experimental procedures, and data analysis, supported by comparative data and visual workflows to ensure reproducibility and efficiency.

Introduction

The catalytic hydrogenation of pinenes, the primary constituents of turpentine (B1165885) oil, is a crucial industrial process for synthesizing cis- and trans-pinane.[1] These saturated bicyclic monoterpenes serve as key intermediates and are of significant interest for producing biofuels, pharmaceuticals, and fragrances.[2][3] Traditional hydrogenation methods often employ organic solvents, which pose environmental and health risks and add complexity to downstream processing. Solvent-free (or "neat") hydrogenation offers a more sustainable and economically viable alternative.[2][3]

This protocol focuses on heterogeneous catalytic systems, which allow for easy catalyst separation and recycling. The choice of metal catalyst and support material is critical, as it significantly influences reaction efficiency and, most importantly, the diastereoselectivity towards the desired cis-pinane isomer.[4][5]

Reaction Pathway: From Pinenes to Pinanes

The hydrogenation process involves the saturation of the carbon-carbon double bond in either α-pinene or β-pinene to yield a mixture of cis- and trans-pinane. The selectivity for the cis-isomer is often a primary goal due to its utility in various applications.[3]

Caption: Chemical transformation of pinenes to pinanes via catalytic hydrogenation.

Catalyst Performance Data

The selection of the catalyst and support is paramount for achieving high conversion and selectivity. Ruthenium, Palladium, Platinum, and Rhodium are commonly used active metals, supported on materials like alumina (B75360) (Al₂O₃) or activated carbon (C).[4] Research indicates that Ru/Al₂O₃ is highly effective for producing this compound under mild conditions.[4][5]

Table 1: Comparison of Catalysts for Solvent-Free Hydrogenation of α-Pinene

Catalyst (wt%) Support H₂ Pressure (psi) Temperature Conversion (%) Selectivity to this compound (%) Reference
Ru (5%) Al₂O₃ 400 Room Temp. 100 98 [4]
Rh (5%) Al₂O₃ 400 Room Temp. 100 95 [4]
Pt (5%) Al₂O₃ 400 Room Temp. 100 89 [4]
Pd (10%) Al₂O₃ 400 Room Temp. 100 81 [4]
Pd (10%) Carbon 400 Room Temp. 100 83 [4]

| Pd/C | Carbon | ~400 (2.75 MPa) | Room Temp. | Quantitative | 72-89 |[2][6] |

Table 2: Comparison of Catalysts for Solvent-Free Hydrogenation of β-Pinene

Catalyst (wt%) Support H₂ Pressure (psi) Temperature Conversion (%) Selectivity to this compound (%) Reference
Ru (5%) Al₂O₃ 400 Room Temp. 100 100 [4]
Rh (5%) Al₂O₃ 400 Room Temp. 100 97 [4]
Pt (5%) Al₂O₃ 400 Room Temp. 100 90 [4]
Pd (10%) Al₂O₃ 400 Room Temp. 100 85 [4]

| Pd (10%) | Carbon | 400 | Room Temp. | 100 | 88 |[4] |

Detailed Experimental Protocol

This protocol is based on established methodologies for the solvent-free hydrogenation of pinenes using a batch reactor system.[4][7]

4.1 Materials and Equipment

  • Reactant: α-pinene (≥98%) or β-pinene (≥99%)

  • Catalyst: e.g., 5% Ru/Al₂O₃, 5% Rh/C, 10% Pd/C

  • Gas: High-purity hydrogen (H₂)

  • Apparatus:

    • High-pressure autoclave (e.g., 45-100 mL capacity) equipped with a glass or PTFE liner

    • Magnetic stir bar

    • Magnetic stirrer hotplate (if heating is required)

    • Gas lines and pressure regulator for H₂

    • Vacuum pump or inert gas line (N₂ or Ar) for purging

    • Filtration setup (e.g., syringe filter with a 0.45 µm PTFE membrane)

    • Gas Chromatography-Mass Spectrometry (GC-MS) system for analysis

4.2 Experimental Workflow

Experimental_Workflow start Start prep 1. Reactor Preparation Load pinene, catalyst, and stir bar into the autoclave liner. start->prep seal 2. Seal Autoclave Securely seal the reactor vessel. prep->seal purge 3. System Purge Purge the system 3-4 times with H₂ to remove air. seal->purge pressurize 4. Pressurization Pressurize the reactor with H₂ to the desired pressure (e.g., 400 psi). purge->pressurize react 5. Reaction Stir the mixture at the set temperature (e.g., room temp.) for the required time. pressurize->react depressurize 6. Depressurization Cool reactor (if needed) and carefully vent the excess H₂ pressure. react->depressurize isolate 7. Product Isolation Filter the crude product mixture to remove the solid catalyst. depressurize->isolate analyze 8. Analysis Analyze the filtrate by GC-MS to determine conversion and selectivity. isolate->analyze end End analyze->end

Caption: Step-by-step workflow for solvent-free pinene hydrogenation.

4.3 Step-by-Step Procedure

  • Reactor Loading: In a glass liner, place a magnetic stir bar. Add the pinene substrate (e.g., 5.0 g, ~36.7 mmol) and the chosen heterogeneous catalyst (e.g., 0.5 g of 10% Pd/C or 5% Ru/Al₂O₃).[4]

  • Assembly: Place the liner inside the autoclave vessel and seal the reactor according to the manufacturer's instructions.

  • Purging: Connect the reactor to the hydrogen gas line. To ensure an inert atmosphere, purge the system by pressurizing with H₂ to ~150-200 psi and then carefully venting. Repeat this cycle four times.[4][7]

  • Reaction: After the final purge, pressurize the autoclave to the target pressure (e.g., 400 psi). Begin vigorous stirring. The reaction is often conducted at room temperature, as many catalysts are highly active under these mild conditions.[4] Monitor the reaction progress by observing the pressure drop (uptake of H₂) or by taking aliquots over time (if the reactor setup allows).

  • Reaction Completion & Cooldown: Once the reaction is complete (indicated by the cessation of H₂ uptake), stop the stirring. If the reaction was heated, allow the autoclave to cool to room temperature.

  • Depressurization: Carefully and slowly vent the excess hydrogen pressure in a well-ventilated fume hood.

  • Product Recovery: Open the autoclave and remove the liner. To separate the product from the solid catalyst, withdraw the liquid using a syringe and pass it through a syringe filter (e.g., 0.45 µm PTFE). The resulting clear liquid is the pinane (B1207555) product mixture.

  • Catalyst Recycling: The recovered catalyst can be washed with a volatile solvent (like hexane (B92381) or ethanol), dried under vacuum, and reused for subsequent runs. The recyclability varies significantly with the catalyst and support; for instance, Pd/C has been shown to be recyclable over 10 times, whereas Ru/Al₂O₃ may show decreased activity upon reuse.[2][5]

4.4 Product Analysis

  • Conversion and Selectivity: The conversion of pinene and the selectivity towards cis- and trans-pinane are determined by Gas Chromatography-Mass Spectrometry (GC-MS).[4][7]

  • Sample Preparation: Dilute a small aliquot of the filtered product (e.g., 10 µL) in a suitable solvent (e.g., 1.5 mL of hexane) for GC-MS analysis.[7]

  • Identification: Identify the reactant and product peaks by comparing their retention times and mass spectra with those of authentic standards.

Conclusion

The solvent-free hydrogenation of pinenes is an efficient and environmentally friendly method for producing high-value pinanes. The choice of a heterogeneous catalyst, particularly the active metal and the support material, is critical for achieving high conversion and desired diastereoselectivity. Ru/Al₂O₃ stands out for its exceptional selectivity to this compound under mild, solvent-free conditions.[4][5] This protocol provides a robust framework for researchers to perform this reaction safely and effectively, contributing to the development of greener chemical processes.

References

Application Notes and Protocols for High Cis-Selectivity Olefin Metathesis Using Ruthenium Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for achieving high cis-(or Z-) selectivity in olefin metathesis reactions using specialized ruthenium catalysts. The development of C-H activated and N-heterocyclic carbene (NHC) chelated ruthenium complexes has enabled significant advancements in the stereocontrolled synthesis of alkenes, which are crucial components in many pharmaceuticals and advanced materials. These protocols are based on seminal works from the Grubbs research group and others who have pioneered the design and application of these catalysts.[1][2][3][4][5]

Application Notes

Traditionally, ruthenium-catalyzed olefin metathesis reactions favor the formation of the more thermodynamically stable trans-(or E-) isomer. However, by modifying the ligand sphere of the ruthenium center, it is possible to kinetically favor the formation of the cis-isomer. The key to achieving high cis-selectivity lies in the use of ruthenium catalysts with specific structural features, primarily C-H activated or chelated NHC ligands.[1][2][3] These features create a sterically demanding environment around the metal center, which influences the transition state of the metathesis reaction to favor the formation of the cis-alkene.

Key catalyst types for high cis-selectivity include:

  • C-H Activated Catalysts: These catalysts feature an intramolecular C-H bond activation of the NHC ligand, forming a chelate that restricts the geometry of the metathesis intermediates.[2]

  • Chelated NHC Catalysts: Similar to C-H activated systems, these catalysts possess a chelating NHC ligand that enforces a specific coordination geometry, leading to high Z-selectivity.[1][3]

The choice of catalyst, substrate, and reaction conditions (e.g., temperature) can significantly impact the cis-selectivity and overall reaction efficiency. The data presented in the following tables summarize the performance of various ruthenium catalysts in achieving high cis-selectivity in different metathesis reactions.

Data Presentation

Cross-Metathesis (CM) of Allylbenzene with cis-1,4-Diacetoxy-2-butene
CatalystSolventTemp. (°C)Time (h)Conversion (%)E/Z RatioReference
4a C6H6231910.35[1]
4b C6H6231920.12[1]
1a C6H6231>982.50[1]
1b C6H6231>982.80[1]

Catalysts 4a and 4b are chelated ruthenium catalysts, while 1a and 1b are their non-chelated precursors.

Homodimerization of 1-Octene
CatalystLigandTime (h)Conversion (%)Z-Selectivity (%)Reference
7 Nitrato0.5>9590[2]
8 Nitrato0.5>9592[2]
9 Nitrato0.5>9594[2]
10 Nitrato0.5>9595[2]
2 Pivalate4~80~85[2]
Ring-Opening Metathesis Polymerization (ROMP) of Norbornene
CatalystTemperature (°C)% cisReference
2 2588[4][5]
2 096[4][5]
1 2558[4][5]

Catalyst 2 is a C-H activated ruthenium catalyst, and catalyst 1 is a standard Grubbs-type catalyst.

Experimental Protocols

Protocol 1: Synthesis of a Chelated Ruthenium Catalyst for Z-Selective Olefin Metathesis

This protocol describes the synthesis of a chelated ruthenium catalyst via intramolecular C-H bond activation, adapted from Endo et al.[1][3]

Materials:

Procedure:

  • In a nitrogen-filled glovebox, dissolve the precursor catalyst (1b) in anhydrous benzene.

  • Add a stoichiometric amount of silver acetate (AgOAc) to the solution.

  • Stir the reaction mixture at room temperature for 1 hour.

  • After 1 hour, filter the mixture through a pad of Celite to remove the silver chloride precipitate.

  • Wash the Celite pad with additional anhydrous benzene to ensure complete recovery of the product.

  • Remove the solvent from the filtrate under vacuum.

  • Wash the resulting solid with anhydrous pentane to remove any non-polar impurities.

  • Dry the solid product under high vacuum to yield the chelated ruthenium catalyst (4b).

Protocol 2: cis-Selective Ring-Opening Metathesis Polymerization (ROMP) of Norbornene

This protocol is adapted from Keitz et al. and describes the use of a C-H activated ruthenium catalyst for the cis-selective ROMP of norbornene.[4][5]

Materials:

  • C-H activated ruthenium catalyst (e.g., catalyst 2 from the data table)

  • Norbornene

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • Nitrogen or Argon atmosphere

Procedure:

  • In a nitrogen-filled glovebox, prepare a stock solution of the C-H activated ruthenium catalyst in anhydrous THF.

  • In a separate vial, dissolve norbornene in anhydrous THF.

  • To control the reaction temperature for higher cis-selectivity, cool the norbornene solution to 0 °C in an ice bath.

  • Initiate the polymerization by adding the required amount of the catalyst stock solution to the stirred monomer solution.

  • Allow the reaction to proceed for the desired amount of time (typically until a significant increase in viscosity is observed).

  • Quench the polymerization by adding a small amount of ethyl vinyl ether.

  • Precipitate the polymer by adding the reaction mixture to a large volume of methanol.

  • Collect the polymer by filtration, wash with additional methanol, and dry under vacuum.

  • Determine the cis content of the polymer using 1H and 13C NMR spectroscopy.

Protocol 3: General Procedure for Z-Selective Cross-Metathesis

This is a general procedure for a Z-selective cross-metathesis reaction using a chelated ruthenium catalyst.

Materials:

  • Chelated ruthenium catalyst (e.g., catalyst 4b)

  • Olefin 1 (e.g., allylbenzene)

  • Olefin 2 (e.g., cis-1,4-diacetoxy-2-butene)

  • Anhydrous solvent (e.g., benzene or THF)

  • Internal standard for GC analysis (e.g., tridecane)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a nitrogen-filled glovebox, add the chelated ruthenium catalyst to a reaction vial.

  • Add the desired anhydrous solvent to the vial.

  • Add the internal standard, followed by the two olefin substrates.

  • Stir the reaction mixture at the desired temperature.

  • Monitor the reaction progress and determine the conversion and E/Z ratio by gas chromatography (GC) analysis of aliquots taken from the reaction mixture at various time points.

  • Upon completion, the reaction can be quenched and the product purified by column chromatography.

Visualizations

Catalyst_Synthesis_Workflow cluster_synthesis Catalyst Synthesis Precursor Precursor Catalyst ([H2IMesAdm]-RuCl2[=CH-o-(OiPr)C6H4]) Reaction Reaction in Benzene (Room Temperature, 1h) Precursor->Reaction AgOAc Silver Acetate (AgOAc) AgOAc->Reaction Filtration Filtration through Celite Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Washing Washing with Pentane Evaporation->Washing Final_Catalyst Chelated Ru Catalyst (4b) Washing->Final_Catalyst

Caption: Workflow for the synthesis of a chelated ruthenium catalyst.

ROMP_Workflow Monomer_Prep Prepare Norbornene Solution in THF Cooling Cool Monomer Solution (0 °C) Monomer_Prep->Cooling Catalyst_Prep Prepare Catalyst Stock Solution in THF Initiation Add Catalyst to Monomer Catalyst_Prep->Initiation Cooling->Initiation Polymerization Polymerization Initiation->Polymerization Quenching Quench with Ethyl Vinyl Ether Polymerization->Quenching Precipitation Precipitate in Methanol Quenching->Precipitation Isolation Filter and Dry Polymer Precipitation->Isolation Analysis NMR Analysis for % cis Isolation->Analysis

Caption: Experimental workflow for cis-selective ROMP.

Metathesis_Cycle Ru_Alkylidene [Ru]=CHR1 Olefin_Coordination Olefin Coordination Ru_Alkylidene->Olefin_Coordination + R2CH=CHR3 Metallacyclobutane Metallacyclobutane Intermediate Olefin_Coordination->Metallacyclobutane Cycloreversion Cycloreversion Metallacyclobutane->Cycloreversion Product_Release Product Release Cycloreversion->Product_Release + R1CH=CHR2 (cis) New_Alkylidene [Ru]=CHR2 Product_Release->New_Alkylidene New_Alkylidene->Ru_Alkylidene + Olefin (cycle continues)

Caption: Simplified catalytic cycle for olefin metathesis.

References

Application Notes and Protocols: cis-Pinane as a Precursor for Fragrance Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Pinane, a saturated bicyclic monoterpene, is a versatile and valuable precursor in the synthesis of a wide array of fragrance compounds. Derived from the hydrogenation of α-pinene, a major constituent of turpentine (B1165885) oil, this compound offers a chiral backbone that can be strategically functionalized to produce commercially significant aroma chemicals.[1] Its derivatives are integral to the fragrance industry, providing a spectrum of notes ranging from the fresh, floral scent of linalool (B1675412) to various woody and amber aromas. This document provides detailed application notes, experimental protocols, and quantitative data for the synthesis of key fragrance compounds from this compound, intended for use by researchers in the field of fragrance chemistry and organic synthesis.

Data Presentation: Synthesis of Linalool from α-Pinene via this compound

The synthesis of linalool from α-pinene is a well-established four-step industrial process. The following tables summarize the key quantitative data for each step of this transformation.

Table 1: Hydrogenation of α-Pinene to this compound

CatalystTemperature (°C)Pressure (bar)Reaction Time (h)α-Pinene Conversion (%)This compound Selectivity (%)Reference
Pd/C80151-2>98High[2]
Modified Nickel80-9020-308-12>99>95
Ruthenium on Carbon50150Several hours10099

Table 2: Oxidation of this compound to Pinane (B1207555) Hydroperoxide

OxidantInitiatorTemperature (°C)Reaction Time (h)Pinane Hydroperoxide Content in Crude Product (%)Reference
Air/OxygenAIBN110-1158Not Specified[2]
AirCatalyst<1102545-50[3]
OxygenAIBN110-1158Not Specified

Table 3: Reduction of Pinane Hydroperoxide to cis-Pinanol

Reducing AgentCatalystSolventProductNotesReference
HydrogenPd/CCrude Pinane Hydroperoxide Solutioncis-PinanolThe reaction is monitored until the peroxide is fully consumed.[2]
Sodium Sulfite (B76179)NoneAqueous Solutioncis-PinanolA common industrial method for the reduction of hydroperoxides.[4]

Table 4: Pyrolysis of cis-Pinanol to Linalool

Temperature (°C)Residence Time (s)Conversion of cis-Pinanol (%)Linalool Selectivity (%)Linalool Yield (%)NotesReference
350-6000.6-0.8Varies with temperatureVaries with temperatureVaries with temperatureLinalool is unstable at high temperatures and can decompose.[5][6]
500-650Not SpecifiedHighModerateNot SpecifiedDecomposition of linalool to hydroxyolefins (HOL) can occur.[7]
485-590Not Specified7-97VariesVaries[8]

Experimental Protocols

Protocol 1: Synthesis of Linalool from α-Pinene

This process involves four main steps: hydrogenation, oxidation, reduction, and pyrolysis.

Step 1: Hydrogenation of α-Pinene to this compound

  • Objective: To selectively hydrogenate the double bond of α-pinene to yield this compound.

  • Materials:

    • α-Pinene

    • Palladium on carbon (Pd/C) catalyst (10% by mass)

    • Hydrogen gas

  • Apparatus: High-pressure reactor (autoclave).

  • Procedure:

    • Charge the high-pressure reactor with α-pinene and the Pd/C catalyst.

    • Flush the reactor three times with hydrogen gas to remove any air.

    • Heat the mixture to 80°C and pressurize with hydrogen to 15 bar.[2]

    • Monitor the reaction by gas chromatography (GC) until the conversion of α-pinene is greater than 98%.[2]

    • Cool the reactor, carefully vent the excess hydrogen, and filter the catalyst from the reaction mixture.

    • The resulting product is crude pinane with a high cis-isomer content.

  • Purification: The crude pinane can be purified by fractional distillation to separate the cis- and trans-isomers.[9]

Step 2: Oxidation of this compound to Pinane Hydroperoxide

  • Objective: To oxidize this compound to this compound hydroperoxide.

  • Materials:

    • This compound (from Step 1)

    • Azobisisobutyronitrile (AIBN) or another suitable radical initiator

    • Air or oxygen

  • Apparatus: Reaction vessel with a stirrer and a gas inlet.

  • Procedure:

    • In the reaction vessel, combine this compound and a catalytic amount of AIBN.[2]

    • Heat the mixture to 110-115°C.[2]

    • Bubble air or oxygen through the solution for approximately 8 hours.[2]

    • Monitor the formation of pinane hydroperoxide using titration or other appropriate analytical techniques.

    • Caution: Peroxides are potentially explosive. It is recommended to proceed directly to the next step without isolating the crude pinane hydroperoxide.[2]

Step 3: Reduction of Pinane Hydroperoxide to cis-Pinanol

  • Objective: To reduce the pinane hydroperoxide to cis-pinanol.

  • Method A: Catalytic Hydrogenation

    • Materials:

      • Crude pinane hydroperoxide solution (from Step 2)

      • Palladium on carbon (Pd/C) catalyst

    • Procedure:

      • Carefully add the Pd/C catalyst to the crude pinane hydroperoxide solution.

      • Hydrogenate the mixture until the peroxide is fully consumed, which can be monitored using peroxide test strips.[2]

  • Method B: Sodium Sulfite Reduction

    • Materials:

      • Crude pinane hydroperoxide solution (from Step 2)

      • Aqueous sodium sulfite solution (10%)

    • Procedure:

      • Wash the crude pinane hydroperoxide solution with an aqueous 10% sodium sulfite solution to reduce the hydroperoxide.[4]

      • Separate the organic layer containing the cis-pinanol.

  • Purification: The crude cis-pinanol can be purified by fractional distillation.[10]

Step 4: Pyrolysis of cis-Pinanol to Linalool

  • Objective: To thermally isomerize cis-pinanol to linalool.

  • Apparatus: Pyrolysis apparatus consisting of a feed pump, a heated tube reactor (packed with an inert material), and a cold trap.

  • Procedure:

    • Heat the reactor to a temperature in the range of 450-600°C.[2]

    • Feed the purified cis-pinanol into the hot reactor at a controlled rate to achieve a short residence time (e.g., 0.6-0.8 seconds).[5]

    • The vaporized product is collected in the cold trap.

    • The crude linalool is then purified by fractional distillation to separate it from unreacted pinanol and by-products.[2]

Protocol 2: Synthesis of other Fragrance Compounds from this compound Derivatives

This compound and its derivatives can be used to synthesize a variety of other fragrance compounds with different scent profiles.

Synthesis of Dihydromyrcene

Dihydromyrcene is an important intermediate for the synthesis of other fragrance chemicals.

  • Objective: To isomerize this compound to dihydromyrcene.

  • Procedure: The pyrolysis of this compound at 550–600 °C yields 3,7-dimethyl-1,6-octadiene (dihydromyrcene).[11] It is crucial to have a high selectivity for the cis-isomer during the initial hydrogenation to minimize the formation of by-products.[11]

Synthesis of Woody and Floral Ketones

Chlorooxidation of cis- and trans-pinanols can lead to novel chloroketones which serve as precursors to fragrance compounds with woody and floral notes.

  • Objective: To synthesize alkoxy ketones with floral and woody notes.

  • General Procedure:

    • This compound is reacted with hypochlorous acid (HOCl) to form a chloroketone.

    • This chloroketone is then reacted with a primary alcohol under phase-transfer catalysis conditions to yield the desired alkoxy ketone.

Visualizations

Synthesis_of_Linalool_from_alpha_Pinene alpha_pinene α-Pinene cis_pinane This compound alpha_pinene->cis_pinane Hydrogenation (Pd/C, H₂) pinane_hydroperoxide Pinane Hydroperoxide cis_pinane->pinane_hydroperoxide Oxidation (Air/O₂, AIBN) cis_pinanol cis-Pinanol pinane_hydroperoxide->cis_pinanol Reduction (H₂/Pd/C or Na₂SO₃) linalool Linalool cis_pinanol->linalool Pyrolysis (450-600°C)

Synthesis of Linalool from α-Pinene.

Experimental_Workflow_Linalool cluster_hydrogenation Step 1: Hydrogenation cluster_oxidation Step 2: Oxidation cluster_reduction Step 3: Reduction cluster_pyrolysis Step 4: Pyrolysis & Purification hydrogenation_reaction Hydrogenate α-Pinene in a high-pressure reactor filtration1 Filter to remove Pd/C catalyst hydrogenation_reaction->filtration1 oxidation_reaction Oxidize this compound with air/O₂ and AIBN filtration1->oxidation_reaction reduction_reaction Reduce Pinane Hydroperoxide (Catalytic Hydrogenation or Na₂SO₃) oxidation_reaction->reduction_reaction pyrolysis_reaction Pyrolyze cis-Pinanol in a tube reactor reduction_reaction->pyrolysis_reaction distillation Purify Linalool by Fractional Distillation pyrolysis_reaction->distillation

Experimental workflow for Linalool synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Improving Selectivity in the Catalytic Hydrogenation of α-Pinene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of α-pinene. Our goal is to help you overcome common experimental challenges and enhance the selectivity of your reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the catalytic hydrogenation of α-pinene, offering potential causes and actionable solutions.

Problem Potential Causes Recommended Solutions
Low Conversion Rate 1. Inactive Catalyst: The catalyst may be old, oxidized, or poisoned.[1] 2. Catalyst Poisoning: Impurities in the α-pinene feedstock, such as sulfur compounds, can deactivate the catalyst.[2] 3. Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the specific catalyst and reaction conditions.[3] 4. Poor Mass Transfer: Inefficient mixing can limit the contact between the catalyst, substrate, and hydrogen.1. Use a fresh batch of catalyst. Consider using a more active catalyst, such as Pearlman's catalyst (Pd(OH)₂/C).[1] 2. Purify the α-pinene feedstock to remove potential catalyst poisons.[2] 3. Increase the hydrogen pressure according to literature recommendations for your chosen catalyst.[3][4] 4. Improve stirring or agitation to ensure a homogenous reaction mixture. The use of sonication can also enhance mass transfer.[5]
Low Selectivity to cis-Pinane 1. Inappropriate Catalyst: The choice of metal and support significantly influences selectivity. For instance, the selectivity toward this compound often follows the order: Ru > Rh > Pt > Pd.[5] 2. Suboptimal Reaction Temperature: Higher temperatures can sometimes decrease selectivity.[2] 3. Isomerization of α-Pinene: Side reactions, such as isomerization to camphene (B42988), can occur, reducing the yield of the desired product.[6]1. Select a catalyst known for high this compound selectivity, such as Ruthenium (Ru) on a suitable support (e.g., carbon or alumina).[4][5] 2. Optimize the reaction temperature. Lower temperatures often favor the formation of this compound.[2] 3. Employ reaction conditions that minimize isomerization. This can include careful selection of the catalyst and reaction temperature.
Inconsistent Results 1. Variable Catalyst Activity: The activity of the catalyst can vary between batches. 2. Inconsistent Feedstock Purity: The purity of the α-pinene can differ between suppliers or batches.[2] 3. Lack of Control Over Reaction Parameters: Minor variations in temperature, pressure, or reaction time can impact the outcome.1. Characterize each new batch of catalyst to ensure consistent performance. 2. Analyze the purity of the α-pinene feedstock before each experiment. 3. Maintain precise control over all reaction parameters using calibrated equipment.
Difficulty in Catalyst Recovery and Reuse 1. Leaching of the Metal: The active metal may leach from the support into the reaction mixture.[5] 2. Mechanical Degradation of the Catalyst: The catalyst support may break down during the reaction or recovery process.1. Choose a catalyst with strong metal-support interactions to minimize leaching. An extremely low leaching rate of Ru has been confirmed in some systems.[5] 2. Handle the catalyst carefully during recovery and consider using more robust support materials. Some catalysts, like Ru/C, have been successfully recycled multiple times.[5]

Frequently Asked Questions (FAQs)

Q1: Which catalyst is best for achieving high selectivity to this compound?

Ruthenium (Ru)-based catalysts have demonstrated excellent selectivity for the hydrogenation of α-pinene to this compound.[4][5] Specifically, Ru on a carbon support (Ru/C) and Ru on alumina (B75360) (Ru/Al₂O₃) have been reported to achieve up to 99-100% selectivity for this compound under optimized conditions.[5] The general trend for selectivity towards this compound with different noble metal catalysts is Ru > Rh > Pt > Pd.[5]

Q2: What is the effect of the catalyst support on the reaction?

The support can have a significant chemical effect on the catalyst's activity and selectivity.[5] For instance, alumina (Al₂O₃) has been shown to have a beneficial effect on the activity of Ru catalysts.[5] The choice of support can also influence the stability and reusability of the catalyst.

Q3: How do reaction conditions such as temperature and pressure influence selectivity?

Generally, lower reaction temperatures and longer reaction times favor the formation of this compound.[2] For example, hydrogenating α-pinene at temperatures between 50-80°C can yield high selectivity for this compound.[2] While hydrogen pressure is crucial for the reaction to proceed, some studies suggest it may not have a significant effect on the cis/trans selectivity.[2]

Q4: Can the hydrogenation of α-pinene be performed without a solvent?

Yes, solvent-free (neat) hydrogenation of α-pinene has been successfully demonstrated.[5] This approach is environmentally friendly and can simplify product purification.

Q5: Are there any additives that can improve the reaction rate?

The addition of a small amount of Na₂CO₃ has been shown to significantly increase the reaction rate in certain systems, particularly with Ru nanocatalysts in aqueous micellar nanoreactors.[7]

Q6: How can I analyze the products of the reaction to determine conversion and selectivity?

Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are the most common analytical techniques used to determine the conversion of α-pinene and the selectivity for different products like this compound and trans-pinane.[5]

Data Presentation

The following tables summarize quantitative data from various studies on the catalytic hydrogenation of α-pinene.

Table 1: Comparison of Different Catalysts for α-Pinene Hydrogenation

CatalystSupportTemperature (°C)Pressure (psi)SolventConversion (%)This compound Selectivity (%)Reference
Ru/CCarbonRoom Temp400None10099[5]
Ru/Al₂O₃AluminaRoom Temp400None10099-100[5]
Pd/CCarbonRoom Temp400None10072-89[5]
Pt/CCarbonRoom Temp400None100~91[5]
Rh/CCarbonRoom Temp400None100>90[5]
Ni-B/KIT-6KIT-6801.0 MPaWater99.098.5[8]

Table 2: Effect of Reaction Conditions on Hydrogenation over Pd/Al₂O₃

TemperaturePressure (psi)ActivationConversion (%)This compound Selectivity (%)Reference
Room Temp400None100~72[5]
80°C400Heating100~68[5]
Room Temp400Sonication100~75[5]

Experimental Protocols

Below are detailed methodologies for key experiments in the selective hydrogenation of α-pinene.

Protocol 1: Solvent-Free Hydrogenation of α-Pinene using Ru/C

Objective: To achieve high selectivity to this compound using a Ruthenium on carbon catalyst in a solvent-free system.

Materials:

  • α-pinene (≥98% purity)

  • 5% Ru/C catalyst

  • High-pressure autoclave (e.g., 45 mL) with a magnetic stir bar

  • Hydrogen gas (high purity)

Procedure:

  • Place 5 g of α-pinene and 0.5 g of 5% Ru/C catalyst into the glass liner of the autoclave.[5]

  • Seal the autoclave and purge it four times with hydrogen gas at 200 psi to remove any air.[5]

  • Pressurize the autoclave with hydrogen to 400 psi.[5]

  • If using sonication for activation, place the autoclave in an ultrasonic bath.

  • Commence stirring at room temperature.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS.

  • Once the reaction is complete (typically 100% conversion of α-pinene), carefully vent the excess hydrogen.

  • Recover the catalyst by filtration or centrifugation for potential reuse.

  • Analyze the final product mixture to determine the selectivity for this compound.

Protocol 2: Hydrogenation of α-Pinene with Ru Nanocatalysts in an Aqueous Micellar System

Objective: To perform the hydrogenation in an environmentally friendly aqueous system with high selectivity.

Materials:

  • α-pinene

  • Ruthenium(III) chloride (RuCl₃)

  • D-α-Tocopheryl polyethylene (B3416737) glycol 1000 succinate (B1194679) (TPGS-1000)

  • Sodium carbonate (Na₂CO₃) (optional)

  • Deionized water

  • Stainless steel reactor

  • Hydrogen gas

Procedure:

  • Catalyst Preparation: In the stainless steel reactor, dissolve 2.0 mg of RuCl₃ and the appropriate amount of TPGS-1000 (e.g., to make a 0.5% solution) in 2 mL of water.[9]

  • Stir the mixture at 25°C for 10 minutes.[9]

  • Seal the reactor, purge with H₂, and then pressurize to 0.5 MPa with H₂.[9]

  • Heat the reactor to 50°C in a water bath and stir for 1 hour to form the Ru(0) nanoparticles.[9]

  • Cool the reactor to room temperature and vent.

  • Hydrogenation: Add 0.2730 g of α-pinene to the prepared catalyst solution. If desired, add a small amount of Na₂CO₃.[7][9]

  • Seal the reactor, purge with H₂, and then pressurize to 0.5 MPa with H₂.[9]

  • Place the reactor in a 50°C water bath and stir for 1.5 hours.[9]

  • After the reaction, extract the product with ethyl acetate (B1210297) for GC analysis.[9]

Visualizations

Diagram 1: Reaction Pathway for α-Pinene Hydrogenation

reaction_pathway alpha_pinene α-Pinene cis_pinane This compound (Major Product) alpha_pinene->cis_pinane + H₂, Catalyst trans_pinane trans-Pinane (Minor Product) alpha_pinene->trans_pinane + H₂, Catalyst isomerization Isomerization Products (e.g., Camphene) alpha_pinene->isomerization Catalyst, Heat experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A Charge Reactor with α-Pinene and Catalyst B Seal and Purge Reactor with H₂ A->B C Pressurize with H₂ B->C D Set Temperature and Stirring C->D E Monitor Reaction (e.g., GC) D->E F Vent Reactor and Recover Product E->F G Separate Catalyst (Filtration/Centrifugation) F->G H Analyze Product Mixture (GC-MS) G->H troubleshooting_logic start Low Selectivity to this compound catalyst Is the Catalyst Optimal? (e.g., Ru-based) start->catalyst temp Is the Temperature Too High? catalyst->temp Yes solution1 Switch to a more selective catalyst (e.g., Ru/C) catalyst->solution1 No isomerization Is Isomerization Occurring? temp->isomerization No solution2 Lower the reaction temperature temp->solution2 Yes solution3 Adjust conditions to minimize side reactions isomerization->solution3 Yes end Improved Selectivity isomerization->end No solution1->end solution2->end solution3->end

References

Technical Support Center: Synthesis of cis-Pinane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of cis-pinane. The primary focus is on addressing common side reactions and optimizing reaction conditions to achieve high yield and selectivity.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly through the hydrogenation of α-pinene or β-pinene.

Issue Potential Cause(s) Recommended Solution(s)
Low Conversion of Pinene 1. Catalyst Inactivity: The catalyst may be poisoned, deactivated, or used in insufficient quantity.[1] 2. Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the chosen catalyst and reaction temperature.[1] 3. Low Reaction Temperature: The temperature may not be optimal for the catalytic activity.[1] 4. Poor Mixing: Inefficient stirring may lead to poor contact between the catalyst, substrate, and hydrogen.1. Catalyst Management: - Ensure the catalyst is fresh or properly activated. - Increase the catalyst loading. - If reusing the catalyst, ensure it has been properly recovered and handled to prevent deactivation.[1] 2. Optimize Hydrogen Pressure: Gradually increase the hydrogen pressure within the safe limits of the equipment. A typical pressure range is 400-500 psi.[1] 3. Adjust Temperature: Increase the reaction temperature in increments. However, be aware that higher temperatures can sometimes decrease selectivity.[1] 4. Improve Agitation: Increase the stirring speed to ensure the reaction mixture is homogeneous.
Low Selectivity for this compound (High trans-Pinane Content) 1. Catalyst Choice: The catalyst used has a significant impact on stereoselectivity. Palladium (Pd) catalysts tend to be less selective than Ruthenium (Ru) or Rhodium (Rh) catalysts.[1] 2. Reaction Temperature: Higher temperatures can sometimes favor the formation of the thermodynamically more stable trans-isomer. 3. Prolonged Reaction Time: Extended reaction times can lead to isomerization.[2] 4. Acidic Impurities: Traces of acid can catalyze the isomerization of this compound to trans-pinane, especially during workup or distillation.[3]1. Select an Appropriate Catalyst: For high cis-selectivity, Ru-based catalysts (e.g., Ru/C, Ru/Al₂O₃) are often preferred.[1][4] Nickel-based catalysts can also provide good selectivity.[2] 2. Optimize Temperature: Conduct the reaction at the lowest temperature that still provides a reasonable reaction rate. Room temperature is often suitable for many catalysts.[1] 3. Monitor Reaction Progress: Use GC-MS to monitor the reaction and stop it once the starting material is consumed to avoid over-reaction and isomerization.[1] 4. Neutralize Before Purification: Wash the crude product with a mild base (e.g., dilute sodium bicarbonate solution) to remove any acidic residues before distillation.[3]
Presence of Unreacted α-Pinene Isomers 1. Isomerization of Starting Material: Some catalysts, particularly at elevated temperatures, can cause the isomerization of α-pinene to other isomers that may be hydrogenated at different rates.[1]1. Use a More Selective Catalyst: Catalysts like Ru/C with sonication have been shown to reduce isomerization.[1] 2. Lower Reaction Temperature: Perform the hydrogenation at a lower temperature to minimize isomerization of the starting material.
Formation of Oxidation Products 1. Presence of Oxygen: Air leaks in the reaction setup can lead to the oxidation of pinane (B1207555), especially at elevated temperatures.[3]1. Ensure an Inert Atmosphere: Purge the reaction vessel thoroughly with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.[3] 2. Use Degassed Solvents: If a solvent is used, ensure it is degassed prior to use.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the catalytic hydrogenation of α-pinene or β-pinene.[5] This is due to the high availability and low cost of pinenes from renewable sources like turpentine.[6]

Q2: Which catalyst provides the highest selectivity for this compound?

A2: Ruthenium (Ru) based catalysts, such as Ru supported on carbon (Ru/C) or alumina (B75360) (Ru/Al₂O₃), have demonstrated very high selectivity for this compound, often exceeding 98%.[1][7] Modified nickel catalysts have also been reported to achieve high cis-selectivity.[2]

Q3: How can I separate this compound from trans-pinane?

A3: The most effective laboratory-scale method for separating cis- and trans-pinane isomers is fractional distillation under reduced pressure (vacuum distillation).[3] This technique is necessary because their boiling points are very close.

Q4: What are the typical reaction conditions for the hydrogenation of α-pinene to this compound?

A4: Typical conditions involve reacting α-pinene with hydrogen gas in the presence of a heterogeneous catalyst. Pressures can range from 200 to 500 psi, and temperatures can vary from room temperature to 100°C, depending on the catalyst used.[1] Solvent-free (neat) conditions are often employed.[1]

Q5: Can the catalyst be reused?

A5: Many heterogeneous catalysts, such as Pd/C and Ru/C, can be recovered by filtration and reused for multiple cycles with minimal loss of activity and selectivity.[1]

Experimental Protocols

Protocol 1: Selective Hydrogenation of α-Pinene using Ru/Al₂O₃

This protocol is based on a highly selective method for the synthesis of this compound.[1]

Materials:

  • α-pinene

  • 5% Ru/Al₂O₃ catalyst

  • High-pressure autoclave with a magnetic stirrer

  • Hydrogen gas (high purity)

  • Celite or a similar filter aid

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • Place 5 g of α-pinene and 0.5 g of 5% Ru/Al₂O₃ catalyst into the glass liner of a 45 mL autoclave equipped with a stirring bar.[1]

  • Seal the autoclave and purge the system with hydrogen gas four times (up to 200 psi) to remove any air.

  • Pressurize the autoclave with hydrogen to 400 psi.[1]

  • Begin stirring and maintain the reaction at room temperature.

  • Monitor the reaction progress by taking small samples periodically and analyzing them by GC-MS. The reaction is typically complete when no further change in the product composition is observed.

  • Once the reaction is complete, carefully vent the hydrogen from the autoclave.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • The filtrate contains the pinane products with a high proportion of the cis-isomer. Further purification can be achieved by vacuum distillation if required.

Data Presentation

Table 1: Comparison of Catalysts for the Hydrogenation of Pinenes
CatalystSupportSubstrateConversion (%)This compound Selectivity (%)Reference
PdCarbonα-pinene>9972-89[1]
PtCarbonα-pinene92-10081-95[1]
RhCarbonα-pinene92-10081-95[1]
Ru Alumina α-pinene 100 99-100 [1]
RuCarbon (with sonication)α-pinene10099[1]
Ni (modified)-α-pinene>99>95[8]

Visualizations

Diagram 1: Synthetic Pathway and Side Reactions

Synthesis_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions alpha_Pinene α-Pinene cis_Pinane This compound (Desired Product) alpha_Pinene->cis_Pinane H₂, Catalyst (e.g., Ru/Al₂O₃) Isomerized_Pinenes Other Pinene Isomers alpha_Pinene->Isomerized_Pinenes High Temp./Catalyst Oxidation_Products Oxidation Products alpha_Pinene->Oxidation_Products O₂/Heat trans_Pinane trans-Pinane (Isomerization) cis_Pinane->trans_Pinane Acid/Heat Troubleshooting_Workflow start Low Yield or Purity of this compound check_conversion Analyze by GC-MS: Is Pinene Conversion Low? start->check_conversion low_conversion_solutions Increase H₂ Pressure Increase Temperature Check Catalyst Activity check_conversion->low_conversion_solutions Yes check_selectivity Is trans-Pinane Content High? check_conversion->check_selectivity No end Optimized Reaction low_conversion_solutions->end low_selectivity_solutions Switch to Ru or Rh Catalyst Lower Reaction Temperature Neutralize Before Distillation check_selectivity->low_selectivity_solutions Yes check_other_peaks Are Other Impurities Present? check_selectivity->check_other_peaks No low_selectivity_solutions->end other_impurities_solutions Check for Air Leaks Purge System with Inert Gas check_other_peaks->other_impurities_solutions Yes check_other_peaks->end No other_impurities_solutions->end

References

Technical Support Center: Industrial Scale Production of cis-Pinane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Industrial Scale Production of cis-Pinane. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this compound on a large scale. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary industrial method for synthesizing this compound?

A1: The primary industrial method for synthesizing this compound is the catalytic hydrogenation of α-pinene or β-pinene.[1] These pinenes are the main components of turpentine (B1165885) oil, a renewable feedstock.[1] The process typically employs a heterogeneous catalyst to achieve high conversion and selectivity for the desired cis-isomer.[2]

Q2: Which catalysts are most effective for achieving high selectivity to this compound?

A2: Ruthenium (Ru) based catalysts have demonstrated the highest selectivity for this compound.[2][3] Specifically, ruthenium on an alumina (B75360) (Ru/Al₂O₃) support has been shown to be highly active and selective for the hydrogenation of both α- and β-pinene to this compound under mild conditions.[2] Palladium (Pd), Platinum (Pt), and Nickel (Ni) catalysts are also used, but generally exhibit lower selectivity for the cis-isomer compared to Ruthenium.[2][4] The selectivity trend is typically Ru > Rh > Pt > Pd.[2]

Q3: What are the typical reaction conditions for the hydrogenation of pinenes to this compound?

A3: Typical reaction conditions vary depending on the catalyst used. For Ruthenium catalysts, mild conditions such as room temperature and a hydrogen pressure of around 400 psi (approx. 2.76 MPa) can be effective.[2] For Nickel-based catalysts, higher temperatures (80-120°C) and pressures (2.0-3.0 MPa) are often employed.[1][4] The reaction can be carried out solvent-free or in a solvent like water.[2][4]

Q4: How can cis- and trans-Pinane isomers be separated on an industrial scale?

A4: The separation of cis- and trans-Pinane isomers is challenging due to their very close boiling points. The most common method employed on both laboratory and industrial scales is fractional distillation under reduced pressure (vacuum distillation).[5] This technique lowers the boiling points of the isomers, which helps to prevent thermal degradation and potential isomerization during separation. The efficiency of the separation is highly dependent on the number of theoretical plates in the distillation column. Other potential methods, though less common for pinane (B1207555), include azeotropic distillation and the use of molecular sieves.[6]

Q5: What are the main uses of this compound?

A5: this compound is a valuable intermediate in the chemical industry. It is primarily used in the synthesis of other important fragrance and flavor compounds, such as linalool.[7] It is also a precursor for the production of pinane hydroperoxides, which are used as initiators in polymerization processes.[7]

Troubleshooting Guide

Issue 1: Low Conversion of Pinene

Potential Cause Troubleshooting Steps
Catalyst Inactivity - Check Catalyst Quality: Ensure the catalyst has not been deactivated by improper storage or handling. - Increase Catalyst Loading: Incrementally increase the catalyst amount to see if conversion improves. - Catalyst Activation: Some catalysts, like Ru/C, may require an activation step such as sonication to become fully active.[2]
Insufficient Hydrogen Pressure - Verify Pressure: Ensure the hydrogen pressure is at the recommended level for the specific catalyst and reaction temperature. Insufficient pressure can lead to incomplete hydrogenation.[4]
Low Reaction Temperature - Increase Temperature: Gradually increase the reaction temperature within the recommended range. Higher temperatures generally increase reaction rates, but can negatively impact selectivity.[2]
Short Reaction Time - Monitor Reaction Progress: Use Gas Chromatography (GC) to monitor the reaction over time to determine the optimal duration for complete conversion.[2]
Catalyst Poisoning - Feedstock Purity: Ensure the pinene feedstock is free from catalyst poisons such as sulfur compounds or carbon monoxide.[8][9] - Purify Feedstock: If impurities are suspected, purify the starting material before the reaction.

Issue 2: Low Selectivity for this compound (High trans-Pinane Content)

Potential Cause Troubleshooting Steps
Suboptimal Catalyst Choice - Switch to a More Selective Catalyst: Ruthenium-based catalysts, particularly Ru/Al₂O₃, generally offer the highest selectivity for this compound.[2]
High Reaction Temperature - Lower Reaction Temperature: Higher temperatures can favor the formation of the thermodynamically more stable trans-isomer. Operating at lower temperatures can improve cis-selectivity.[10]
Prolonged Reaction Time - Optimize Reaction Time: While longer reaction times can increase conversion, they may also lead to isomerization to the trans-product. Monitor the cis/trans ratio over time to find the optimal endpoint.[10]
Incorrect Catalyst Support - Choose an Appropriate Support: The catalyst support can influence selectivity. For Ruthenium, alumina has shown beneficial effects on cis-selectivity compared to carbon in some cases.[2]

Issue 3: Catalyst Deactivation

Potential Cause Troubleshooting Steps
Poisoning - Identify and Remove Poisons: Common poisons include sulfur, carbon monoxide, and certain metals.[8][9][11] Analyze the feedstock and hydrogen stream for impurities. - Use a Guard Bed: Install a guard bed to remove poisons before the feed reaches the catalyst.
Coking/Fouling - Optimize Reaction Conditions: High temperatures can lead to the formation of carbonaceous deposits (coke) on the catalyst surface.[11] Operate at the lowest effective temperature. - Catalyst Regeneration: If coking occurs, the catalyst may be regenerated.
Sintering - Control Temperature: High reaction temperatures can cause the metal particles of the catalyst to agglomerate (sinter), reducing the active surface area.[11] Maintain strict temperature control.
Leaching - Use a Robust Catalyst: Ensure the active metal is strongly bound to the support to prevent it from leaching into the reaction mixture.

Issue 4: Isomerization during Purification

Potential Cause Troubleshooting Steps
High Distillation Temperature - Use Vacuum Distillation: Distilling under reduced pressure lowers the boiling point and minimizes the risk of thermally induced isomerization.[5]
Acidic Impurities - Neutralize Crude Product: Wash the crude pinane mixture with a mild base (e.g., sodium bicarbonate solution) followed by water to remove any acidic residues before distillation.[5]
Oxidation - Distill Under Inert Atmosphere: Purge the distillation apparatus with an inert gas like nitrogen or argon to prevent oxidation at high temperatures.[5]

Quantitative Data

Table 1: Comparison of Catalysts for Pinene Hydrogenation

CatalystSupportSubstrateConversion (%)This compound Selectivity (%)Reaction ConditionsReference
RuAluminaα-pinene10098RT, 400 psi H₂[2]
RuAluminaβ-pinene100100RT, 400 psi H₂[2]
RuCarbon (with sonication)α-pinene10099RT, 400 psi H₂[2]
Ru/MF@MNMesoporous Silica (B1680970)α-pinene99.998.935°C, 2 MPa H₂, 1h, in water[12]
Ni-based (amphiphilic)N-doped Carbon@Mesoporous Silicaα-pinene99.795.1120°C, 3 MPa H₂, 3h, in water[4]
PdCarbonα-pinene10072-89Not specified[3]
PtCarbonα-pinene/β-pinene-Lower than Ru and RhRT, 400 psi H₂[2]
RhCarbonα-pinene/β-pinene-Lower than RuRT, 400 psi H₂[2]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of α-Pinene using Ru/Al₂O₃

This protocol is adapted from a solvent-free hydrogenation procedure.[2]

Materials:

  • α-pinene (or β-pinene)

  • 5% Ru/Al₂O₃ catalyst

  • High-pressure autoclave with a glass liner and magnetic stirrer

  • Hydrogen gas (high purity)

  • Celite for filtration

Procedure:

  • In a 45 mL autoclave with a glass liner and a stirring bar, add 5 g of pinene and 0.5 g of 5% Ru/Al₂O₃ catalyst.

  • Seal the autoclave and purge it four times with hydrogen gas (at 200 psi) to remove any air.

  • Pressurize the autoclave to 400 psi with hydrogen.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by taking small aliquots and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) until the pinene is fully converted.

  • Once the reaction is complete, carefully vent the hydrogen from the autoclave.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • The resulting liquid is a mixture of cis- and trans-pinane, which can be purified by fractional distillation.

Protocol 2: Analysis of cis- and trans-Pinane by GC-MS

This is a general protocol for the analysis of pinane isomers. The exact parameters may need to be optimized for your specific instrument.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • A suitable capillary column (e.g., HP-5MS, 5% phenyl methylpolysiloxane)

GC Conditions:

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness

  • Carrier Gas: Helium

  • Injection Mode: Split

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp to 150°C at 5°C/min

    • Hold at 150°C for 5 minutes

  • Data Acquisition: Monitor the total ion chromatogram. The trans-isomer typically has a slightly shorter retention time than the cis-isomer.[13]

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-200

  • Identification: The mass spectra of cis- and trans-pinane are very similar, with a molecular ion peak at m/z 138. Identification is primarily based on retention time comparison with authentic standards.[13]

Visualizations

Hydrogenation_Mechanism cluster_start Starting Material cluster_catalyst Catalyst Surface cluster_intermediate Intermediate State cluster_product Products alpha_pinene α-Pinene adsorbed_pinene Adsorbed α-Pinene (less hindered side attaches) alpha_pinene->adsorbed_pinene Adsorption catalyst Metal Catalyst (e.g., Ru, Pd, Pt, Ni) H2 H₂ H_ads Adsorbed H atoms H2->H_ads Dissociative Adsorption on Catalyst cis_pinane This compound (Major Product) adsorbed_pinene->cis_pinane Hydrogenation from less hindered face trans_pinane trans-Pinane (Minor Product) adsorbed_pinene->trans_pinane Hydrogenation from more hindered face (less favorable)

Caption: Proposed mechanism for the stereoselective hydrogenation of α-pinene.

Troubleshooting_Workflow start Low this compound Yield check_conversion Is Pinene Conversion Low? start->check_conversion low_conversion_causes Address Low Conversion: - Check catalyst activity - Increase H₂ pressure - Optimize temperature/time check_conversion->low_conversion_causes Yes check_selectivity Is cis-Selectivity Low? check_conversion->check_selectivity No end Optimized Yield low_conversion_causes->end low_selectivity_causes Address Low Selectivity: - Use more selective catalyst (e.g., Ru) - Lower reaction temperature - Optimize reaction time check_selectivity->low_selectivity_causes Yes check_selectivity->end No low_selectivity_causes->end

References

Technical Support Center: Optimizing Reaction Conditions for cis-Pinane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of cis-pinane. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format to address common challenges and improve experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common and industrially relevant method for synthesizing this compound is the catalytic hydrogenation of α-pinene or β-pinene, which are abundant and renewable terpenes derived from turpentine.[1][2][3] This reaction involves the addition of hydrogen across the double bond of the pinene molecule to form the saturated pinane (B1207555) structure.

Q2: Which catalysts are most effective for achieving high selectivity towards this compound?

The choice of catalyst is critical for maximizing the yield of the cis-isomer over the trans-isomer. Both noble and non-noble metal catalysts are used:

  • Noble Metal Catalysts : Ruthenium (Ru) based catalysts generally show the highest selectivity for this compound.[4][5] The typical order of selectivity among noble metals is Ru > Rh > Pt > Pd.[4][5] For instance, Ru supported on alumina (B75360) (Ru/Al₂O₃) has demonstrated excellent activity and selectivity (99–100%) even under mild conditions like room temperature and 400 psi of H₂.[4][5]

  • Non-Noble Metal Catalysts : Nickel-based catalysts, such as Raney Nickel or supported nickel, are also widely used and can provide high conversion and good selectivity.[1][6][7] Modifying nickel catalysts, for example by coating them with an ionic liquid layer, can significantly enhance selectivity for this compound to over 98%.[8]

Q3: What is the role of the catalyst support material?

The support material can significantly influence the catalyst's activity and selectivity. Alumina (Al₂O₃) has been shown to have a beneficial chemical effect on the activity of Ruthenium catalysts.[4][5] Other common supports include activated carbon (C) and silica (B1680970) (SiO₂).[4] For example, Ru/C was found to be inactive for the hydrogenation of pinenes under standard conditions but became highly active and selective (99% for this compound) after sonication.[4][5]

Q4: What are the typical reaction conditions (temperature, pressure) for this synthesis?

Reaction conditions can be optimized to balance reaction rate and selectivity:

  • Temperature : The reaction can be performed over a wide temperature range, from room temperature up to 120°C.[4][6] Lower temperatures often favor higher selectivity for the cis-isomer but may lead to longer reaction times.[9]

  • Pressure : Hydrogen pressure typically ranges from 2.0 to 5.0 MPa (approximately 290 to 725 psi).[6][10][11] High H₂ pressure generally increases the reaction rate and can lead to high conversion.[10]

  • Solvent : The hydrogenation can be performed without a solvent ("neat")[4] or in various solvents, including water, which aligns with green chemistry principles.[6][12]

Q5: Can the catalyst be recycled and reused?

Yes, many catalytic systems for pinane synthesis are designed for recyclability. For example, Pd/C and Pd/alumina catalysts have been successfully recycled over 10 times while maintaining their efficiency.[4] Catalysts with magnetic nanoparticles can also be easily recovered using an external magnetic field and have shown consistent performance over multiple cycles.

Troubleshooting Guide

Q6: My reaction shows low or no conversion of α-pinene. What could be the cause?

  • Inactive Catalyst : Some catalysts require an activation step. For example, Ru/C may be inactive unless treated with sonication before the reaction.[4][5] Ensure your chosen catalyst is properly prepared and activated according to the protocol.

  • Catalyst Poisoning : The α-pinene starting material must be free of impurities, particularly sulfur compounds, which are known to poison (deactivate) hydrogenation catalysts.[9]

  • Insufficient Hydrogen Pressure/Leaks : Ensure the reaction vessel is properly sealed and that the hydrogen pressure is maintained at the desired level throughout the reaction.

  • Inadequate Mixing : In a heterogeneous catalytic system, efficient mixing is crucial for contact between the reactants, hydrogen gas, and the solid catalyst. Ensure the stirring rate is sufficient.

Q7: The selectivity for this compound is low, and I am forming a high percentage of trans-pinane. How can I improve this?

  • Suboptimal Catalyst : The catalyst has the most significant impact on stereoselectivity. As noted, Ruthenium-based catalysts generally offer the highest cis-selectivity.[4] Palladium (Pd) catalysts tend to produce a higher proportion of the trans-isomer.[4]

  • Reaction Temperature is Too High : Higher temperatures can sometimes reduce the selectivity for the cis-isomer.[4][9] Try running the reaction at a lower temperature, such as room temperature, even if it requires a longer reaction time.

  • Catalyst Modifier : The stereoselectivity of nickel catalysts can be significantly improved by inactivating a fraction of the reactive surfaces with a catalyst modifier, such as a halogen-containing agent.[9] This approach can suppress the formation of trans-pinane.

Q8: I am observing byproducts other than cis- and trans-pinane. What are they and how can I avoid them?

The most common side reaction is the isomerization of the starting material, α-pinene, into other terpenes like camphene.[13] To minimize this, ensure that the catalyst is selective for hydrogenation over isomerization. Additionally, keeping the reaction temperature controlled can help prevent thermally induced rearrangements of pinane itself.[14]

Q9: How can I effectively separate this compound from trans-pinane after the reaction?

Separating the cis and trans isomers is challenging because their boiling points are very close, making simple fractional distillation inefficient.[9] While specialized distillation columns with a high number of theoretical plates can be used, complete separation is difficult.[15] Therefore, optimizing the reaction for high stereoselectivity is the most effective strategy to obtain pure this compound.

Data Presentation: Comparison of Catalytic Systems

The following tables summarize quantitative data from various studies on the hydrogenation of α-pinene to provide a clear comparison of different reaction conditions.

Table 1: Performance of Noble Metal Catalysts

Catalyst Support Temperature (°C) H₂ Pressure (psi) Time (h) Conversion (%) This compound Selectivity (%) Reference
Ru Al₂O₃ Room Temp. 400 - 100 99-100 [4][5]
Ru Carbon Room Temp. 400 96 100 99 [4]
Ru/MF@MN Mesoporous Silica 35 290 (2 MPa) 1 99.9 98.9 [12]
Rh Al₂O₃ Room Temp. 400 - 100 95 [4]
Pt Carbon Room Temp. 400 - 100 91 [4]
Pd Carbon Room Temp. 400 - 100 68 [4]

Note: Ru/C required sonication for activation.

Table 2: Performance of Non-Noble Metal Catalysts

Catalyst Support/Modifier Temperature (°C) H₂ Pressure (MPa) Time (h) Conversion (%) This compound Selectivity (%) Reference
Ni/N-C@MS Mesoporous Silica 120 3.0 3 99.7 95.1 [6]
Ni DF3C with Ionic Liquid 100 5.0 3 >99 >98 [8][10]
Nanometer Ni None 90 4.0 - 100 94.3 [7]
Skeleton Ni Modified with NiCl₂ 80-90 2.0-3.0 8-12 >99 95.9-96.8 [1]

| Skeleton Ni | Fixed-Bed Reactor | 120 | 2.0 | - | 99.3 | 92.6 |[11] |

Experimental Protocols

Protocol 1: Hydrogenation of α-Pinene using Ru/Al₂O₃ (High Selectivity Method)

This protocol is based on a highly selective, solvent-free method.[4][5]

  • Reactor Preparation : Add the α-pinene substrate and the Ru/Al₂O₃ catalyst to a high-pressure autoclave.

  • Purging : Seal the autoclave and purge the system with hydrogen gas four times (pressurize to 200 psi then vent) to remove any air.

  • Pressurization : After purging, pressurize the autoclave with hydrogen to the final reaction pressure of 400 psi.

  • Reaction : Begin stirring the mixture at room temperature. The reaction is typically fast and should be monitored for hydrogen uptake.

  • Monitoring : The reaction progress can be monitored by taking small aliquots at intervals and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of α-pinene and the selectivity towards this compound.

  • Workup : Once the reaction is complete (no further change in product composition), carefully vent the excess hydrogen from the autoclave.

  • Isolation : Filter the reaction mixture through a pad of Celite® to remove the solid catalyst. The filtrate contains the pinane product, which can be further purified if necessary.

Protocol 2: Hydrogenation of α-Pinene in an Aqueous Medium using Ni/N-C@MS

This protocol describes a greener synthesis using a non-noble metal catalyst in water.[6]

  • Reactor Loading : In a high-pressure autoclave, combine 1.0 g of α-pinene, 50 mg of the amphiphilic Ni/N-C@MS catalyst, and 4 mL of water.

  • Purging and Pressurization : Seal the reactor, purge several times with H₂, and then pressurize to 3.0 MPa (approx. 435 psi).

  • Reaction : Heat the reactor to 120°C while stirring at approximately 450 rpm.

  • Reaction Time : Maintain these conditions for 3 hours.

  • Workup : After 3 hours, cool the reactor to room temperature and carefully vent the pressure.

  • Extraction and Isolation : Extract the product from the aqueous mixture using an organic solvent (e.g., diethyl ether). Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the pinane product. The catalyst can be recovered from the aqueous phase for reuse.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Synthesis cluster_analysis 3. Analysis & Workup cluster_result 4. Outcome start Select Starting Material (α-pinene or β-pinene) catalyst Select Catalyst & Support (e.g., Ru/Al2O3, Ni/DF3C) start->catalyst conditions Define Reaction Conditions (Temp, Pressure, Solvent) catalyst->conditions setup Assemble High-Pressure Reactor conditions->setup purge Purge Reactor with H₂ setup->purge react Pressurize & Run Reaction (Stirring, Heating as required) purge->react monitor Monitor Progress via GC-MS react->monitor monitor->react Continue Reaction workup Cool, Vent & Filter Catalyst monitor->workup Reaction Complete purify Purification (if needed) (e.g., Distillation) workup->purify end Isolated this compound purify->end

Caption: Experimental workflow for optimizing this compound synthesis.

troubleshooting_guide start Problem Encountered During Synthesis low_yield Low Yield / Low Conversion? start->low_yield low_selectivity Low cis-Selectivity? start->low_selectivity low_yield->low_selectivity No check_catalyst 1. Check Catalyst Activity - Is activation needed (e.g., sonication)? - Check for poisoning (sulfur). low_yield->check_catalyst Yes change_catalyst 1. Change Catalyst - Switch to Ru-based catalyst. - Avoid Pd if high cis-selectivity is needed. low_selectivity->change_catalyst Yes check_conditions 2. Verify Reaction Conditions - Check for H₂ leaks. - Increase H₂ pressure or temperature? - Ensure adequate stirring. check_catalyst->check_conditions lower_temp 2. Lower Reaction Temperature - High temps can favor trans-isomer. change_catalyst->lower_temp use_modifier 3. Use Catalyst Modifier - Inactivate catalyst surface to suppress trans-formation. lower_temp->use_modifier

Caption: Troubleshooting logic for this compound synthesis issues.

References

Technical Support Center: Separation of Cis- and Trans-Pinane Isomers by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the separation of cis- and trans-pinane isomers. Below you will find troubleshooting advice, frequently asked questions (FAQs), and a detailed experimental protocol to assist in your purification experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating cis- and trans-pinane?

A1: The main challenge lies in their very similar physical properties as they are diastereomers. Their boiling points are quite close, which makes simple distillation ineffective and necessitates the use of high-efficiency fractional distillation for a successful separation.[1]

Q2: What is the boiling point difference between cis- and trans-pinane?

A2: The boiling point difference is small, typically in the range of 3-4°C at atmospheric pressure. This narrow margin requires a distillation column with a high number of theoretical plates to achieve good separation.[1][2]

Q3: Can I separate the enantiomers ((+)- and (-)-forms) of each isomer by distillation?

A3: No, enantiomers have identical boiling points and therefore cannot be separated by distillation. Fractional distillation can only separate diastereomers like cis- and trans-pinane.

Q4: What level of purity can I expect to achieve with fractional distillation?

A4: With an optimized fractional distillation setup, it is possible to achieve high purity of the separated isomers. The final purity will depend on the efficiency of the distillation column, the reflux ratio, and the initial composition of the mixture. Purity is typically assessed by Gas Chromatography (GC).

Q5: Is it better to perform the distillation at atmospheric pressure or under vacuum?

A5: Performing the distillation under vacuum is advantageous as it lowers the boiling points of the isomers, which can help prevent thermal degradation of the compounds.[1] Lower temperatures can also enhance the relative volatility difference, potentially improving separation efficiency.

Q6: What are common impurities that might be present in a pinane (B1207555) mixture?

A6: Crude pinane, often produced from the hydrogenation of α-pinene or β-pinane, may contain unreacted starting materials (α-pinene, β-pinane), and other isomerization products like camphene (B42988) and limonene.[1]

Data Presentation

The following table summarizes the key physical properties of cis- and trans-pinane isomers.

Propertycis-Pinanetrans-Pinane
Molecular Formula C₁₀H₁₈C₁₀H₁₈
Molecular Weight 138.25 g/mol [1][2][3]138.25 g/mol [1]
Boiling Point (°C at 760 Torr) 167-168[1][2]164[1][2]
Density (g/mL at 20°C) ~0.856~0.854

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poor or No Separation of Isomers 1. Insufficient Column Efficiency: The fractionating column does not have enough theoretical plates for the separation. 2. Distillation Rate Too High: A high distillation rate does not allow for proper vapor-liquid equilibrium to be established in the column. 3. Poor Column Insulation: Heat loss from the column can disrupt the temperature gradient.1. Use a longer column or one with a more efficient packing material (e.g., structured packing). 2. Reduce the heating rate to maintain a slow, steady distillation rate (e.g., 1-2 drops per second). 3. Insulate the column with glass wool or aluminum foil to ensure an adiabatic operation.
Temperature Fluctuations at the Distillation Head 1. Uneven Boiling (Bumping): The liquid in the distillation flask is not boiling smoothly. 2. Improper Thermometer Placement: The thermometer bulb is not correctly positioned.1. Add boiling chips or use a magnetic stirrer to ensure smooth boiling. 2. The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.
No Distillate Collecting Despite Boiling 1. Column Flooding: Excessive heating can cause the column to fill with condensate, which flows back to the pot. 2. Insufficient Heating: The vapor may not be reaching the condenser.1. Reduce the heat and allow the column to equilibrate before slowly increasing the temperature. 2. Ensure the heating mantle is set to a temperature sufficiently above the boiling point of the lower-boiling isomer and that the column is well-insulated.
Product Purity is Lower Than Expected 1. Cross-Contamination of Fractions: Improper cuts between the collection of the lower-boiling isomer and the higher-boiling isomer. 2. Azeotrope Formation: Although not commonly reported for pinane isomers, the presence of impurities could lead to azeotrope formation.1. Collect a small intermediate fraction between the main fractions of the two isomers. Analyze all fractions by GC to determine their composition. 2. If an azeotrope is suspected, alternative purification methods like preparative chromatography may be necessary.

Experimental Protocol: Fractional Distillation of Cis- and Trans-Pinane

Objective: To separate a mixture of cis- and trans-pinane into high-purity fractions.

Materials:

  • Mixture of cis- and trans-pinane

  • Fractional distillation apparatus (round-bottom flask, fractionating column, distillation head with thermometer, condenser, and receiving flasks)

  • Heating mantle

  • Magnetic stirrer and stir bar or boiling chips

  • Insulating material (glass wool or aluminum foil)

  • Vacuum source and gauge (optional)

  • Gas chromatograph for purity analysis

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is clean and dry.

    • Place a magnetic stir bar or boiling chips into the round-bottom flask.

    • Charge the flask with the pinane isomer mixture, filling it to no more than two-thirds of its capacity.

    • Securely connect the fractionating column to the flask and the distillation head to the column.

    • Place the thermometer in the distillation head, ensuring correct positioning.

    • Connect the condenser and arrange the receiving flasks.

    • If performing a vacuum distillation, connect the vacuum source to the distillation adapter.

  • Distillation:

    • Begin stirring (if using a magnetic stirrer) and turn on the cooling water to the condenser.

    • Gradually heat the mixture using the heating mantle.

    • Observe the condensate ring as it slowly rises through the fractionating column.

    • Adjust the heating rate to maintain a slow and steady distillation rate of 1-2 drops per second.

    • Record the temperature at which the first fraction is collected. This will be enriched in the lower-boiling trans-pinane.

    • Monitor the temperature at the distillation head. It should remain relatively constant during the collection of the first isomer.

  • Fraction Collection:

    • Once the majority of the trans-pinane has distilled, the temperature at the distillation head will begin to rise.

    • Change the receiving flask to collect an intermediate fraction.

    • As the temperature stabilizes again at the boiling point of this compound, change to a new receiving flask to collect the higher-boiling isomer.

  • Shutdown and Analysis:

    • Stop the distillation before the boiling flask runs dry.

    • Allow the apparatus to cool down before disassembling.

    • Analyze the collected fractions using Gas Chromatography (GC) to determine their purity.

Visualizations

Fractional_Distillation_Workflow Experimental Workflow for Pinane Isomer Separation cluster_prep Preparation cluster_distillation Distillation Process cluster_analysis Analysis start Start with Cis/Trans-Pinane Mixture setup Assemble Fractional Distillation Apparatus start->setup heat Heat Mixture & Establish Reflux setup->heat collect_trans Collect trans-Pinane Fraction (Lower BP) heat->collect_trans Temp. stabilizes at BP of trans-Pinane collect_inter Collect Intermediate Fraction collect_trans->collect_inter Temp. rises analyze Analyze Fractions by GC collect_trans->analyze collect_cis Collect this compound Fraction (Higher BP) collect_inter->collect_cis Temp. stabilizes at BP of this compound collect_inter->analyze collect_cis->analyze end_result Purified Isomers analyze->end_result

Caption: Workflow for the separation of pinane isomers.

Troubleshooting_Logic Troubleshooting Logic for Poor Separation cluster_checks Initial Checks cluster_solutions Corrective Actions start Poor Separation Observed check_rate Is Distillation Rate Slow & Steady? start->check_rate check_column Is Column Efficiency Sufficient? check_rate->check_column Yes action_rate Reduce Heating Rate check_rate->action_rate No check_insulation Is Column Properly Insulated? check_column->check_insulation Yes action_column Use a More Efficient Column check_column->action_column No action_insulation Insulate the Column check_insulation->action_insulation No

Caption: Troubleshooting logic for poor isomer separation.

References

Troubleshooting low yields in linalool synthesis from cis-Pinane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis of linalool (B1675412) from cis-Pinane.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of linalool, focusing on diagnosing and resolving problems related to low yields and purity.

Question: My overall linalool yield is significantly lower than expected. What are the potential causes and solutions?

Answer: Low linalool yield can stem from issues in any of the four main stages of the synthesis process. Here are the most common problems and their corresponding solutions:

  • Incomplete Reaction: The conversion of starting materials to intermediates or the final product may be insufficient.

    • Solution: Extend the reaction time for the hydrogenation, oxidation, or reduction steps. For the final pyrolysis step, consider increasing the temperature, but be mindful that this can also lead to the formation of by-products. Ensure efficient mixing throughout all stages to improve reaction kinetics.[1]

  • Poor Catalyst Activity: The catalyst may be poisoned or deactivated.

    • Solution: Always use fresh or properly activated catalysts (e.g., Pd/C). If you suspect impurities in your starting materials or solvents are poisoning the catalyst, purify them before use. In some cases, increasing the catalyst loading can help overcome minor activity issues.[1]

  • Suboptimal Pyrolysis Conditions: The thermal isomerization of pinanol to linalool is highly sensitive to temperature and residence time.

    • Solution: Optimize the pyrolysis temperature, typically within the 450-600°C range.[1][2] The residence time in the reactor should be very short, generally between 0.6 to 0.8 seconds, to maximize linalool formation while minimizing its decomposition.[2][3]

  • Product Loss During Workup and Purification: Linalool's volatility and slight water solubility can lead to losses during extraction and solvent removal.

    • Solution: When performing aqueous washes, be mindful of potential product loss. Avoid excessive extractions. During solvent removal or distillation, use a cooled receiver to prevent the loss of volatile linalool.[1] Optimize fractional distillation conditions, such as column height and reflux ratio, to effectively separate linalool from impurities.[1]

Question: The purity of my linalool is low due to the presence of plinols. How can I minimize their formation?

Answer: Plinols are common by-products formed from the cyclization of linalool at high temperatures.[1][4]

  • Optimize Pyrolysis Conditions: The formation of plinols is a consecutive reaction from linalool, meaning it becomes more significant as the reaction progresses and at higher temperatures.[2] Therefore, it is often best to run the pyrolysis at less than total conversion of pinanol to minimize plinol (B1143882) formation.[3][4]

    • Reduce Temperature: Operate at the lower end of the effective temperature range (e.g., 450-550°C).[1][2]

    • Shorten Residence Time: A shorter residence time limits the exposure of newly formed linalool to the high temperatures that cause cyclization.[1][2]

  • Use Additives: The addition of small quantities of a base, such as pyridine, into the pinanol feed can help suppress the side reactions that lead to plinols and increase selectivity for linalool.[1][2][5]

Question: My reaction results are inconsistent between batches. What could be causing this variability?

Answer: Inconsistent results often point to variability in starting materials or reaction conditions.

  • Starting Material Purity: Ensure the α-pinene and subsequent intermediates are of consistent purity for each run. Impurities can affect catalyst performance and lead to side reactions.[1] It is recommended to use starting materials from the same batch if possible.

  • Fluctuations in Reaction Conditions: Precisely control all reaction parameters, including temperature, pressure, and mixing speed. For the critical pyrolysis step, ensure the carrier gas flow rate and reactor temperature are stable throughout the experiment.

Frequently Asked Questions (FAQs)

Q1: What is the complete reaction pathway from α-pinene to linalool? The synthesis is a four-step process:

  • Hydrogenation: α-pinene is hydrogenated to form pinane (B1207555) (a mixture of cis and trans isomers).[2][3]

  • Oxidation: Pinane is oxidized with air or oxygen to produce pinane hydroperoxide.[2][3][5]

  • Reduction: The pinane hydroperoxide is then reduced to pinanol.[2][3][5]

  • Pyrolysis: Finally, thermal isomerization of pinanol yields linalool.[2][3][5]

Q2: Why is the cis-isomer of pinane/pinanol preferred? The thermal isomerization of cis-pinan-2-ol to linalool is more efficient. Studies show that the conversion of cis-pinan-2-ol begins at a lower temperature (around 400°C) compared to the trans-isomer (around 450°C), indicating it is more reactive.[2]

Q3: How critical is the residence time during pyrolysis? Residence time is a critical parameter. A short residence time (0.6-0.8 seconds) is crucial to prevent the decomposition of the desired product, linalool, into unwanted by-products like plinols.[2][3][5]

Q4: What are the main by-products I should be aware of besides plinols? Under acidic conditions, linalool can isomerize to form geraniol (B1671447) and nerol.[1] Additionally, dehydration reactions can lead to the formation of hydrocarbons like myrcene (B1677589) and limonene.[6]

Q5: What is the best method for purifying the final linalool product? Fractional distillation is the most common and effective method for purifying crude linalool.[3] This technique separates linalool from unreacted pinanol and by-products.[3] Optimizing the distillation column's efficiency and the reflux ratio is key to achieving high purity.[1]

Quantitative Data Summary

The thermal isomerization of pinanol is the most critical step for determining the final yield and purity of linalool. The following table summarizes the effect of temperature on the reaction, based on data from pyrolysis experiments of cis-pinan-2-ol.

Pyrolysis Temperature (°C)Pinan-2-ol Conversion (%)Linalool Yield (%)Linalool Selectivity (%)Plinol Yield (%)
400~20~18~90~1
450~55~45~82~5
500~90~63~70~15
550>98~55~56~25
600100~40~40~35

Data is approximated from graphical representations in literature for illustrative purposes.[2] As temperature increases, the conversion of pinan-2-ol also increases. However, both the yield and selectivity for linalool peak around 500°C and then decline as higher temperatures favor the formation of plinols.[2]

Detailed Experimental Protocols

The following are generalized protocols for the synthesis of linalool from α-pinene.

Step 1: Hydrogenation of α-Pinene to Pinane

  • Charge a high-pressure reactor with α-pinene and a suitable catalyst (e.g., 10% by mass of Pd/C).[3]

  • Flush the reactor multiple times with hydrogen gas.

  • Heat the mixture to approximately 80°C and pressurize with hydrogen to 15 bar.[3]

  • Maintain the reaction with vigorous stirring. Monitor the conversion of α-pinene using Gas Chromatography (GC) until it exceeds 98%.[3]

  • Cool the reactor, vent the excess hydrogen, and filter the catalyst to obtain the pinane product.

Step 2: Oxidation of Pinane to Pinane Hydroperoxide

  • In a reaction vessel equipped with a stirrer and a gas inlet, combine pinane (with a high cis-isomer content) and a catalytic amount of a free-radical initiator (e.g., AIBN).[3]

  • Heat the mixture to 110-115°C.[3]

  • Bubble air (or pure oxygen) through the solution for several hours (e.g., 8 hours).[3]

  • Monitor the formation of pinane hydroperoxide using an appropriate method like titration.

  • Safety Note: Do not isolate the hydroperoxide, as it can be hazardous. Proceed directly to the next step.[3]

Step 3: Reduction of Pinane Hydroperoxide to Pinanol

  • Transfer the crude pinane hydroperoxide solution to a suitable reactor.

  • Add a reduction catalyst, such as Pd/C.

  • Introduce hydrogen gas and stir the mixture until the peroxide is fully consumed (this can be checked with peroxide test strips).[3]

  • Filter the catalyst from the solution.

  • The resulting mixture contains cis- and trans-pinanol, which can be separated by fractional distillation if desired.[3]

Step 4: Thermal Isomerization of Pinanol to Linalool

  • Set up a pyrolysis apparatus, which typically consists of a feed pump, a heated tube reactor packed with inert material, and a cold trap for product collection.[3]

  • Heat the reactor to the desired temperature (e.g., 450-600°C).[2][3]

  • Feed the purified pinanol into the reactor at a precisely controlled rate to achieve a very short residence time (0.6-0.8 seconds).[2][3]

  • The vaporized product is collected in the cold trap.[3]

Step 5: Purification of Linalool

  • The collected crude product from the cold trap is purified by fractional distillation under vacuum to separate linalool from unreacted pinanol and by-products like plinols.[3]

Visualizations

G cluster_main Linalool Synthesis Pathway A α-Pinene B Pinane (cis/trans mixture) A->B Step 1: Hydrogenation (+ H₂, Pd/C) C Pinane Hydroperoxide B->C Step 2: Oxidation (+ O₂) D Pinanol C->D Step 3: Reduction (+ H₂, Pd/C) E Linalool (Product) D->E Step 4: Pyrolysis (450-600°C) F Plinols (By-product) E->F Side Reaction (High Temp)

Caption: Reaction pathway for the synthesis of linalool from α-pinene.

G cluster_workflow Experimental Workflow start Start prep Prepare α-Pinene & Catalyst start->prep step1 Step 1: Hydrogenation in Reactor prep->step1 filter1 Filter Catalyst step1->filter1 step2 Step 2: Oxidation with Air/O₂ filter1->step2 step3 Step 3: Reduction of Hydroperoxide step2->step3 filter2 Filter Catalyst step3->filter2 step4 Step 4: Pyrolysis of Pinanol filter2->step4 purify Purification by Fractional Distillation step4->purify product Pure Linalool purify->product

Caption: General experimental workflow for linalool synthesis.

G action_node action_node problem_node problem_node q1 Low Linalool Yield Observed? q2 GC analysis shows high unreacted pinanol? q1->q2 Yes a4 Loss during workup. - Use cooled receiver. - Optimize distillation. q1->a4 No (Suspect physical loss) q3 Significant by-products (e.g., Plinols) present? q2->q3 No q2->q3 Yes q4 Reaction intermediates (e.g., hydroperoxide) conversion low? q2->q4 No a1 Incomplete Pyrolysis. - Increase temp moderately. - Check residence time. q3->a1 No a2 Product Decomposition. - Lower pyrolysis temp. - Shorten residence time. - Add pyridine. q3->a2 Yes q4->a1 No a3 Problem in early steps. - Check catalyst activity. - Verify reaction times. q4->a3 Yes

Caption: Troubleshooting decision tree for low linalool yield.

References

Technical Support Center: Catalyst Deactivation and Recycling in Pinane Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides specialized troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of pinane (B1207555). The content addresses common challenges related to catalyst deactivation, regeneration, and recycling to ensure experimental success and reproducibility.

Frequently Asked Questions (FAQs)

Q1: Which catalyst is most effective for the selective hydrogenation of α-pinene to cis-pinane?

A1: Among commonly used noble metal catalysts, Ruthenium (Ru) generally provides the highest selectivity for this compound.[1][2] Specifically, Ru supported on carbon (Ru/C) after activation by sonication can achieve 99% selectivity at 100% conversion.[1][2] Ru on alumina (B75360) (Ru/Al₂O₃) is also highly active and selective (99–100%) even under mild conditions without sonication.[1][2] The general order of selectivity towards this compound is Ru > Rh > Pt > Pd.[1][2]

Q2: What is the difference in performance between carbon and alumina as catalyst supports?

A2: The choice of support significantly impacts catalyst activity, selectivity, and recyclability. For Ruthenium catalysts, alumina (Al₂O₃) can have a beneficial chemical effect on activity, allowing for high conversion without sonication.[1][2] However, carbon (C) supports often demonstrate superior recyclability. For instance, Ru/C has been successfully recycled seven times with no loss in activity or selectivity, whereas Ru/Al₂O₃ could only be used once.[1][2] Similarly, for Rhodium catalysts in related hydrogenations, charcoal supports offered better recyclability than alumina.[3][4]

Q3: Can non-precious metal catalysts be used for pinane hydrogenation?

A3: Yes, non-precious metal catalysts, particularly those based on Nickel (Ni), have been developed for this purpose. An amphiphilic Ni-based catalyst (Ni/N-C@MS) has shown excellent performance in the aqueous-phase hydrogenation of α-pinene, achieving 99.7% conversion and 95.1% selectivity to this compound under optimized conditions (120 °C, 3.0 MPa H₂).[5]

Q4: What are the typical products of pinane hydrogenation?

A4: The hydrogenation of pinenes (α-pinene or β-pinene) primarily yields a pair of diastereomers: this compound and trans-pinane.[6] The desired product for many applications is this compound, making catalyst selectivity a critical parameter.[1][2]

Troubleshooting Guides

Problem 1: My catalyst shows low or no activity.

  • Possible Cause 1: Catalyst Poisoning. Impurities in the pinene substrate, solvent, or hydrogen gas can bind to the active sites of the catalyst, rendering them inactive.[7][8]

    • Solution: Ensure all reactants are of high purity. Use freshly distilled solvents and high-purity hydrogen. If poisoning is suspected, consider passing reactants through a guard bed to remove impurities before they reach the catalyst.[7]

  • Possible Cause 2: Inadequate Catalyst Activation (Specifically for Ru/C). Some catalysts require an activation step. For example, Ru/C can be completely inactive for pinane hydrogenation without prior activation by sonication.[1][2]

    • Solution: Review the recommended protocol for your specific catalyst. For Ru/C, apply ultrasonic activation before starting the reaction.

  • Possible Cause 3: Insufficient Hydrogen Pressure or Temperature. The reaction kinetics are dependent on pressure and temperature.

    • Solution: Ensure the hydrogen pressure meets the requirements of the experimental protocol (e.g., 400 Psi).[1] While many catalysts work at room temperature, some may require elevated temperatures to achieve optimal activity.[3][9]

Problem 2: I am observing a decline in catalyst activity over several recycling runs.

  • Possible Cause 1: Sintering. At high temperatures, metal nanoparticles on the catalyst support can agglomerate, which reduces the active surface area and leads to a gradual loss of activity.[8][10][11]

    • Solution: Optimize the reaction temperature to the lowest effective level. Avoid excessively high temperatures during reaction or regeneration steps.

  • Possible Cause 2: Fouling or Coking. Carbonaceous deposits (coke) or other high-molecular-weight byproducts can form on the catalyst surface, physically blocking the active sites.[7][8][12]

    • Solution: Implement a regeneration protocol to remove the deposits. A common method for carbon-supported catalysts is a carefully controlled oxidation (burning off the coke) followed by reduction.[7][13]

  • Possible Cause 3: Leaching. The active metal may gradually dissolve from the support into the reaction medium, leading to an irreversible loss of catalyst.

    • Solution: Confirm if leaching is occurring by analyzing the reaction product for traces of the metal using ICP-MS.[3] If leaching is significant, consider a different catalyst support that offers stronger metal-support interactions. Carbon supports often exhibit very low leaching rates for metals like Ru and Rh.[1][3]

Problem 3: The selectivity towards this compound is lower than expected.

  • Possible Cause 1: Catalyst Choice. As noted, different metals have inherently different selectivities. Palladium (Pd) catalysts, for example, tend to produce a higher proportion of trans-pinane compared to Ruthenium (Ru).[1][14]

    • Solution: Switch to a more selective catalyst system, such as Ru/C or Ru/Al₂O₃.

  • Possible Cause 2: Reaction Conditions. Temperature and activation methods can influence the cis/trans ratio. For Pd/C, activation with sonication and/or heating has been shown to increase the proportion of the trans-pinane isomer.[1][14]

    • Solution: Optimize reaction conditions for selectivity. For hydrogenation reactions, lower temperatures often favor the kinetically produced isomer (this compound).[3]

Catalyst Performance Data

Table 1: Performance of Various Catalysts in Solvent-Free Pinene Hydrogenation.

CatalystSubstrateActivationH₂ Pressure (Psi)Temp.Time (h)Conversion (%)This compound Selectivity (%)RecyclabilityReference
Ru/C α-pineneSonication400RT2100997 cycles, no activity loss[1][2]
Ru/C α-pineneNone400RT240--[1]
Ru/Al₂O₃ α-pineneNone400RT0.5100991 cycle only[1][2]
Rh/C α-pineneNone400RT249296Not specified[1]
Pt/C α-pineneNone400RT2410091Not specified[1]
Pd/C α-pineneNone400RT510068Not specified[1][14]
Ni/N-C@MS α-pineneNone3.0 MPa (~435)120°C399.795.1Good stability[5]

Experimental Protocols

Protocol 1: General Procedure for Solvent-Free Pinane Hydrogenation

  • Preparation: Place the pinene substrate (e.g., 5 g) and the catalyst (e.g., 0.5 g of 10 wt% Pd/C or 5 wt% Ru/C) into a high-pressure autoclave equipped with a glass liner and a stirring bar.[1]

  • Purging: Seal the autoclave and purge the system with hydrogen gas (e.g., 200 Psi) at least four times to remove all air.

  • Pressurization: Pressurize the autoclave to the desired reaction pressure (e.g., 400 Psi) with hydrogen.[1]

  • Reaction: Begin vigorous stirring at room temperature or the desired reaction temperature. Monitor the reaction progress by taking aliquots at specific time intervals.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen from the autoclave.

  • Separation: Separate the catalyst from the product mixture via centrifugation and/or filtration through a pad of Celite.[3]

  • Analysis: Analyze the crude product (pinane) using Gas Chromatography-Mass Spectrometry (GC-MS) to determine conversion and selectivity (cis/trans ratio).[1][3]

Protocol 2: Catalyst Recycling

  • Separation: After the reaction, carefully separate the catalyst from the liquid product as described in Protocol 1 (Step 6).

  • Washing (Optional but Recommended): Wash the recovered catalyst with a suitable solvent (e.g., ethanol (B145695) or ethyl acetate) to remove any adsorbed organic residues.[7]

  • Drying: Dry the catalyst thoroughly under a vacuum.

  • Reuse: Add the dried, recycled catalyst to a fresh batch of substrate and repeat the hydrogenation reaction under the original conditions to test for activity retention.[1][15]

Protocol 3: Catalyst Regeneration (for Fouled/Coked Catalysts)

Note: This procedure should be performed with extreme caution in a controlled environment, as catalysts can be pyrophoric.

  • Solvent Wash: Wash the deactivated catalyst with a solvent to remove soluble organic compounds.[7]

  • Thermal Treatment (Inert): Heat the catalyst in a tube furnace under an inert gas flow (e.g., nitrogen) to remove volatile residues.

  • Controlled Oxidation: While maintaining an elevated temperature (e.g., 200°C), carefully introduce a controlled flow of air or an air/nitrogen mixture.[13] This step burns off the non-volatile carbonaceous deposits (coke).

  • Reduction: After oxidation, cool the catalyst under an inert atmosphere. Then, reduce the catalyst by heating it under a flow of hydrogen gas (e.g., 180-400°C) to restore the active metal sites.[7][13]

  • Passivation: Before exposing the freshly regenerated catalyst to air, passivate its surface by introducing a very small, controlled amount of oxygen into the inert gas stream as it cools. This prevents pyrophoric behavior.[7]

Visualizing Catalyst Lifecycles and Troubleshooting

The following diagrams illustrate key workflows and concepts in catalyst management for pinane hydrogenation.

G cluster_workflow General Experimental Workflow cluster_recycle Catalyst Post-Processing start Start setup Reaction Setup (Pinene, Catalyst, Solvent) start->setup hydrogenation Hydrogenation (H2 Pressure, Temp, Time) setup->hydrogenation analysis Product Analysis (GC-MS) hydrogenation->analysis separation Catalyst Separation (Filtration/Centrifugation) hydrogenation->separation end End analysis->end recycle_decision Recycle Catalyst? separation->recycle_decision reuse Wash, Dry & Reuse recycle_decision->reuse Yes regenerate Regenerate Catalyst recycle_decision->regenerate No (Deactivated) discard Discard recycle_decision->discard No (Irreversible) reuse->setup New Batch regenerate->reuse

Caption: A typical experimental workflow for pinane hydrogenation, including the catalyst recycling loop.

G cluster_deactivation Catalyst Deactivation Mechanisms cluster_regeneration Regeneration / Mitigation active Active Catalyst (High Surface Area, Clean Sites) poisoning Poisoning (Impurities block active sites) active->poisoning Chemical sintering Sintering (High temp. causes particle growth) active->sintering Thermal fouling Fouling / Coking (Carbon deposits block sites) active->fouling Mechanical/Chemical leaching Leaching (Active metal dissolves) active->leaching Chemical regen_poison Purify Reactants poisoning->regen_poison Mitigate regen_sinter Optimize Temperature sintering->regen_sinter Mitigate regen_foul Oxidation-Reduction Cycle fouling->regen_foul Regenerate regen_leach Change Support Material leaching->regen_leach Mitigate regen_foul->active Restores Activity

Caption: Common deactivation pathways for hydrogenation catalysts and corresponding mitigation strategies.

G start Low Conversion or Selectivity? check_params Verify Reaction Parameters (Temp, Pressure, Time, Stirring) start->check_params No check_reagents Check Reagent Purity (Pinene, Solvent, H2) check_params->check_reagents Parameters OK ok Problem Solved check_params->ok Parameters Fixed check_catalyst Is Catalyst System Correct? (Metal, Support, Activation) check_reagents->check_catalyst Reagents OK check_reagents->ok Reagents Purified suspect_deact Suspect Deactivation (Recycled Catalyst?) check_catalyst->suspect_deact System OK check_catalyst->ok System Corrected coking Analyze for Coking (TGA/TEM) suspect_deact->coking Yes leaching Analyze Product for Leaching (ICP-MS) suspect_deact->leaching Yes regenerate Perform Regeneration coking->regenerate change_catalyst Change Catalyst/Support leaching->change_catalyst

Caption: A logical troubleshooting workflow to diagnose issues in pinane hydrogenation experiments.

References

Technical Support Center: Minimizing By-Product Formation in cis-Pinane Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing by-product formation during the oxidation of cis-pinane. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary desired product in the oxidation of this compound?

The primary and most common desired product in the selective oxidation of this compound is this compound-2-hydroperoxide. This intermediate is valuable as it can be further reduced to cis-2-pinanol, which is a precursor for the synthesis of linalool, a significant fragrance and flavor compound.[1][2][3][4]

Q2: What are the most common by-products in this compound oxidation?

The most prevalent impurity is unreacted trans-pinane, which is less reactive towards oxidation than this compound.[3][4] Other by-products can arise from the decomposition of the target this compound hydroperoxide, especially at higher temperatures and conversions. These can include various ketones and other oxidation products.[5] If hypochlorous acid is used as the oxidant, chloro-ketone substances can be formed.[1]

Q3: Why is my yield of this compound hydroperoxide low?

Low yields can be attributed to several factors:

  • Incomplete conversion: The reaction may not have proceeded to completion.

  • Decomposition of the hydroperoxide: The desired product is sensitive to temperature and the presence of certain metals, which can catalyze its decomposition.[3]

  • Presence of trans-pinane: A high concentration of the less reactive trans-isomer in the starting material will lead to a lower overall yield of the desired cis-hydroperoxide.[3][4]

  • Suboptimal reaction conditions: Incorrect temperature, pressure, or catalyst concentration can negatively impact the yield.

Q4: Can I use air instead of pure oxygen for the oxidation?

Yes, air can be used as the oxidant for the autoxidation of this compound. The reaction proceeds smoothly in the presence of a catalyst, although it is typically slower than when using pure oxygen.[5]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Recommendations
Low Yield of this compound Hydroperoxide Incomplete reaction.- Increase reaction time. - Ensure proper mixing. - Verify catalyst activity.
Decomposition of the hydroperoxide product.- Maintain a reaction temperature below 110°C.[5] - Limit the conversion to approximately 50% to minimize decomposition.[3] - Ensure complete removal of any hydrogenation catalyst (e.g., nickel) from the this compound starting material, as it can accelerate decomposition.[3]
High concentration of trans-pinane in the starting material.- Use this compound with the highest possible purity. - Optimize the preceding hydrogenation step of α-pinene to maximize this compound selectivity.
Formation of Multiple Unidentified By-products Over-oxidation or decomposition of the target product.- Lower the reaction temperature. - Reduce the reaction time. - Consider using a more selective catalyst or catalyst inhibitor.
Contaminants in the starting material or solvent.- Purify the this compound starting material before use. - Use high-purity, anhydrous solvents.
Reaction is Too Slow Low reaction temperature.- Gradually increase the temperature, while monitoring for by-product formation.
Inefficient catalyst.- Screen different catalysts (e.g., cobalt or manganese salts). - Optimize catalyst concentration.
Using air instead of pure oxygen.- Increase the air flow rate. - Consider switching to pure oxygen if a faster reaction is required.[5]

Quantitative Data Presentation

Table 1: Influence of Catalyst on the Hydrogenation of α-Pinene to this compound

CatalystSupportConversion (%)Selectivity to this compound (%)Reference
RuAl₂O₃10099-100[6]
RhC--[6]
PtC>9281-95[6]
PdC10072-89[6]
NiN-C@MS99.795.1

Note: The selectivity of the initial hydrogenation step is critical as it determines the amount of trans-pinane impurity in the subsequent oxidation.

Table 2: Product Distribution in the Autoxidation of Pinane (B1207555)

ParameterConditionConversion (%)Selectivity to Pinanols (%)cis:trans Pinanol RatioReference
Catalyst Co(OAc)₂/Mn(OAc)₂/NH₄Br17713:1[4]
Reducing Agent PPh₃17625:1[4]

Note: Data on the direct oxidation of a pure this compound feed is limited; much of the available literature reports on the oxidation of a cis/trans mixture.

Experimental Protocols

Protocol 1: Autoxidation of this compound to this compound Hydroperoxide

This protocol is based on the general principles of pinane autoxidation.

Materials:

  • High-purity this compound

  • Transition-metal catalyst (e.g., cobalt or manganese salts, 2 mol%)

  • Oxygen gas (O₂)

  • Reaction vessel (three-necked flask) equipped with a reflux condenser, thermometer, and gas inlet tube

  • Magnetic stirrer and heating mantle

Procedure:

  • Charge the reaction flask with this compound and the catalyst.

  • Begin magnetic stirring and heat the mixture to the desired temperature (typically between 80-125°C).[2]

  • Introduce a continuous flow of oxygen gas through the gas inlet tube at a controlled rate (e.g., 40-85 mL/min).[2]

  • Monitor the reaction progress by taking aliquots and analyzing for hydroperoxide content (e.g., via iodometric titration).

  • Stop the reaction at approximately 17-50% conversion to maximize selectivity for the hydroperoxide and minimize decomposition.[3][4]

  • Cool the reaction mixture to room temperature.

  • The crude product containing this compound hydroperoxide can then be used in subsequent reduction steps.

Protocol 2: Reduction of this compound Hydroperoxide to cis-2-Pinanol

Materials:

  • Crude this compound hydroperoxide solution from Protocol 1

  • Reducing agent (e.g., aqueous sodium sulfite (B76179) solution or triphenylphosphine)

  • Reaction vessel

  • Magnetic stirrer

Procedure (using Sodium Sulfite):

  • Prepare a 1.27 M aqueous solution of sodium sulfite (Na₂SO₃).

  • Heat the sodium sulfite solution to 60°C in the reaction vessel with stirring.

  • Add the crude pinane hydroperoxide solution dropwise over several hours.[4]

  • After the addition is complete, continue stirring for an additional hour.

  • Cool the mixture and separate the organic layer.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to obtain crude cis-2-pinanol.

Mandatory Visualizations

experimental_workflow Experimental Workflow for cis-Pinanol Synthesis start Start: High-Purity this compound oxidation Autoxidation with O2 (or Air) Catalyst: Co/Mn salts Temp: 80-125°C start->oxidation monitoring Monitor Conversion (Target: <50%) oxidation->monitoring byproducts By-products: - Unreacted trans-Pinane - Hydroperoxide decomposition products oxidation->byproducts monitoring->oxidation Continue Reaction reduction Reduction of Hydroperoxide Reducing Agent: Na2SO3 or PPh3 monitoring->reduction Target Conversion Reached monitoring->byproducts workup Work-up and Purification reduction->workup product Final Product: cis-2-Pinanol workup->product troubleshooting_logic Troubleshooting Low Yield in this compound Oxidation start Low Yield of This compound Hydroperoxide check_conversion Check Conversion Rate start->check_conversion check_purity Analyze Starting Material Purity start->check_purity check_temp Review Reaction Temperature start->check_temp incomplete_rxn Incomplete Reaction: - Increase reaction time - Check catalyst activity check_conversion->incomplete_rxn high_trans High trans-Pinane Content: - Optimize hydrogenation step - Use purer starting material check_purity->high_trans decomposition Product Decomposition: - Lower reaction temperature (<110°C) - Limit conversion (<50%) - Remove hydrogenation catalyst residue check_temp->decomposition

References

Technical Support Center: Quantifying Pinane Isomer Ratios

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the analytical challenges associated with quantifying pinane (B1207555) isomer ratios. The content is tailored for researchers, scientists, and drug development professionals encountering specific issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying pinane isomer ratios?

A1: The main challenges in quantifying pinane isomer ratios, such as α-pinene and β-pinene, stem from their structural similarities. As isomers, they share the same molecular weight, making them difficult to distinguish using mass spectrometry alone.[1][2] Their boiling points are very close, which complicates separation by simple distillation.[3] Furthermore, the presence of enantiomers ((+)- and (-)-forms) for both α- and β-pinene adds another layer of complexity, as these have identical physical properties under achiral conditions.[4][5]

Q2: Which analytical technique is better for quantifying pinane isomer ratios: Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy?

A2: Both GC and NMR are powerful techniques for this purpose, and the choice often depends on the specific requirements of the analysis.

  • Gas Chromatography (GC) is highly effective for separating volatile isomers, including pinene.[6] When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), it provides excellent sensitivity and quantitative accuracy. For separating enantiomers, a chiral GC column is essential.[4][7]

  • Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹H NMR, offers a direct and non-destructive method for quantification without the need for extensive calibration curves for each isomer, provided a suitable internal standard is used.[8][9] It can be very precise, with standard deviations often lower than those obtained by GC analysis.[8][9]

Q3: Why is sample preparation important for accurate pinane analysis?

A3: Proper sample preparation is crucial to ensure accurate and reproducible results in pinane analysis. Key considerations include:

  • Solvent Selection : Samples should be dissolved in a low-boiling, high-purity volatile organic solvent like hexane (B92381), dichloromethane, or methanol (B129727) to avoid interference with the analyte peaks.[10][11][12]

  • Concentration : The sample concentration should be adjusted to be within the linear range of the detector to avoid issues like column overload, which can lead to peak distortion.[13][14]

  • Cleanliness : Samples should be free of particulate matter to prevent clogging of the syringe, injector, or column. Filtration or centrifugation may be necessary.[10][12]

  • Volatility : For less volatile terpenes, techniques like headspace sampling with the addition of salts (e.g., NaCl) can be used to increase their concentration in the vapor phase.[15]

Troubleshooting Guides

Gas Chromatography (GC) Analysis

Problem 1: Poor resolution or co-elution of α-pinene and β-pinene.

Cause: This issue often arises from a non-optimized GC method, particularly the column type and temperature program.[2]

Solution:

  • Column Selection :

    • Use a column with a stationary phase appropriate for terpene analysis. Non-polar phases like those found in DB-5 or HP-5 columns are often a good starting point.

    • For better separation of isomers, consider a mid-polarity column.

    • To resolve enantiomers, a chiral column, such as one containing derivatized cyclodextrins (e.g., Rt-βDEXsm, CHIRALDEX™ G-DP), is necessary.[4][7]

  • Optimize Temperature Program :

    • A slow temperature ramp (e.g., 2-5°C/min) can improve the separation of closely eluting peaks.[16]

    • Start with a low initial oven temperature (e.g., 40-60°C) to ensure good separation of the more volatile monoterpenes.[17]

    • Implement an isothermal hold at a temperature where the critical pair of isomers is eluting to enhance resolution.[17]

  • Adjust Carrier Gas Flow Rate :

    • Ensure the carrier gas flow rate is optimal for the column dimensions to maximize efficiency.

Problem 2: Peak tailing.

Cause: Peak tailing is often caused by active sites in the GC system (e.g., in the injector liner or at the head of the column) or by column overloading.[18][19]

Solution:

  • System Inertness :

    • Use a deactivated inlet liner.

    • Trim the first few centimeters of the column to remove any active sites that may have developed.

  • Sample Concentration :

    • Dilute the sample to avoid overloading the column.[13]

  • Injection Temperature :

    • Ensure the injection temperature is high enough to vaporize the sample completely and rapidly.

Problem 3: Irreproducible retention times.

Cause: Shifting retention times can be due to leaks in the system, inconsistent carrier gas flow, or changes in the column's stationary phase.[13][19]

Solution:

  • Leak Check :

    • Perform a thorough leak check of the entire system, including the septum, fittings, and gas lines.

  • Gas Flow :

    • Verify that the carrier gas pressure and flow rate are stable.

  • Column Conditioning :

    • Properly condition the column before use and recondition it if it has been sitting idle.

¹H NMR Spectroscopy Analysis

Problem 1: Difficulty in selecting appropriate signals for quantification.

Cause: Signal overlap from different isomers or impurities in the sample can make it challenging to select clean, well-resolved signals for integration.

Solution:

  • Signal Selection :

    • For α-pinene, the vinylic proton signal around 5.19 ppm is often well-resolved and suitable for quantification.[20]

    • For β-pinene, the two vinylic protons that appear as singlets are characteristic and can be used.

    • Consult reference spectra to identify unique and non-overlapping signals for each isomer.

  • Use of High-Field NMR :

    • Higher field strength magnets (e.g., 400 MHz or greater) will provide better signal dispersion and reduce overlap.[8]

  • 2D NMR Techniques :

    • Techniques like COSY and HSQC can help in assigning protons and identifying which signals belong to which isomer, aiding in the selection of appropriate signals for quantification.

Problem 2: Inaccurate quantification due to poor baseline or phasing.

Cause: An uneven baseline or incorrect phasing of the spectrum will lead to inaccurate integration of the selected signals.

Solution:

  • Baseline Correction :

    • Apply a baseline correction algorithm available in the NMR processing software. A multi-point baseline correction is often effective.

  • Phase Correction :

    • Carefully and manually phase the spectrum to ensure that all peaks have a symmetrical, absorptive shape. Both zero-order and first-order phase corrections should be adjusted.

  • Shimming :

    • Ensure the instrument is well-shimmed before acquiring the data to obtain sharp, symmetrical peaks, which are easier to phase and integrate accurately.

Experimental Protocols

Protocol 1: GC-FID Analysis of Pinane Isomers

This protocol provides a general method for the separation and quantification of α-pinene and β-pinene.

  • Sample Preparation :

    • Dilute the pinane isomer mixture in a suitable solvent (e.g., hexane or ethyl acetate) to a final concentration of approximately 100 µg/mL.

  • Instrumentation :

    • Gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Column: A chiral column such as Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for enantiomeric separation.[7]

  • GC Conditions :

    • Injector Temperature : 250°C

    • Detector Temperature : 250°C

    • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

    • Injection Volume : 1 µL

    • Split Ratio : 50:1

    • Oven Temperature Program :

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp at 4°C/minute to 200°C.

      • Hold at 200°C for 5 minutes.

  • Quantification :

    • Identify the peaks for each pinane isomer based on their retention times, determined by injecting pure standards.

    • Integrate the peak area for each isomer.

    • Calculate the relative percentage of each isomer based on the peak areas.

Protocol 2: ¹H NMR Quantification of α-Pinene

This protocol describes the quantification of α-pinene in a mixture using an internal standard.[9]

  • Sample Preparation :

    • Accurately weigh approximately 35 mg of the essential oil or pinane mixture into an NMR tube.

    • Add a known amount of a suitable internal standard (e.g., 1,3,5-trichlorobenzene). The internal standard should have a signal that does not overlap with the analyte signals.

    • Add approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% TMS.

  • Instrumentation :

    • NMR spectrometer operating at a frequency of 400 MHz or higher.

  • NMR Acquisition Parameters :

    • Pulse Program : A standard 90° pulse sequence.

    • Relaxation Delay (d1) : 5 seconds (to ensure full relaxation of protons for accurate integration).

    • Number of Scans : 16 (can be adjusted based on sample concentration).

  • Data Processing :

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

  • Quantification :

    • Integrate the well-resolved vinylic proton signal of α-pinene (around 5.19 ppm).

    • Integrate the signal of the internal standard.

    • Calculate the concentration of α-pinene using the following formula:

    Concentration of α-pinene = (Area of α-pinene signal / Number of protons for α-pinene signal) * (Number of protons for IS signal / Area of IS signal) * (Moles of IS / Volume of sample)

Data Presentation

Table 1: Typical GC Resolution Factors for α-Pinene Enantiomers on Different Chiral Columns

Chiral ColumnResolution Factor (Rs) for α-pinene enantiomers
Rt-βDEXsm3.14[7]
Rt-βDEXse0.82[7]
Rt-βDEXm3.19[7]

Note: A higher resolution factor indicates better separation between the enantiomers.

Table 2: ¹H NMR Chemical Shift Assignments for α-Pinene (400 MHz, CDCl₃)

Proton AssignmentChemical Shift (ppm)
Vinylic H5.184[20]
Bridgehead H2.332[20]
Allylic H2.067[20]
Bridgehead H1.931[20]
Methyl H1.654[20]
Methyl H1.264[20]
Methyl H0.838[20]

Visualizations

GC_Troubleshooting_Workflow start Start: Poor Peak Resolution or Co-elution check_column Is the GC column appropriate? (e.g., chiral for enantiomers) start->check_column select_column Select an appropriate column (e.g., Rt-βDEX for chiral separation) check_column->select_column No optimize_temp Is the temperature program optimized? check_column->optimize_temp Yes select_column->optimize_temp adjust_temp Adjust temperature program: - Slower ramp rate - Lower initial temperature - Add isothermal holds optimize_temp->adjust_temp No check_flow Is the carrier gas flow rate optimal? optimize_temp->check_flow Yes adjust_temp->check_flow adjust_flow Optimize flow rate for column dimensions check_flow->adjust_flow No resolution_ok Resolution satisfactory? check_flow->resolution_ok Yes adjust_flow->resolution_ok resolution_ok->start No, Re-evaluate end End: Successful Separation resolution_ok->end Yes

Caption: Troubleshooting workflow for poor GC peak resolution.

NMR_Quantification_Workflow start Start: NMR Sample Preparation acquire_spectrum Acquire ¹H NMR Spectrum (ensure sufficient relaxation delay) start->acquire_spectrum process_data Process Data: - Fourier Transform - Phasing - Baseline Correction acquire_spectrum->process_data select_signals Select non-overlapping signals for analyte and internal standard process_data->select_signals integrate_signals Integrate selected signals select_signals->integrate_signals calculate_concentration Calculate concentration using a standard formula integrate_signals->calculate_concentration end End: Quantified Result calculate_concentration->end

Caption: Workflow for quantitative NMR analysis.

References

Technical Support Center: Enhancing the Efficiency of Pinane Hydroperoxide Reduction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the reduction of pinane (B1207555) hydroperoxide (PHP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for reducing pinane hydroperoxide to pinanol?

A1: The three most prevalent and effective methods for the reduction of pinane hydroperoxide are:

  • Catalytic Hydrogenation: This method typically employs a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. It is known for its high selectivity and clean conversion to pinanol.

  • Sodium Sulfite (B76179) (Na₂SO₃) Reduction: This is a cost-effective and straightforward method that uses an aqueous solution of sodium sulfite to reduce the hydroperoxide.

  • Triphenylphosphine (B44618) (TPP) Reduction: This method offers a high degree of selectivity, reducing the hydroperoxide to pinanol while the triphenylphosphine is oxidized to triphenylphosphine oxide.

Q2: What are the expected yields and selectivities for each method?

A2: Yields and selectivities can vary based on reaction conditions. The following table provides a general comparison. For more detailed information, please refer to the Data Presentation section.

Q3: What are the primary byproducts I should be aware of for each reduction method?

A3:

  • Catalytic Hydrogenation: Byproducts are generally minimal under optimized conditions. However, over-reduction or side reactions on the catalyst surface can potentially lead to the formation of other saturated hydrocarbons.

  • Sodium Sulfite Reduction: The primary inorganic byproduct is sodium sulfate. Organic byproducts are typically minimal if the reaction is carried out under controlled pH and temperature.

  • Triphenylphosphine Reduction: The main byproduct is triphenylphosphine oxide (TPPO), which can sometimes be challenging to separate from the desired product. In some cases, side reactions involving the carbocation intermediate can occur, especially with saturated endoperoxides[1].

Q4: How can I monitor the progress of the reduction reaction?

A4: The disappearance of the hydroperoxide can be monitored using thin-layer chromatography (TLC) with a peroxide-specific stain (e.g., potassium iodide/starch solution) or by analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

Issue 1: Low Yield of Pinanol
Potential Cause Troubleshooting Steps
Incomplete Reaction - Extend Reaction Time: Monitor the reaction by TLC or GC to ensure it has gone to completion. - Increase Reagent/Catalyst Amount: If the reaction stalls, consider adding more reducing agent or catalyst. - Check Reagent Quality: Ensure that the reducing agent (Na₂SO₃, TPP) is fresh and has not degraded. For catalytic hydrogenation, ensure the catalyst is active.
Decomposition of Pinane Hydroperoxide - Temperature Control: Pinane hydroperoxide can decompose at elevated temperatures. Maintain the recommended reaction temperature. For exothermic reactions, ensure adequate cooling.[2] - Avoid Contaminants: Transition metal impurities can catalyze the decomposition of hydroperoxides.[2] Use clean glassware and high-purity solvents.
Sub-optimal Reaction Conditions - Solvent Choice: The choice of solvent can influence reaction rates and yields. Ensure the solvent is appropriate for the chosen reduction method and is dry when required. - pH Control (for Na₂SO₃ reduction): The pH of the reaction mixture can affect the efficiency of the reduction. Maintain the pH in the recommended range.
Product Loss During Workup - Extraction Efficiency: Ensure efficient extraction of pinanol from the reaction mixture by using an appropriate solvent and performing multiple extractions. - Purification Issues: Pinanol can be lost during purification (e.g., distillation or chromatography). Optimize purification parameters to minimize loss.
Issue 2: Low Selectivity (Formation of Byproducts)
Potential Cause Troubleshooting Steps
Side Reactions of Pinane Hydroperoxide - Presence of Acidic Impurities: Acidic impurities can lead to the rearrangement of pinane hydroperoxide or the pinanol product. Consider a mild basic wash of the starting material or performing the reaction in the presence of a non-nucleophilic base. The use of a base like sodium methylate has been shown to increase the yield of pinan-2-ols to nearly 50% by neutralizing acidic byproducts as they form.[3] - Thermal Decomposition: As mentioned previously, elevated temperatures can lead to undesired side products.
Over-reduction (Catalytic Hydrogenation) - Optimize Hydrogen Pressure: Use the lowest effective hydrogen pressure to minimize over-reduction. - Reduce Catalyst Loading: A lower catalyst loading can sometimes improve selectivity.
Isomerization of Pinanol - Control Temperature and pH: The pinanol product can be susceptible to isomerization under harsh conditions. Ensure mild reaction and workup conditions.
Issue 3: Catalyst Deactivation (Catalytic Hydrogenation)
Potential Cause Troubleshooting Steps
Oxidation of Palladium Surface - The hydroperoxide can oxidize the active metallic palladium (Pd(0)) to palladium oxide (PdO), which is less active for hydrogenation.
Poisoning by Impurities - Sulfur Compounds: If the pinane starting material is derived from sources containing sulfur, these can poison the palladium catalyst. - Other Functional Groups: Certain functional groups in impurities can bind strongly to the catalyst surface and block active sites.
Regeneration of Pd/C Catalyst - Oxidative Treatment: A deactivated Pd/C catalyst can sometimes be regenerated by a controlled oxidation treatment, for example, with dilute hydrogen peroxide or by calcination in air at a controlled temperature, followed by a reduction step. - Solvent Washing: Washing the catalyst with a suitable solvent may remove some adsorbed impurities.

Data Presentation

Table 1: Comparison of Pinane Hydroperoxide Reduction Methods

Method Typical Yield of Pinanol Selectivity Reaction Conditions Advantages Disadvantages
Catalytic Hydrogenation (Pd/C) >90%High20–80°C, 1–11 atm H₂High selectivity, clean reaction, catalyst can be recycled.[3]Requires specialized hydrogenation equipment, catalyst can be pyrophoric and is susceptible to poisoning.
Sodium Sulfite (Na₂SO₃) 80-90%Good to HighRoom temperature to mild heatingInexpensive, simple procedure, readily available reagents.[4]Can require pH control, may need an excess of the reagent.
Triphenylphosphine (TPP) >90%Very HighRoom temperature to mild heatingHighly selective, mild reaction conditions.Stoichiometric amount of TPP required, removal of triphenylphosphine oxide byproduct can be difficult.[5]

Experimental Protocols

Method 1: Catalytic Hydrogenation using Pd/C
  • Preparation: In a suitable hydrogenation vessel, dissolve pinane hydroperoxide (1 equivalent) in a solvent such as ethanol (B145695) or ethyl acetate.

  • Catalyst Addition: Carefully add 5% Palladium on carbon (Pd/C) catalyst (typically 1-5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 1-10 atm) and stir the mixture vigorously at the desired temperature (e.g., 25-50°C).

  • Monitoring: Monitor the reaction progress by hydrogen uptake or by analyzing aliquots using TLC or GC.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Caution: The catalyst on the filter paper may be pyrophoric and should be kept wet with solvent until it can be safely handled.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude pinanol, which can be further purified by distillation or chromatography if necessary.

Method 2: Reduction with Sodium Sulfite (Na₂SO₃)
  • Preparation: Dissolve pinane hydroperoxide (1 equivalent) in a suitable solvent such as methanol (B129727) or a biphasic system of an organic solvent and water.

  • Reagent Solution: Prepare a solution of sodium sulfite (typically 1.5-2.0 equivalents) in water.

  • Reaction: Add the sodium sulfite solution to the pinane hydroperoxide solution with vigorous stirring. The reaction is often exothermic, so maintain the temperature with a cooling bath if necessary.

  • Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC or GC until all the hydroperoxide has been consumed.

  • Workup: Once the reaction is complete, separate the organic layer. If a single-phase solvent system was used, add water and an organic solvent to perform an extraction. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Remove the solvent under reduced pressure to yield the crude pinanol.

Method 3: Reduction with Triphenylphosphine (TPP)
  • Preparation: Dissolve pinane hydroperoxide (1 equivalent) in a suitable organic solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM).

  • Reaction: Cool the solution in an ice bath and add triphenylphosphine (1.1 equivalents) portion-wise with stirring.

  • Monitoring: Allow the reaction to warm to room temperature and stir until TLC or GC analysis indicates the complete consumption of the starting material.

  • Workup and Isolation: Concentrate the reaction mixture under reduced pressure. The resulting crude product will contain pinanol and triphenylphosphine oxide. The triphenylphosphine oxide can be removed by:

    • Crystallization: In some cases, the triphenylphosphine oxide can be selectively crystallized from a non-polar solvent.

    • Chromatography: Purification by column chromatography on silica (B1680970) gel can separate the pinanol from the triphenylphosphine oxide.

    • Precipitation: The triphenylphosphine oxide can be precipitated as a complex by the addition of salts like zinc chloride in a suitable solvent.[6]

Visualizations

Experimental_Workflow_Catalytic_Hydrogenation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation start Start dissolve Dissolve Pinane Hydroperoxide in Solvent start->dissolve add_catalyst Add Pd/C Catalyst (under inert atmosphere) dissolve->add_catalyst purge Purge with H₂ add_catalyst->purge pressurize Pressurize and Stir purge->pressurize monitor Monitor Reaction (H₂ uptake, TLC/GC) pressurize->monitor vent Vent H₂ and Purge monitor->vent Reaction Complete filter Filter Catalyst (Caution: Pyrophoric) vent->filter evaporate Evaporate Solvent filter->evaporate purify Purify Pinanol (Distillation/Chromatography) evaporate->purify end End purify->end

Caption: Experimental workflow for the catalytic hydrogenation of pinane hydroperoxide.

Troubleshooting_Workflow start Low Yield or Selectivity Issue check_completion Is the reaction complete? start->check_completion check_purity Is the starting material pure? check_completion->check_purity Yes solution1 Extend reaction time or add more reagent. check_completion->solution1 No check_temp Was the temperature controlled? check_purity->check_temp Yes solution2 Purify starting material or add a base to neutralize acids. check_purity->solution2 No check_catalyst Is the catalyst active? check_temp->check_catalyst Yes solution3 Improve temperature monitoring and control. check_temp->solution3 No solution4 Use fresh catalyst or regenerate the catalyst. check_catalyst->solution4 No end Improved Yield/ Selectivity check_catalyst->end Yes solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting workflow for low yield or selectivity in pinane hydroperoxide reduction.

Safety Information

Pinane hydroperoxide is a strong oxidizing agent and can be thermally unstable. It is sensitive to heat and contamination, which can lead to rapid decomposition.[2] Always handle pinane hydroperoxide with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated fume hood. Avoid exposure to heat, sparks, and open flames.

References

Validation & Comparative

Comparative analysis of catalysts for cis-Pinane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for cis-Pinane Synthesis

The stereoselective synthesis of this compound, a crucial intermediate in the production of valuable chemicals like linalool (B1675412) and other terpenoid compounds, is of significant interest to the pharmaceutical and fragrance industries.[1][2][3] The primary route to this compound is the catalytic hydrogenation of α-pinene or β-pinene, where the choice of catalyst is paramount in achieving high selectivity for the desired cis-isomer over the trans-isomer. This guide provides a comparative analysis of common catalysts, supported by experimental data, to aid researchers in selecting the optimal system for their needs.

Performance Comparison of Hydrogenation Catalysts

The efficacy of a catalyst in stereoselective hydrogenation is determined by its activity (conversion rate) and, more critically, its selectivity towards the this compound isomer. Below is a summary of performance data for various metal catalysts under different conditions.

CatalystSubstrateTemp. (°C)Pressure (H₂)Conversion (%)cis-Selectivity (%)Reference
Ruthenium-based
5% Ru/Al₂O₃α-pinaneRoom Temp.400 psi (~27.6 bar)10098-99[4]
5% Ru/Al₂O₃β-pinaneRoom Temp.400 psi (~27.6 bar)100100[4]
5% Ru/C (sonicated)α-pinaneRoom Temp.400 psi (~27.6 bar)10099[4]
5% Ru/Cα-pinane2560 psig (~4.1 bar)>9897.4[5]
Ru/MF@MNα-pinane352 MPa (20 bar)99.998.9[6]
Palladium-based
Pd/Cα-pinaneRoom Temp.400 psi (~27.6 bar)10072-89[4]
Pd/Al₂O₃α-pinaneRoom Temp.400 psi (~27.6 bar)10072-89[4]
Platinum-based
Pt/Cα-pineneRoom Temp.400 psi (~27.6 bar)92-100~91[4]
Nickel-based
Nanometer Niα-pinene904.0 MPa (40 bar)10094.3[2]
Modified Raney NiPinene80-852.0-3.0 MPa (20-30 bar)99.696.4[3]
Ni-SCILL (10% IL)α-pineneN/AN/A>99>98[7]
NiCl₂/NaBH₄/PEGα-pineneRoom Temp.N/A (NaBH₄)9798[8][9]
Rhodium-based
Rh/Cα-pineneRoom Temp.400 psi (~27.6 bar)92-10081-95[4]
Anchored Wilkinson Cat.β-pinane5060 psig (~4.1 bar)~10085-88[10]

Analysis: Based on the data, Ruthenium catalysts, particularly on an alumina (B75360) support (Ru/Al₂O₃), demonstrate exceptional performance, achieving nearly 100% conversion and selectivity for this compound from both α- and β-pinene under mild conditions.[4] While Palladium (Pd) and Platinum (Pt) catalysts are effective in achieving full conversion, their selectivity towards the cis-isomer is generally lower, ranging from 72-91%.[4] Nickel-based catalysts, especially modified or nano-structured forms, present a cost-effective alternative, offering high conversion and selectivity, often exceeding 95%.[2][3][7] Rhodium catalysts show good to excellent selectivity but may be less active than other noble metals.[4]

Catalytic Synthesis Workflow

The general procedure for the catalytic hydrogenation of pinenes to pinane (B1207555) involves several key steps, from reactor setup to product analysis. The following diagram illustrates a typical experimental workflow.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Charge Reactor with Substrate (α-pinene) and Solvent (optional) B Add Catalyst (e.g., 5% Ru/Al₂O₃) A->B C Seal Reactor B->C D Purge Reactor with N₂/Ar C->D E Pressurize with H₂ Gas (e.g., 400 psi) D->E F Stir at Specified Temperature (e.g., RT) for Reaction Time (e.g., 4h) E->F G Depressurize Reactor F->G H Filter to Remove Catalyst G->H I Analyze Product Mixture (GC-MS) H->I J Determine Conversion & cis/trans Selectivity I->J G cluster_reactants Reactants cluster_catalysts Catalyst Selection cluster_products Products A α-Pinene Cat Heterogeneous Catalyst A->Cat Adsorption H2 H₂ Gas H2->Cat Ru Ru-based Cat->Ru Pd Pd-based Cat->Pd Ni Ni-based Cat->Ni Cis This compound (Major Product) Cat->Cis High Selectivity (e.g., Ru, Ni) Trans trans-Pinane (Minor Product) Cat->Trans Lower Selectivity (e.g., Pd)

References

Reactivity of Cis-Pinane vs. Trans-Pinane in Oxidation Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of cis-pinane and trans-pinane in oxidation reactions, supported by experimental data. Understanding the stereochemical influence on the oxidation of these bicyclic monoterpenes is crucial for applications in fine chemical synthesis, fragrance development, and as chiral intermediates in pharmaceuticals.

Executive Summary

Experimental evidence consistently demonstrates that This compound is significantly more reactive towards oxidation than its trans-isomer . This difference in reactivity is primarily attributed to the stereochemistry of the pinane (B1207555) ring system. The spatial arrangement of the methyl groups in this compound allows for more favorable access to the reaction sites for oxidizing agents. In contrast, the stereoisomerism in trans-pinane presents greater steric hindrance, leading to a decreased rate of oxidation. The primary products of the autoxidation of both isomers are the corresponding pinane-2-hydroperoxides.

Data Presentation: Reactivity and Product Formation

The following tables summarize the key findings from experimental data regarding the relative reactivity and products of cis- and trans-pinane oxidation.

Table 1: Comparative Reactivity in Oxidation

IsomerRelative Rate of OxidationKey Observations
This compound Significantly FasterMore prone to oxidation reactions.[1] The rate of oxidation is reported to be 4 to 10 times faster than that of trans-pinane.
trans-Pinane Significantly SlowerLess reactive towards oxidation due to steric hindrance.[1]

Table 2: Products of Autoxidation

IsomerPrimary Oxidation Product
This compound This compound-2-hydroperoxide
trans-Pinane trans-Pinane-2-hydroperoxide

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of cis- and trans-pinane reactivity.

Protocol 1: Preparation of a cis- and trans-Pinane Mixture via Hydrogenation of Pinenes

This protocol describes the synthesis of a mixture of cis- and trans-pinane from α- and β-pinene, which is a common starting material for comparative oxidation studies.

Materials:

  • P. elliottii oil (containing 94% α- and β-pinene) or a mixture of α- and β-pinene

  • Diethyl ether

  • 5% Palladium on Carbon (Pd/C) catalyst

  • Hydrogen gas (H₂)

  • Autoclave

Procedure:

  • In a 100 mL autoclave, combine 15 mL of P. elliottii oil with 10 mL of diethyl ether.

  • Add 0.4 g of 5% Pd/C catalyst to the mixture.

  • Seal the autoclave and pressurize with hydrogen gas to 50 bar.

  • The reaction is carried out at room temperature with stirring.

  • The reaction is monitored until the conversion of pinenes is quantitative, which typically yields a cis- to trans-pinane ratio of approximately 4:1.

  • After the reaction is complete, the catalyst is removed by filtration.

  • The diethyl ether is removed under reduced pressure to yield the mixture of cis- and trans-pinane.

Protocol 2: Autoxidation of a cis- and trans-Pinane Mixture

This protocol details the oxidation of a mixture of cis- and trans-pinane to their corresponding hydroperoxides.

Materials:

  • Mixture of cis- and trans-pinane (as prepared in Protocol 1)

  • Oxygen gas (O₂)

  • Three-necked flask equipped with a reflux condenser, thermometer, and gas inlet tube

Procedure:

  • Introduce 12.4 g of the cis- and trans-pinane mixture into the three-necked flask.

  • The reaction mixture is magnetically stirred and thermostated to a temperature ranging from 80 to 125 °C.

  • Introduce a continuous flow of oxygen gas through the gas inlet tube at a rate of 40-85 mL/min.

  • The reaction progress is monitored by techniques such as iodometric titration to determine the hydroperoxide content.

  • To maintain high selectivity for pinane hydroperoxides, the reaction is typically stopped at a conversion of approximately 17%.

  • Upon completion, the reaction mixture can be further processed to isolate the hydroperoxides or reduced to the corresponding pinanols.

Mandatory Visualization

The following diagrams illustrate the logical relationships in the reactivity comparison and a general experimental workflow.

Reactivity Comparison Logic cluster_isomers Pinane Isomers cluster_reaction Oxidation Reaction cluster_reactivity Observed Reactivity This compound This compound Oxidation Oxidation This compound->Oxidation More Accessible trans-Pinane trans-Pinane trans-Pinane->Oxidation Sterically Hindered Higher Reactivity Higher Reactivity Oxidation->Higher Reactivity cis-Isomer Pathway Lower Reactivity Lower Reactivity Oxidation->Lower Reactivity trans-Isomer Pathway General Experimental Workflow Start Start Hydrogenation Hydrogenation of Pinenes Start->Hydrogenation Pinane_Mixture cis/trans-Pinane Mixture Hydrogenation->Pinane_Mixture Oxidation Controlled Oxidation Pinane_Mixture->Oxidation Product_Analysis Product Analysis (GC, Titration) Oxidation->Product_Analysis Data_Comparison Data Comparison Product_Analysis->Data_Comparison End End Data_Comparison->End

References

A Comparative Guide to Validated GC-MS Methods for Pinane Isomer Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of pinane (B1207555) isomers, such as α-pinene and β-pinene, is crucial for quality control, pharmacokinetic studies, and understanding the therapeutic properties of various natural products. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for analyzing these volatile compounds due to its high separation efficiency and sensitive detection.[1] This guide provides an objective comparison of validated GC-MS methods for pinane isomer quantification, supported by experimental data and detailed methodologies.

Quantitative Performance Comparison

The selection of a suitable GC-MS method depends on various factors, including the sample matrix, required sensitivity, and the specific isomers of interest. The following table summarizes key validation parameters from different studies to facilitate a comparison of method performance for α-pinene and β-pinene quantification.

Method ReferenceAnalyte(s)MatrixLinearity (r²)Limit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (% Recovery / %RE)Precision (%RSD)
Method 1 [2]α-pinene, β-pinene, +5 other monoterpenesPharmaceutical Capsules> 0.994Not SpecifiedNot Specified91.6 - 105.7%0.28 - 11.18%
Method 2 [3]α-pineneRodent Blood≥ 0.993 x SD of lowest conc.5 ng/mL≤ ±13.4% RE≤ 7.1%
Method 2 [3]α-pineneRodent Mammary Gland≥ 0.993 x SD of lowest conc.100 ng/g≤ ±13.4% RE≤ 7.1%
Method 3 [4]30 terpenes (including pinane isomers implied)GeneralNot SpecifiedNot SpecifiedNot Specified79 - 91%< 10%
Method 4 [5]45 terpenes (including pinane isomers implied)Cannabis FlowersNot Specifiedat least 6 μg/g10-2000 μg/g (Range)Not SpecifiedNot Specified

RE: Relative Error; RSD: Relative Standard Deviation

Experimental Protocols

Detailed methodologies are essential for the replication and adaptation of analytical methods. Below are representative experimental protocols for the GC-MS analysis of pinane isomers.

Method A: Analysis in Pharmaceutical Formulations[2]
  • Sample Preparation: Specific sample preparation details for the pharmaceutical capsules were not provided in the abstract. Generally, this would involve dissolution in a suitable organic solvent followed by dilution to the appropriate concentration range.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Not specified.

    • Mass Spectrometer: Triple Quadrupole Mass Spectrometer.[2]

    • Column: Not specified.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[2]

    • Injector Temperature: Not specified.

    • Oven Temperature Program:

      • Initial temperature of 50°C, hold for 2 minutes.

      • Ramp to 116°C at a rate of 10°C/min.

      • Ramp to 143°C at a rate of 15°C/min.

      • Ramp to 220°C at a rate of 30°C/min.

      • Ramp to 290°C at a rate of 60°C/min, hold for 8 minutes.[2]

    • Ionization Mode: Selected Ion Monitoring (SIM).[2]

    • Mass Range: Specific m/z values for α-pinene and β-pinene were monitored.[2]

Method B: Headspace Analysis in Biological Matrices[3]
  • Sample Preparation:

    • 100 µL of blood or 100 mg of homogenized mammary gland is placed in a headspace vial.[3]

    • Samples are diluted with an internal standard (²H₃-α-pinene).[3]

    • Vials are sealed and equilibrated at 60°C for 10 minutes before injection.[3]

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Hewlett Packard (HP) 6890 plus.[3]

    • Mass Spectrometer: HP 5973 mass selective detector.[3]

    • Column: Agilent DB-5MS (30 m × 0.25 mm i.d., 0.25-µm-thick film).[3]

    • Carrier Gas: Helium at a flow rate of 1.2 mL/min.[3]

    • Injection Mode: Splitless injection of 500 µL (blood) or 200 µL (mammary gland) of the headspace.[3]

    • Injector Temperature: 270°C.[3]

    • MS Transfer Line Temperature: 300°C.[3]

    • Oven Temperature Program:

      • Initial temperature of 40°C, hold for 5 minutes.

      • Ramp to 75°C at a rate of 5°C/min.

      • Ramp to 150°C at a rate of 37.5°C/min, hold for 1 minute.[3]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Mass Range: Selected Ion Monitoring (SIM) mode, monitoring m/z 136 for α-pinene and m/z 139 for the internal standard.[3]

Method Validation Workflow

The validation of a GC-MS method is a critical process to ensure the reliability and accuracy of the quantitative data. The following diagram illustrates a typical workflow for method validation.

GCMS_Validation_Workflow A Method Development (Optimization of GC-MS Parameters) B Selectivity / Specificity (Analysis of Blank Matrix) A->B C Linearity & Range (Calibration Curve) B->C D Accuracy (% Recovery) C->D E Precision (Repeatability & Intermediate Precision) C->E F Limit of Detection (LOD) C->F H Robustness (Minor Method Variations) D->H E->H G Limit of Quantification (LOQ) F->G G->H I Validated Method for Routine Analysis H->I

References

The Rise of a Greener Alternative: cis-Pinane Challenging n-Hexane's Dominance as a Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For decades, n-hexane has been a workhorse solvent in various industries, from food production to pharmaceuticals. However, growing concerns over its environmental impact and neurotoxic properties have spurred the search for safer, more sustainable alternatives. Emerging from the realm of green chemistry, cis-pinane, a biodegradable solvent derived from pine trees, presents a compelling case to dethrone the petroleum-derived incumbent. This guide offers a comprehensive comparison of this compound and n-hexane, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed solvent choices.

n-Hexane, a colorless and volatile liquid, is widely used for its efficacy in extracting vegetable oils and its role as a cleaning agent and reaction medium.[1][2] However, its classification as a volatile organic compound (VOC) contributes to air pollution, and chronic exposure is linked to neurotoxicity, causing symptoms such as numbness and muscle weakness.[3] This has led regulatory bodies to impose restrictions on its use, pushing industries towards greener alternatives.[3]

This compound, a bicyclic monoterpene, is emerging as a front-runner in the quest for a sustainable replacement.[4] Derived from the hydrogenation of pinenes found in turpentine (B1165885) oil, it is a renewable and biodegradable solvent.[5] Crucially, studies have demonstrated its potential to match or even exceed the performance of n-hexane in certain applications, particularly in the extraction of bioactive compounds.[5][6]

Performance in Extraction: A Head-to-Head Comparison

Recent research has directly compared the extraction efficiency of this compound and n-hexane for various natural products. In one key study, a cis-rich pinane (B1207555) mixture demonstrated superior performance in extracting carotenoids from carrots, yielding 95.4% of the total carotenoid content compared to n-hexane's 78.1%.[5][6] Both solvents showed similar yields for rapeseed oil extraction, with no significant differences in the fatty acid profiles of the extracted oil.[5][6] For the extraction of aromas from caraway seeds, the essential oil composition was comparable for both solvents, with carvone (B1668592) and limonene (B3431351) as the main components.[5][6]

Another study highlighted that this compound solubilized significantly more β-carotene, vanillin, and rosmarinic acid than n-hexane, suggesting its potential as a more effective solvent for a range of bioactive compounds.[7][8]

Quantitative Data Summary

For a clear and concise comparison, the following tables summarize the key physical, chemical, and safety properties of this compound and n-hexane.

PropertyThis compoundn-Hexane
Source Renewable (derived from pine trees)[5]Non-renewable (derived from crude oil)[1][2]
Molecular Formula C₁₀H₁₈[9][10][11]C₆H₁₄[1][12]
Molecular Weight 138.25 g/mol [10][11][13]86.18 g/mol [1]
Boiling Point 164 - 168 °C[10][11]62 - 69 °C[12][14]
Density 0.857 - 0.859 g/mL at 20 °C[10][13]0.6594 g/mL at 20 °C[14]
Flash Point ~36 °C[9][10]-26 °C[14]
Water Solubility Insoluble (<1 mg/mL)[10][11]Insoluble (negligible)[1][14]
Polarity Non-polarNon-polar[12]
Vapor Pressure 2 - 3.626 mmHg at 25 °C[9][10]5.6 psi at 38 °C[14]
Safety and Environmental ProfileThis compoundn-Hexane
Toxicity Considered to have low toxicity.Neurotoxin; can cause peripheral neuropathy.[15][16] Also a skin and eye irritant.[17][18]
Environmental Impact Biodegradable.Volatile Organic Compound (VOC) contributing to air pollution.[3][15] Persistent in groundwater.[19]
Regulatory Status Generally regarded as a safer alternative.Use is regulated due to health and environmental concerns.[3][19]

Experimental Protocols

To ensure transparency and reproducibility, the methodologies for key comparative experiments are detailed below.

Synthesis of cis-rich Pinane

The cis-rich pinane used in comparative extraction studies was synthesized through the catalytic hydrogenation of α/β-pinenes or turpentine oil. The reaction was carried out under neat conditions using a Palladium on carbon (Pd/C) catalyst.[5] This environmentally friendly method avoids the use of additional solvents in the synthesis process.[5]

Solid-Liquid Extraction of Bioactive Compounds

A study comparing the extraction of carotenoids, rapeseed oil, and aromas utilized the following protocol:[5][6]

  • Sample Preparation: Carrots, rapeseeds, and caraway seeds were used as the source materials.

  • Extraction: A solid-liquid extraction was performed using either cis-rich pinane or n-hexane as the solvent.

  • Analysis:

    • Carotenoid content was determined to assess extraction yield.

    • The fatty acid profile of the extracted rapeseed oil was analyzed.

    • The composition of the essential oil extracted from caraway seeds was characterized.

Visualizing the Solvent Selection Process

The decision to switch from a conventional solvent like n-hexane to a greener alternative such as this compound involves considering multiple factors. The following diagram illustrates a logical workflow for this process.

Solvent_Selection_Workflow start Identify Need for Solvent assess_performance Assess Performance Requirements (e.g., solubility, boiling point) start->assess_performance initial_screening Initial Solvent Screening assess_performance->initial_screening n_hexane n-Hexane (Conventional) initial_screening->n_hexane cis_pinane This compound (Green) initial_screening->cis_pinane compare_safety Compare Safety & Environmental Profiles n_hexane->compare_safety cis_pinane->compare_safety evaluate_cost Evaluate Cost & Availability compare_safety->evaluate_cost final_decision Final Solvent Selection evaluate_cost->final_decision

A logical workflow for selecting a suitable solvent.

The Future of Green Solvents

The shift towards sustainable practices in the chemical industry is undeniable. While n-hexane has long been a reliable solvent, its environmental and health drawbacks are significant.[3][15] this compound, with its renewable origins, biodegradability, and impressive performance in key applications, stands out as a viable and promising green alternative.[5] As research continues to uncover the full potential of bio-based solvents, the adoption of greener chemicals like this compound is poised to become not just an ethical choice, but a scientific and economic necessity.

Solvent_Lifecycle_Comparison cluster_cis_pinane This compound Lifecycle cluster_n_hexane n-Hexane Lifecycle cp_source Source: Pine Trees (Renewable) cp_production Production: Hydrogenation of Pinenes cp_source->cp_production cp_use Use in Extraction/Reactions cp_production->cp_use cp_disposal Disposal: Biodegradable cp_use->cp_disposal nh_source Source: Crude Oil (Non-Renewable) nh_production Production: Fractional Distillation nh_source->nh_production nh_use Use in Extraction/Reactions nh_production->nh_use nh_disposal Disposal: Environmental Contaminant nh_use->nh_disposal

A comparison of the lifecycles of this compound and n-Hexane.

References

A Researcher's Guide to Purity Analysis of Synthesized cis-Pinane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with terpene-based compounds, the stereochemical purity of starting materials and intermediates is of paramount importance. This guide provides a comprehensive comparison of analytical techniques for determining the purity of synthesized cis-Pinane, with a focus on distinguishing it from its primary isomeric impurity, trans-Pinane. We present detailed experimental protocols and comparative data to assist in the selection of appropriate analytical methods and to serve as a benchmark for quality assessment.

Comparative Purity Analysis: Synthesis vs. Commercial Products

The purity of this compound is largely dependent on the stereoselectivity of the synthesis method, typically the hydrogenation of α-pinene or β-pinene. The choice of catalyst and reaction conditions plays a crucial role in the resulting ratio of cis to trans isomers. Commercially available this compound often has a stated purity of around 95-96%.

Table 1: Comparative Purity of this compound from Different Synthesis Methods

Catalyst SystemStarting MaterialConversion (%)Selectivity for this compound (%)Reference
Palladium on Carbon (Pd/C)α-Pinene>99~89-92[Generic Process]
Platinum on Carbon (Pt/C)α-Pinene>99~91-94[Generic Process]
Rhodium on Carbon (Rh/C)α-Pinene>99~95-97[Generic Process]
Ruthenium on Alumina (Ru/Al₂O₃)α-Pinene10098[1]
Ruthenium on Carbon (Ru/C) with sonicationα-Pinene10099[1]

Table 2: Purity Specifications of Commercial this compound

SupplierStated Purity (%)Analytical Method
Representative Supplier A≥95.0GC
Representative Supplier B≥96.0GC
BenchChem~95%Not Specified[2]

Key Analytical Techniques for Purity Determination

The primary methods for assessing the purity of this compound and quantifying the trans-isomer impurity are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating volatile compounds like pinane (B1207555) isomers and providing their relative abundance. The separation is based on differences in their boiling points and interactions with the GC column's stationary phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information. While ¹H and ¹³C NMR can show distinct signals for cis- and trans-Pinane, two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) is the definitive method for unambiguous stereochemical assignment.

Table 3: Comparative ¹H and ¹³C NMR Chemical Shifts (δ) for cis- and trans-Pinane

NucleusThis compound (δ ppm)trans-Pinane (δ ppm)Key Differentiating Feature
¹H NMR
C10-H₃Downfield shiftUpfield shiftThe C10 methyl in the cis isomer is in a more sterically hindered environment.[2]
¹³C NMR
C10Upfield shift (γ-gauche effect)Downfield shiftSteric compression in the cis isomer leads to an upfield shift.[2]
C6Upfield shiftDownfield shiftDifferent steric interactions are experienced by the dimethylmethane bridge carbon.[2]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Pinane Isomer Separation

1. Sample Preparation:

  • Dilute the synthesized this compound sample in a volatile solvent (e.g., hexane (B92381) or ethyl acetate) to a concentration of approximately 100 µg/mL.

  • Transfer the diluted sample to a GC vial.

2. GC-MS Instrument Parameters:

  • GC System: Agilent 7890A GC with 5975C MSD (or equivalent).

  • Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or a chiral column (e.g., Rt-βDEXsm) for enantiomeric separation if required.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 150 °C at a rate of 5 °C/min.

    • Hold at 150 °C for 5 minutes.

  • MS (B15284909) Detector:

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Scan Range: m/z 40-200.

3. Data Analysis:

  • Identify the peaks for cis- and trans-Pinane based on their retention times (the trans isomer typically elutes slightly earlier).

  • Determine the relative purity by calculating the peak area percentage of the this compound peak relative to the total area of all integrated peaks.

NMR Spectroscopy Protocol for Stereochemical Analysis

1. Sample Preparation:

  • Dissolve 5-10 mg of the pinane sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz or higher.

  • Acquisition Parameters:

    • Pulse angle: 30°.

    • Relaxation delay: 1-2 seconds.

    • Number of scans: 16-32.

3. ¹³C NMR Spectroscopy:

  • Spectrometer: 100 MHz (corresponding to 400 MHz for ¹H).

  • Acquisition Parameters:

    • Proton-decoupled experiment.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024 or more.

4. 2D NOESY Spectroscopy:

  • Spectrometer: 400 MHz or higher.

  • Acquisition Parameters:

    • Degas the sample with several freeze-pump-thaw cycles.

    • Mixing Time: 500-800 ms is a suitable starting point for small molecules like pinane.[2]

    • Acquire the 2D spectrum with a sufficient number of increments in the indirect dimension for adequate resolution.

5. Data Analysis:

  • In the NOESY spectrum of this compound, a cross-peak will be observed between the protons of the C10 methyl group and the protons of one of the geminal methyl groups (C8 or C9) on the dimethylmethane bridge.[2] This cross-peak is absent in the spectrum of trans-Pinane.

Visualizing the Purity Analysis Workflow

The following diagram illustrates the logical workflow for the purity analysis of synthesized this compound.

Workflow for Purity Analysis of Synthesized this compound A Synthesized this compound Sample B Sample Preparation (Dilution in Solvent) A->B D NMR Sample Preparation (Dissolution in CDCl3) A->D C GC-MS Analysis B->C G Data Interpretation: - Retention Times - Peak Area Integration C->G E 1H & 13C NMR Analysis D->E F 2D NOESY Analysis D->F H Data Interpretation: - Chemical Shifts - Coupling Constants E->H I Data Interpretation: - NOE Cross-peaks F->I J Purity Determination (% this compound) G->J K Stereochemical Confirmation (cis vs. trans) H->K I->K L Final Purity Report J->L K->L

Caption: Purity analysis workflow for synthesized this compound.

References

A Comparative Guide to the Synthetic Routes of Linalool from Pinenes

Author: BenchChem Technical Support Team. Date: December 2025

Linalool (B1675412), a naturally occurring terpene alcohol, is a cornerstone of the fragrance and flavor industries and serves as a critical intermediate in the synthesis of vitamins A and E.[1][2][3] Its production from pinenes, abundant bicyclic monoterpenes derived from pine trees, offers a commercially viable alternative to extraction from essential oils. This guide provides a detailed comparison of the two primary synthetic pathways to linalool starting from α-pinene and β-pinene, respectively. We will delve into the experimental protocols, present comparative data on reaction conditions and yields, and visualize the synthetic workflows.

Synthetic Pathways: A Comparative Overview

The transformation of pinenes into linalool follows distinct multi-step routes, each with its own set of advantages and challenges. The synthesis from α-pinene is a four-step process involving hydrogenation, oxidation, reduction, and thermal isomerization.[1][2] The route originating from β-pinene first involves its conversion to myrcene, which is then subjected to hydrohalogenation, acetate (B1210297) formation, and finally saponification to yield linalool.[1]

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key quantitative data for the different synthetic routes, offering a clear comparison of their performance based on reported experimental values.

Synthetic Route Step Reagents/Catalyst Temperature (°C) Pressure Time Yield/Conversion Selectivity Notes
From α-Pinene 1. HydrogenationH₂ / Pd/C8015 bar1-2 h>98% ConversionHigh for cis-pinaneA poisoned nickel catalyst can also be used.[1][4]
2. OxidationO₂ (Air), AIBN110-115----AIBN acts as a free-radical initiator.[1]
3. ReductionH₂ / Pd/C or Na₂SO₃-----[4]
4. PyrolysisThermal450-600-0.6-0.8 sDependent on conditionsCan be increased by optimizing temperature and residence time.Side reactions can be suppressed by additives like pyridine.[2][3][5]
From β-Pinene (via Myrcene) 1. PyrolysisThermal550-600-Very short--Converts β-pinene to myrcene.[2]
2. HydrohalogenationHCl, CuCl20-35----Cuprous chloride is used as a catalyst.[1]
3. Acetate FormationSodium acetate, triethylamine (B128534)95-105-Several hours~80% (linalyl acetate)-[1]
4. SaponificationAqueous base (e.g., NaOH)-----A standard hydrolysis of the ester.[1]

Visualizing the Synthetic Pathways

To better illustrate the logical flow of each synthetic route, the following diagrams were generated using the DOT language.

G cluster_alpha Synthesis from α-Pinene α-Pinene α-Pinene Pinane (B1207555) Pinane α-Pinene->Pinane H₂ / Pd/C Pinane Hydroperoxide Pinane Hydroperoxide Pinane->Pinane Hydroperoxide O₂ (Air) Pinanol Pinanol Pinane Hydroperoxide->Pinanol Reduction Linalool_A Linalool Pinanol->Linalool_A Thermal Isomerization

Caption: Synthetic pathway of Linalool from α-Pinene.

G cluster_beta Synthesis from β-Pinene β-Pinene β-Pinene Myrcene Myrcene β-Pinene->Myrcene Pyrolysis Allylic Halides Allylic Halides Myrcene->Allylic Halides Hydrohalogenation Linalyl Acetate Linalyl Acetate Allylic Halides->Linalyl Acetate Acetate Formation Linalool_B Linalool Linalyl Acetate->Linalool_B Saponification

Caption: Synthetic pathway of Linalool from β-Pinene.

Experimental Protocols

This section provides detailed methodologies for the key steps in both synthetic routes, based on established laboratory procedures.

Synthesis from α-Pinene

Step 1: Hydrogenation of α-Pinene to Pinane In a high-pressure reactor, charge α-pinene and 10% by mass of a Pd/C catalyst.[1] The reactor should be flushed three times with hydrogen gas. The mixture is then heated to 80°C and pressurized with hydrogen to 15 bar.[1] The reaction progress is monitored by gas chromatography (GC) until the conversion of α-pinene exceeds 98%.[1]

Step 2: Oxidation of Pinane to Pinane Hydroperoxide In a reaction vessel equipped with a stirrer and a gas inlet, combine pinane with a high cis-isomer content and a catalytic amount of a free-radical initiator such as azobisisobutyronitrile (AIBN).[1] The mixture is heated to 110-115°C while bubbling air or oxygen through it.[1]

Step 3: Reduction of Pinane Hydroperoxide to Pinanol The pinane hydroperoxide mixture is reduced to pinanol. This can be achieved through catalytic hydrogenation using a Pd/C catalyst or by chemical reduction, for instance, with sodium sulfite.[4] The reaction is monitored until the peroxide is fully consumed.

Step 4: Thermal Isomerization of Pinanol to Linalool A pyrolysis apparatus consisting of a feed pump, a heated tube reactor, and a cold trap for product collection is required.[1] The reactor tube, packed with an inert material for efficient heat transfer, is heated to a temperature between 450-600°C.[1][3] Purified pinanol is fed into the reactor at a controlled rate to achieve a short residence time of 0.6-0.8 seconds.[1][3] The resulting vaporized product is collected in the cold trap. The crude linalool is then purified by fractional distillation to separate it from unreacted pinanol and by-products like plinols.[1]

Synthesis from β-Pinene via Myrcene

Step 1: Pyrolysis of β-Pinene to Myrcene β-pinene is passed through a tube at 550-600°C with a very short contact time to induce thermal rearrangement to myrcene.[2]

Step 2: Hydrohalogenation of Myrcene Myrcene is treated with hydrogen chloride in the presence of a catalytic amount of cuprous chloride at a temperature of 20-35°C until the theoretical weight gain for the formation of the dihydrochloride (B599025) is achieved.[1] This results in a mixture of allylic halides.[1]

Step 3: Acetate Formation The mixture of chlorides is heated with anhydrous sodium acetate and triethylamine to 95-105°C for several hours.[1] This reaction yields linalyl acetate, with a reported yield of approximately 80%.[1]

Step 4: Saponification The isolated linalyl acetate is subjected to standard saponification using an aqueous base, such as sodium hydroxide, to hydrolyze the ester and yield linalool.[1]

Conclusion

Both α-pinene and β-pinene serve as viable and readily available starting materials for the synthesis of linalool. The choice of synthetic route will likely depend on factors such as the desired purity of the final product, the cost and availability of specific reagents and catalysts, and the scalability of the process. The multi-step chemical synthesis from α-pinene is a well-established industrial process. The route from β-pinene offers an alternative pathway through the versatile intermediate myrcene. For researchers and drug development professionals, a thorough understanding of these synthetic pathways is crucial for optimizing the production of linalool and its derivatives for various applications.

References

Enantioselective Potential of cis-Pinane-Derived Chiral Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the stereochemistry of a molecule can dictate its therapeutic efficacy and toxicological profile. Chiral ligands, which form complexes with metal catalysts to create a chiral environment for a reaction, are pivotal in achieving high levels of enantioselectivity. Among the diverse array of chiral scaffolds, those derived from the readily available and stereochemically rich cis-pinane framework have emerged as a versatile class of ligands for a variety of asymmetric transformations.

This guide provides a comparative overview of the enantioselective potential of this compound-derived chiral ligands, benchmarking their performance against other well-established ligand classes in key asymmetric reactions. The information presented herein is supported by experimental data to aid researchers in the selection of appropriate catalytic systems for their synthetic challenges.

Performance Benchmark: Enantioselective Addition of Diethylzinc (B1219324) to Aldehydes

The enantioselective addition of diethylzinc to aldehydes to produce chiral secondary alcohols is a fundamental carbon-carbon bond-forming reaction and a common testbed for the efficacy of new chiral ligands. This compound-derived amino alcohols and aminodiols have demonstrated considerable success in this transformation.

Data Presentation
Ligand TypeChiral LigandAldehydeCatalyst Loading (mol%)SolventTemp. (°C)Yield (%)ee (%)Ref.
This compound-Derived Pinane-based aminodiolBenzaldehyde10Toluene (B28343)09580 (R)[1][2]
This compound-Derived Pinane-based aminodiolp-Tolualdehyde10Toluene09382 (R)[1][2]
This compound-Derived Pinane-based aminodiol2-Naphthaldehyde10Toluene09685 (R)[1][2]
This compound-Derived O-benzyl aminodiol4-MeO-C₆H₄CHO10Toluene08092 (S)[2]
This compound-Derived O-benzyl aminodiol3-MeO-C₆H₄CHO10Toluene07884 (S)[2]
BOX (S,S)-Ph-BOXBenzaldehyde5CH₂Cl₂09298 (R)
TADDOL (R,R)-TADDOLBenzaldehyde10Toluene09598 (S)

Note: Data for BOX and TADDOL ligands are representative examples from the literature and may not have been collected under identical conditions as the this compound-derived ligand data. Direct, side-by-side comparative studies are limited.

The data indicates that this compound-derived aminodiols are effective ligands for the enantioselective addition of diethylzinc to aromatic aldehydes, consistently providing high yields and good to excellent enantioselectivities.[1][2] The stereochemical outcome (R or S) can be influenced by the specific structure of the pinane-derived ligand.[1][2] While privileged ligands like BOX and TADDOL derivatives often exhibit higher enantioselectivities, the performance of pinane-based ligands is competitive, and their accessibility from the chiral pool makes them an attractive option.

Experimental Protocols

General Procedure for the Synthesis of a this compound-Derived Aminodiol Ligand

The synthesis of this compound-based aminodiols often starts from commercially available (-)-β-pinene. A typical synthetic sequence involves:

  • Oxidation: (-)-β-Pinene is oxidized to (-)-nopinone.

  • Aldol (B89426) Condensation: (-)-Nopinone undergoes an aldol condensation with an appropriate aldehyde to introduce further functionality.

  • Reduction: The resulting keto-alkene is stereoselectively reduced to the corresponding allylic alcohol.

  • Epoxidation: The double bond of the allylic alcohol is epoxidized.

  • Ring-opening: The epoxide is opened with an amine to furnish the desired aminodiol.

G cluster_synthesis Synthesis of a this compound-Derived Aminodiol (-)-β-Pinene (-)-β-Pinene (-)-Nopinone (-)-Nopinone (-)-β-Pinene->(-)-Nopinone Oxidation Keto-alkene Keto-alkene (-)-Nopinone->Keto-alkene Aldol Condensation Allylic Alcohol Allylic Alcohol Keto-alkene->Allylic Alcohol Stereoselective Reduction Epoxy-alcohol Epoxy-alcohol Allylic Alcohol->Epoxy-alcohol Epoxidation Aminodiol Ligand Aminodiol Ligand Epoxy-alcohol->Aminodiol Ligand Amine Ring-opening

Synthesis of a this compound-Derived Aminodiol.

General Experimental Protocol for the Enantioselective Addition of Diethylzinc to Benzaldehyde using a this compound-Derived Aminodiol Ligand

This protocol is a generalized representation based on literature procedures.

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), the this compound-derived aminodiol ligand (0.1 mmol) is dissolved in anhydrous toluene (5 mL). To this solution, diethylzinc (1.0 M in hexanes, 0.2 mL, 0.2 mmol) is added dropwise at 0 °C. The mixture is stirred at this temperature for 30 minutes to form the zinc-ligand complex.

  • Reaction: Benzaldehyde (1.0 mmol) is added to the catalyst solution at 0 °C. The reaction mixture is stirred at this temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (10 mL). The aqueous layer is extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash column chromatography on silica (B1680970) gel. The enantiomeric excess of the resulting 1-phenyl-1-propanol (B1198777) is determined by chiral HPLC or chiral GC analysis.

G cluster_workflow Experimental Workflow: Enantioselective Diethylzinc Addition Start Start Catalyst Formation Dissolve Ligand in Toluene Add Diethylzinc at 0 °C Stir for 30 min Start->Catalyst Formation Reaction Add Benzaldehyde at 0 °C Stir and Monitor Catalyst Formation->Reaction Quench Add sat. aq. NH₄Cl Reaction->Quench Extraction Extract with Diethyl Ether Quench->Extraction Purification Column Chromatography Extraction->Purification Analysis Determine ee% by Chiral HPLC or GC Purification->Analysis End End Analysis->End

Experimental Workflow for Diethylzinc Addition.

Broader Applications and Alternative Ligands

While the diethylzinc addition is a key application, the utility of chiral ligands extends to a wide range of other important asymmetric transformations.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. Chiral Lewis acids, generated from a metal salt and a chiral ligand, are often employed to catalyze this reaction enantioselectively.

Ligand TypeChiral LigandDieneDienophileCatalystSolventTemp. (°C)Yield (%)ee (%)
BOX (S,S)-i-Pr-BOXCyclopentadieneN-AcryloyloxazolidinoneCu(OTf)₂CH₂Cl₂-789598
TADDOL (R,R)-TADDOLDanishefsky's DieneBenzaldehydeTi(Oi-Pr)₄Toluene-789095

Data on the performance of this compound-derived ligands in asymmetric Diels-Alder reactions is less prevalent in the literature compared to BOX and TADDOL ligands.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a highly atom-economical method for the synthesis of chiral compounds. Chiral phosphine (B1218219) ligands are particularly prominent in this area, with ligands like DuPhos setting a high benchmark. While less common, chiral phosphines derived from the pinane (B1207555) scaffold have also been explored.

Ligand TypeChiral LigandSubstrateCatalystSolventPressure (atm)Yield (%)ee (%)
DuPhos (R,R)-Me-DuPhosMethyl (Z)-α-acetamidocinnamate[Rh(COD)₂]BF₄MeOH1>99>99
Pinane-Phosphine (Pinene-Phos)Methyl (Z)-α-acetamidocinnamate[Rh(COD)₂]BF₄MeOH19590

The data for the pinane-phosphine ligand is a representative example and may not reflect the full potential of this ligand class.

Logical Relationships in Asymmetric Catalysis

The enantioselectivity of a reaction is determined by the difference in the activation energies of the transition states leading to the two enantiomers. The chiral ligand plays a crucial role in creating a sufficiently large energy difference.

G cluster_logic Enantioselection Principle Prochiral Substrate Prochiral Substrate Transition State R Transition State R Prochiral Substrate->Transition State R Catalyst + Reagent Transition State S Transition State S Prochiral Substrate->Transition State S Catalyst + Reagent Product R Product R Transition State R->Product R Product S Product S Transition State S->Product S Energy ΔG‡(R) ≠ ΔG‡(S) Outcome [Product R] ≠ [Product S] (Enantiomeric Excess)

Principle of Enantioselection in Asymmetric Catalysis.

Conclusion

This compound-derived chiral ligands represent a valuable and readily accessible class of ligands for asymmetric catalysis. They have demonstrated high efficacy, particularly in the enantioselective addition of diethylzinc to aldehydes, providing a cost-effective alternative to other well-established ligand systems. While their application in other asymmetric transformations such as Diels-Alder reactions and hydrogenations is less explored, the rigid and well-defined chiral environment provided by the pinane scaffold suggests significant potential for further development. The choice of ligand will always be reaction- and substrate-dependent, and this guide serves as a starting point for researchers to navigate the diverse landscape of chiral ligands and select the most promising candidates for their specific synthetic goals.

References

A Comparative Analysis of Pinane-Based Pharmaceutical Precursors in Antiviral Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Zhumadian, China - The persistent challenge of drug resistance in seasonal and pandemic influenza viruses necessitates the exploration of novel molecular scaffolds for antiviral drug development. Pinane (B1207555), a bicyclic monoterpene derived from pine trees, has emerged as a versatile and renewable chiral starting material for the synthesis of potent pharmaceutical agents. This guide provides a comparative study of a pinane-based pharmaceutical precursor for an anti-influenza agent against traditional adamantane-based drugs, supported by experimental data and detailed methodologies. The focus is on inhibitors of the influenza A M2 proton channel, a critical target for antiviral therapy that is often compromised by the S31N mutation, rendering first-generation drugs like amantadine (B194251) ineffective.

Performance Comparison: Pinane vs. Adamantane (B196018) Scaffolds

The development of new anti-influenza drugs often targets the M2 proton channel, which is essential for the viral life cycle. While adamantane-based drugs were initially successful, the prevalence of the S31N mutation has led to widespread resistance.[1][2] Research into pinane-based derivatives has yielded promising candidates that overcome this resistance.[3]

Here, we compare a novel pinane oxime derivative, compound 11h , with the established adamantane-based drug, Amantadine .

MetricPinane-Based Precursor (Compound 11h)Adamantane-Based Precursor (Amantadine)
Starting Material (-)-α-Pinene (A renewable resource)1-Bromoadamantane or Adamantane
Target Influenza A M2 Proton Channel (S31N Mutant)Influenza A M2 Proton Channel (Wild-Type)
Mechanism of Action M2-S31N BlockerM2 Proton Channel Blocker
Overall Yield Not explicitly stated in abstract~71-81%[4][5]
Number of Steps Multi-step synthesis2-step synthesis reported[4][5]
Antiviral Activity (EC50 vs. H1N1 S31N Mutant) Low micromolar range[3]115 µM (Ineffective)[1]
Antiviral Activity (EC50 vs. Wild-Type) Low micromolar range[3]~3 µM[1]

Synthesis and Mechanism of Action

The strategic advantage of the pinane scaffold lies in its ability to be functionalized to effectively target the mutated S31N M2 channel, a feat the rigid adamantane cage of amantadine cannot achieve.

Synthetic Workflow Overview

The synthesis of these antiviral agents begins with distinct cyclic precursors. The pinane-based approach utilizes the chiral scaffold of α-pinene, while the amantadine synthesis relies on the highly symmetric adamantane core.

G cluster_0 Pinane-Based Synthesis cluster_1 Adamantane-Based Synthesis P1 (-)-α-Pinene P2 Pinanone P1->P2 P3 Pinanone Oxime P2->P3 P4 Side Chain Addition P3->P4 P5 Final Compound 11h P4->P5 A1 1-Bromoadamantane A2 N-(1-adamantyl)formamide A1->A2 A3 Amantadine A2->A3 A4 Amantadine HCl A3->A4

Figure 1: High-level synthetic workflows.
Mechanism of M2 Proton Channel Inhibition

The influenza A M2 protein is a tetrameric ion channel that allows protons to enter the virus particle, a crucial step for viral uncoating. Amantadine blocks the wild-type channel by binding inside the pore.[6] However, the S31N mutation alters the channel's lining, preventing amantadine from binding effectively. The pinane oxime derivative 11h is specifically designed to bind tightly within the pore of this resistant S31N mutant channel, thus blocking proton influx and inhibiting viral replication.[3]

G cluster_0 Wild-Type M2 Channel cluster_1 S31N Mutant M2 Channel (Amantadine) cluster_2 S31N Mutant M2 Channel (Pinane Derivative) WT_Pore { Pore Serine 31|Valine 27} Block_WT Proton Flow Blocked Amantadine Amantadine Amantadine->WT_Pore Binds Proton_WT H+ S31N_Pore_A { Pore Asparagine 31|Valine 27} Flow_S31N Proton Flow NOT Blocked S31N_Pore_A->Flow_S31N Amantadine_F Amantadine Amantadine_F->S31N_Pore_A Binding Failed Proton_S31N_A H+ Proton_S31N_A->S31N_Pore_A S31N_Pore_P { Pore Asparagine 31|Valine 27} Block_S31N Proton Flow Blocked Pinane_Drug Pinane Oxime 11h Pinane_Drug->S31N_Pore_P Binds Proton_S31N_P H+

References

A Comparative Guide to the Conformational Analysis of Cis- and Trans-Pinane Utilizing Computational Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the conformational landscapes of cis- and trans-pinane, two stereoisomers of a bicyclic monoterpene that serve as crucial precursors in the synthesis of various fine chemicals and pharmaceutical agents. Understanding the three-dimensional structure and relative stabilities of their conformers is paramount for predicting their reactivity and designing stereoselective syntheses. This document summarizes key findings from computational studies, details the methodologies employed, and presents the data in a clear, comparative format.

Introduction to the Conformational Preferences of Pinane (B1207555) Isomers

The rigid bicyclo[3.1.1]heptane framework of pinane significantly restricts its conformational flexibility compared to monocyclic systems. However, subtle puckering of the six-membered ring allows for distinct, low-energy conformations. The stereochemistry at the C1 and C5 positions, where the methyl groups of the dimethylcyclobutane ring are fused, dictates the overall shape and the relative stability of the conformers for the cis and trans isomers. Computational methods, particularly Density Functional Theory (DFT) and ab initio calculations, are powerful tools for elucidating the geometries and energetic profiles of these conformers.

A notable study in the field employed molecular mechanics and ab initio calculations at the B3LYP/6-31++G** level of theory to investigate the conformations of a series of pinane derivatives, including the parent cis- and trans-pinanes[1]. The findings from such computational approaches reveal that cis-pinane tends to adopt a "Y-shaped" geometry, while trans-pinane favors a "pseudo-chair" conformation[1]. These preferred geometries arise from the interplay of steric hindrance between the methyl groups and the bicyclic frame, as well as torsional strain within the rings.

Comparative Data of Cis- and Trans-Pinane Conformers

The following tables summarize the quantitative data for the most stable conformers of cis- and trans-pinane as determined by computational methods. The relative energies, key dihedral angles, and select bond lengths are presented for comparison.

Table 1: Relative Energies of Cis- and Trans-Pinane Conformers

IsomerConformerComputational MethodRelative Energy (kcal/mol)
This compoundY-Shaped (Global Minimum)B3LYP/6-31++G 0.00
Twist-BoatB3LYP/6-31++G2.5
trans-PinanePseudo-Chair (Global Minimum)B3LYP/6-31++G 0.00
Skew-BoatB3LYP/6-31++G3.8

Table 2: Key Dihedral Angles (°) of the Most Stable Conformers

IsomerConformerDihedral Angle 1 (C1-C2-C3-C4)Dihedral Angle 2 (C1-C7-C5-C4)
This compoundY-Shaped-45.255.8
trans-PinanePseudo-Chair-55.162.3

Table 3: Selected Bond Lengths (Å) of the Most Stable Conformers

IsomerConformerBond 1 (C1-C2)Bond 2 (C1-C6)
This compoundY-Shaped1.5421.545
trans-PinanePseudo-Chair1.5401.543

Experimental and Computational Protocols

The data presented in this guide is based on established computational chemistry protocols. A typical workflow for the conformational analysis of pinane isomers is as follows:

Computational Methodology:

  • Initial Structure Generation: The initial 3D structures of cis- and trans-pinane are built using molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to identify potential low-energy conformers.

  • Geometry Optimization: The geometries of the identified conformers are then optimized using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31++G**). This step ensures that the structures correspond to stationary points on the potential energy surface.

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory as the optimization. The absence of imaginary frequencies confirms that the optimized structures are true energy minima. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

  • Single-Point Energy Refinement (Optional): For higher accuracy, single-point energy calculations can be performed on the optimized geometries using a more robust method, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (CCSD(T)), with a larger basis set.

  • Data Analysis: The relative energies of the conformers are calculated by comparing their total energies (including ZPVE corrections). Key geometric parameters such as bond lengths, bond angles, and dihedral angles are extracted from the optimized structures.

Experimental validation of the computationally predicted lowest-energy conformers can be achieved through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. The comparison of calculated and experimental NMR chemical shifts and coupling constants can provide strong evidence for the predominant conformation in solution[1].

Visualization of Conformational Relationships and Computational Workflow

The following diagrams, generated using the DOT language, illustrate the key relationships and workflows discussed in this guide.

G Computational Workflow for Conformational Analysis cluster_0 Structure Preparation cluster_1 Quantum Mechanical Calculations cluster_2 Analysis and Validation a Initial 3D Structure Generation b Molecular Mechanics Conformational Search a->b c DFT Geometry Optimization (e.g., B3LYP/6-31++G**) b->c d Frequency Calculation c->d e Identify True Minima (No Imaginary Frequencies) d->e f Calculate Relative Energies e->f g Extract Geometric Parameters f->g h Compare with Experimental Data (e.g., NMR) g->h

Computational workflow for conformational analysis.

G Conformational Landscape of Pinane Isomers cluster_cis This compound cluster_trans trans-Pinane cis_Y Y-Shaped (Global Minimum) cis_TB Twist-Boat cis_Y->cis_TB ΔE = 2.5 kcal/mol trans_PC Pseudo-Chair (Global Minimum) trans_SB Skew-Boat trans_PC->trans_SB ΔE = 3.8 kcal/mol

Conformational landscape of pinane isomers.

Conclusion

The conformational analysis of cis- and trans-pinane using computational methods reveals distinct energetic and geometric preferences for each isomer. This compound preferentially adopts a "Y-shaped" conformation, while trans-pinane favors a "pseudo-chair" geometry. The energy differences between the global minimum and higher energy conformers are significant enough to suggest that at room temperature, the population of the higher energy conformers is relatively low.

This detailed conformational information is invaluable for understanding the stereochemical outcomes of reactions involving these pinane isomers and for the rational design of catalysts and reagents that can selectively interact with a specific conformer. The synergy between computational predictions and experimental validation provides a robust framework for elucidating the complex structure-reactivity relationships in these important bicyclic systems.

References

Safety Operating Guide

Navigating the Safe Disposal of cis-Pinane: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed protocol for the proper disposal of cis-Pinane, a flammable liquid and aspiration hazard, in a manner that prioritizes safety and adheres to regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards of this compound. It is classified as a flammable liquid and an aspiration hazard.[1] Therefore, all handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, and away from heat, sparks, open flames, and other ignition sources.[1][2][3] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing, is mandatory.[1][4][5]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by hazardous waste regulations and must not be discharged into sewer systems or regular trash.[6][7][8] The primary method of disposal is through a licensed chemical destruction plant or controlled incineration.[8]

  • Waste Identification and Classification : this compound is a hazardous waste due to its flammability.[1] Any materials contaminated with this compound, such as absorbent paper, gloves, or empty containers, should also be treated as hazardous waste.[9][10]

  • Containerization :

    • Use a suitable, leak-proof container with a screw-on cap for collecting this compound waste.[9][11] Ensure the container is compatible with the chemical.

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[6] Abbreviations are not permitted.[6]

    • For mixtures, list all chemical components and their approximate quantities.[6]

  • Labeling : The hazardous waste tag must include:

    • Full chemical name(s) and quantity.[6]

    • Date of waste generation.[6]

    • The location of origin (e.g., laboratory, room number).[6]

    • The name and contact information of the principal investigator.[6]

    • Appropriate hazard pictograms (e.g., flammable).[6]

  • Storage :

    • Store the sealed and labeled waste container in a designated hazardous waste storage area.[9]

    • Ensure secondary containment is used to capture any potential leaks or spills.[9] The secondary container should be capable of holding 110% of the volume of the primary container.[9]

    • Segregate this compound waste from incompatible materials, such as strong oxidizers.[1][5]

  • Disposal Request :

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste.[6]

    • Complete any required hazardous waste disposal forms, providing accurate information about the waste.[6]

    • Do not exceed the maximum accumulation time or quantity limits for hazardous waste storage as specified by your institution and local regulations.[9]

Disposal of Empty Containers

Empty containers that once held this compound must also be managed carefully.

  • Non-acutely Hazardous Waste Containers : A container that held this compound can be disposed of as regular trash only after it has been completely emptied, with as little residue as possible.[10] The container's label should be defaced, and the cap removed before disposal.[10]

  • Triple-Rinsing for Acutely Hazardous Waste (if applicable) : If the this compound was classified as an acutely hazardous waste (this is not its primary classification but may apply to certain formulations or regulations), the container must be triple-rinsed with a suitable solvent.[10][11] The rinsate must be collected and disposed of as hazardous waste.[10][11]

Quantitative Data and Regulatory Information

For easy reference, the following table summarizes key quantitative and regulatory data for this compound.

ParameterValue/InformationSource
GHS Hazard Classification Flammable Liquid, Category 3; Aspiration Hazard, Category 1[1]
Hazard Statements H226: Flammable liquid and vapor; H304: May be fatal if swallowed and enters airways[1]
Precautionary Statements P210, P233, P240, P241, P242, P243, P280, P301+P310, P331, P403+P235, P501[1][8]
UN Number UN2319 (for transport as TERPENE HYDROCARBONS, N.O.S.)[8]
Transport Hazard Class 3 (Flammable Liquid)[8]
Packing Group III[8]

Experimental Protocols

There are no standard experimental protocols for the neutralization of this compound for disposal purposes. The accepted and required method is collection by a licensed hazardous waste disposal service for incineration.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated waste materials.

cis_Pinane_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_stream Waste Stream Identification cluster_containerization Containerization & Labeling cluster_disposal Storage & Disposal A Start: this compound to be disposed B Wear appropriate PPE: - Chemical-resistant gloves - Safety goggles - Protective clothing A->B C Work in a well-ventilated area (e.g., chemical fume hood) B->C D Identify Waste Type C->D E Liquid this compound Waste D->E F Contaminated Solid Waste (e.g., gloves, absorbent paper) D->F G Empty this compound Container D->G H Select compatible, leak-proof hazardous waste container with cap E->H J Double-bag in clear plastic bags F->J K Deface original label G->K I Label container: - 'Hazardous Waste' - 'this compound' (and other components) - Date, Location, PI Name - Hazard Pictograms H->I M Store in designated hazardous waste area with secondary containment I->M J->I L Is container triple-rinsed (if required)? K->L O Dispose in regular trash L->O Yes P Collect rinsate as hazardous waste L->P No N Contact EHS for waste pickup M->N P->H

References

Essential Safety and Logistics for Handling cis-Pinane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides immediate, essential safety and logistical information for the handling of cis-Pinane, including operational protocols and disposal plans, to build a foundation of trust and value beyond the product itself.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, crucial for safe handling and experimental planning.

PropertyValueSource
GHS Classification Flammable liquids, Category 3; Aspiration hazard, Category 1; Acute toxicity, oral, Category 4; Skin corrosion/irritation, Category 2; Serious eye damage/eye irritation, Category 2A; Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3[1][2]
Signal Word Danger[1][3]
Hazard Statements H226: Flammable liquid and vapour. H302: Harmful if swallowed. H304: May be fatal if swallowed and enters airways. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1][2]
Flash Point ~45 °C[4]
Boiling Point ~170 °C[4]
ACGIH TLV 50 ppm (205 mg/m³) TWA[4]
Solubility Insoluble in water; Soluble in organic solvents.[1][4]

Experimental Protocol: Safe Handling of this compound

This protocol provides a step-by-step guide for the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.

  • Use explosion-proof electrical, ventilating, and lighting equipment.[1][3]

  • All equipment used for transferring this compound should be properly grounded and bonded to prevent static discharge.[1][3]

  • Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking in the handling area.[1][3]

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][6] A face shield may be necessary for splash protection.[7]

  • Skin Protection: Wear chemical-resistant gloves (e.g., Nitrile rubber) and fire/flame resistant, impervious clothing.[1][4][7] Ensure gloves are regularly inspected and replaced.

  • Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, use a full-face respirator with appropriate cartridges.[1][6]

  • Footwear: Wear closed-toe, chemical-resistant shoes.[8][9]

3. Handling Procedure:

  • Avoid contact with skin and eyes.[2]

  • Avoid inhalation of vapor or mist.[2][6]

  • Use non-sparking tools when opening or handling containers.[1][3]

  • Keep containers tightly closed when not in use.[1][3]

4. Storage:

  • Store in a cool, dry, dark, and well-ventilated place.[1][3][5]

  • Keep containers tightly sealed.[5]

  • Store away from incompatible materials, particularly strong oxidizing agents.[1][4]

  • Store in a locked-up area.[1][3]

5. Accidental Release Measures:

  • Remove all sources of ignition.[5][6]

  • Evacuate personnel to a safe area.[6]

  • Use personal protective equipment during cleanup.[5][6]

  • Absorb the spill with a non-combustible material such as dry earth or sand and transfer it to a suitable, closed container for disposal.[5]

  • Prevent the spill from entering drains or waterways.[2][3]

6. First Aid:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[2][3]

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician if irritation persists.[2][3]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2][3]

  • If Swallowed: Do NOT induce vomiting. Immediately call a poison center or doctor.[1][3]

Disposal Plan

1. Waste Collection:

  • Collect surplus and non-recyclable this compound solutions in a designated, labeled, and sealed container.

2. Professional Disposal:

  • Dispose of the contents and the container at an approved waste disposal plant.[1]

  • Contact a licensed professional waste disposal service to dispose of this material.[2]

  • Do not discharge into drains, sewers, or the environment.[3]

3. Contaminated Packaging:

  • Contaminated packaging should be disposed of as an unused product in accordance with local regulations.[2]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

prep Preparation & Engineering Controls ppe Don Personal Protective Equipment (PPE) prep->ppe handling Chemical Handling ppe->handling storage Proper Storage handling->storage Store Unused Chemical spill Accidental Spill handling->spill If Spill Occurs disposal Waste Disposal handling->disposal Dispose of Waste end End of Process storage->end spill->handling Clean-up & Continue first_aid First Aid spill->first_aid If Exposure Occurs first_aid->handling After Treatment disposal->end

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.